(5-Bromothiophen-2-yl)methanamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
(5-bromothiophen-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrNS/c6-5-2-1-4(3-7)8-5/h1-2H,3,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAVKMGSIHFLQJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90630855 | |
| Record name | 1-(5-Bromothiophen-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90630855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
612499-04-4 | |
| Record name | 1-(5-Bromothiophen-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90630855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (5-Bromothiophen-2-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-Bromothiophen-2-yl)methanamine is a substituted thiophene derivative of interest in medicinal chemistry and materials science. Thiophene-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This guide provides a comprehensive overview of the chemical properties, a proposed synthesis protocol, and a discussion of the potential biological significance of this compound, based on the activities of structurally related molecules.
Chemical and Physical Properties
This compound, with the CAS Number 612499-04-4 , is a primary amine containing a brominated thiophene ring.[1][2] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Source |
| CAS Number | 612499-04-4 | [1][2] |
| Molecular Formula | C₅H₆BrNS | [1] |
| Molecular Weight | 192.08 g/mol | [1] |
| Appearance | Yellow to white solid | [3] |
| Boiling Point | 246.1 ± 25.0 °C (at 760 Torr) | [4] |
| Density | 1.669 ± 0.06 g/cm³ (at 20 °C, 760 Torr) | [4] |
| Solubility | Slightly soluble (2.7 g/L at 25 °C) | [4] |
| Storage | Keep in a dark place, under an inert atmosphere, and store in a freezer at -20°C. |
A hydrochloride salt of this compound is also commercially available, with the CAS number 1001414-56-7 and a molecular weight of 228.54 g/mol .[2][5]
Experimental Protocols
Proposed Synthesis of this compound
A potential two-step synthesis starting from 2-bromothiophene is outlined below. This protocol is a generalized procedure adapted from standard organic chemistry techniques and synthesis of related compounds.
Step 1: Formylation of 2-Bromothiophene to 5-Bromo-2-thiophenecarboxaldehyde
-
Reaction Setup: To a solution of 2-bromothiophene in an anhydrous solvent such as THF, cooled to -78 °C under an inert atmosphere (e.g., Argon), add n-butyllithium (n-BuLi) dropwise.
-
Formylation: After stirring for a specified time, add an electrophile such as N,N-dimethylformamide (DMF) to the reaction mixture.
-
Work-up: Allow the reaction to warm to room temperature, then quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel.
Step 2: Reductive Amination of 5-Bromo-2-thiophenecarboxaldehyde
-
Imine Formation: Dissolve 5-bromo-2-thiophenecarboxaldehyde in a suitable solvent like methanol. Add a source of ammonia (e.g., ammonium chloride and a base, or a solution of ammonia in methanol).
-
Reduction: To the solution containing the in-situ formed imine, add a reducing agent such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) in portions.
-
Work-up: After the reaction is complete, quench with water and extract the product with an organic solvent. Wash the organic phase, dry it, and remove the solvent under vacuum.
-
Purification: The final product, this compound, can be purified by distillation under reduced pressure or by column chromatography.
The following diagram illustrates the proposed synthetic workflow:
Caption: Proposed two-step synthesis of this compound.
Biological Activity and Signaling Pathways
The specific biological activity and the signaling pathways in which this compound is involved have not been detailed in the available literature. However, the thiophene scaffold is a well-known privileged structure in medicinal chemistry, with a wide range of documented biological activities.
Derivatives of thiophene have been reported to possess:
-
Antimicrobial and Antifungal Activity: Many thiophene-containing compounds have shown potent activity against various strains of bacteria and fungi.[6]
-
Anticancer Activity: Certain thiophene derivatives have been investigated as potential anticancer agents, demonstrating inhibitory effects on cancer cell lines.
-
Enzyme Inhibition: Thiophene analogs have been designed as inhibitors for various enzymes, playing a role in the development of new therapeutic agents.
Given the prevalence of these activities in structurally related compounds, this compound represents a valuable starting point for further investigation and derivatization in drug discovery programs. A logical workflow for screening the biological activity of this compound is proposed below.
References
An In-depth Technical Guide to (5-Bromothiophen-2-yl)methanamine for Researchers, Scientists, and Drug Development Professionals
Introduction: (5-Bromothiophen-2-yl)methanamine is a substituted thiophene derivative of interest in medicinal chemistry and drug discovery. The thiophene ring is a versatile scaffold found in numerous biologically active compounds, exhibiting a wide range of pharmacological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, a plausible experimental protocol for its synthesis, and a discussion of its potential biological significance based on related structures.
Physical and Chemical Properties
While experimental data for this compound is limited, a combination of data from various chemical suppliers and computational predictions allows for the compilation of its key physical and chemical properties. These are summarized below for the free base and its hydrochloride salt.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₆BrNS | Santa Cruz Biotechnology[1] |
| Molecular Weight | 192.08 g/mol | Santa Cruz Biotechnology[1] |
| CAS Number | 612499-04-4 | Santa Cruz Biotechnology[1] |
| Boiling Point | 246.1 ± 25.0 °C (at 760 Torr) | ChemBlink (Calculated) |
| Density | 1.669 ± 0.06 g/cm³ (at 20 °C) | ChemBlink (Calculated) |
| Solubility | Slightly soluble in water (2.7 g/L at 25 °C) | ChemBlink (Calculated) |
| Flash Point | 102.6 ± 23.2 °C | ChemBlink (Calculated) |
Table 2: Physical and Chemical Properties of this compound Hydrochloride
| Property | Value | Source |
| Molecular Formula | C₅H₇BrClNS | PubChem[2] |
| Molecular Weight | 228.54 g/mol | PubChem[2] |
| CAS Number | 1001414-56-7 | PubChem[2] |
| IUPAC Name | This compound;hydrochloride | PubChem[2] |
Experimental Protocols
Due to the absence of a specific, detailed published synthesis for this compound, a plausible experimental protocol is proposed based on well-established synthetic transformations in organic chemistry. The synthesis can be envisioned through two primary routes starting from commercially available 5-bromo-2-thiophenecarboxaldehyde.
Synthesis Workflow Diagram
Caption: Plausible synthetic routes to this compound.
Route 1: Reductive Amination of 5-Bromo-2-thiophenecarboxaldehyde
Reductive amination is a widely used method for the synthesis of amines from carbonyl compounds.[3][4][5][6] This one-pot reaction involves the formation of an imine intermediate followed by its reduction.
Materials:
-
5-Bromo-2-thiophenecarboxaldehyde
-
Ammonia (solution in methanol, e.g., 7N)
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Methanol (anhydrous)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 5-bromo-2-thiophenecarboxaldehyde (1 equivalent) in anhydrous methanol, add a solution of ammonia in methanol (excess, e.g., 10-20 equivalents).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium cyanoborohydride or sodium triacetoxyborohydride (1.5-2 equivalents) in portions, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Partition the residue between diethyl ether and water.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by vacuum distillation to obtain pure this compound.
Route 2: Reduction of 5-Bromo-2-thiophenecarboxamide
This route involves the oxidation of the starting aldehyde to a carboxylic acid, followed by conversion to an amide, and finally reduction to the desired amine. The reduction of amides to amines is efficiently achieved using powerful reducing agents like lithium aluminum hydride (LAH).[7][8][9][10]
Step 1: Oxidation to 5-Bromo-2-thiophenecarboxylic acid (Standard oxidation procedures using reagents like potassium permanganate or Jones reagent can be employed.)
Step 2: Formation of 5-Bromo-2-thiophenecarboxamide (The carboxylic acid can be converted to the acid chloride using thionyl chloride or oxalyl chloride, followed by reaction with ammonia.)
Step 3: Reduction of 5-Bromo-2-thiophenecarboxamide with Lithium Aluminum Hydride (LAH)
Materials:
-
5-Bromo-2-thiophenecarboxamide
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Ethyl acetate
-
1 M Sodium hydroxide solution
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
Caution: LiAlH₄ reacts violently with water. All glassware must be thoroughly dried, and the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
To a stirred suspension of LiAlH₄ (2-3 equivalents) in anhydrous THF at 0 °C, add a solution of 5-bromo-2-thiophenecarboxamide (1 equivalent) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-8 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Carefully quench the excess LiAlH₄ by the sequential and dropwise addition of water (x mL), followed by 1 M sodium hydroxide solution (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams (Fieser workup).
-
Stir the resulting mixture vigorously for 30 minutes until a granular precipitate forms.
-
Filter the precipitate and wash it thoroughly with THF or diethyl ether.
-
Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography.
Spectroscopic Data (Predicted)
¹H NMR:
-
Thiophene ring protons: Two doublets are expected in the aromatic region (typically δ 6.5-7.5 ppm), corresponding to the two protons on the thiophene ring. The coupling constant (J) should be characteristic of ortho-coupling in a thiophene ring.
-
Methylene protons (-CH₂-): A singlet is expected for the methylene protons adjacent to the amino group, likely in the range of δ 3.5-4.5 ppm.
-
Amine protons (-NH₂): A broad singlet is expected for the amine protons, the chemical shift of which can vary depending on the solvent and concentration (typically δ 1.5-3.0 ppm).
¹³C NMR:
-
Thiophene ring carbons: Four signals are expected for the thiophene ring carbons. The carbon bearing the bromine atom (C5) would be shifted to a lower field compared to the unsubstituted carbon. The carbon attached to the aminomethyl group (C2) and the other two ring carbons (C3 and C4) will also have characteristic chemical shifts.
-
Methylene carbon (-CH₂-): A signal for the methylene carbon is expected in the range of δ 40-50 ppm.
IR Spectroscopy:
-
N-H stretch: A primary amine will typically show two bands in the region of 3300-3500 cm⁻¹.[11]
-
C-H stretch (aromatic): Absorptions above 3000 cm⁻¹ are expected for the C-H bonds of the thiophene ring.[12]
-
C-H stretch (aliphatic): Absorptions just below 3000 cm⁻¹ are expected for the methylene C-H bonds.[12]
-
N-H bend (scissoring): A medium to strong band is expected in the region of 1590-1650 cm⁻¹.
-
C=C stretch (thiophene ring): Bands in the region of 1400-1500 cm⁻¹ are characteristic of the thiophene ring.
-
C-Br stretch: A band in the lower frequency region (fingerprint region) would correspond to the C-Br bond.
Biological Activity and Drug Development Potential
Direct pharmacological studies on this compound are not available in the public domain. However, the broader class of thiophene derivatives is well-represented in medicinal chemistry, exhibiting a wide array of biological activities.[13][14][15][16][17][18]
Derivatives of 2-aminothiophene have been investigated for their potential as:
-
Anticancer agents: Some 2-aminothiophene derivatives have shown antiproliferative activity against various cancer cell lines, with proposed mechanisms involving cell cycle arrest.[13]
-
Anti-inflammatory agents: Thiophene-based compounds have been explored as inhibitors of inflammatory pathways.[14][16]
-
Positive Allosteric Modulators (PAMs) of GLP-1R: Recently, 2-aminothiophene derivatives have been identified as potential PAMs of the glucagon-like peptide-1 receptor, a key target in the treatment of type 2 diabetes and obesity.[1]
Given these precedents, this compound represents a valuable starting point for chemical library synthesis and biological screening.
Hypothetical Biological Screening Workflow
The following diagram illustrates a logical workflow for assessing the biological potential of a novel compound such as this compound.
Caption: A logical workflow for the biological evaluation of a novel chemical entity.
This workflow begins with broad primary screening to identify any biological activity, followed by more focused secondary screening to validate hits and elucidate their mechanism of action. Promising compounds would then enter the lead optimization phase, where medicinal chemistry efforts would aim to improve their potency, selectivity, and drug-like properties.
Conclusion
This compound is a readily accessible synthetic building block with significant potential for the development of novel therapeutic agents. While detailed experimental data on the compound itself is sparse, established synthetic methodologies and the known biological activities of related thiophene derivatives provide a strong foundation for its further investigation. The protocols and workflows outlined in this guide are intended to serve as a valuable resource for researchers and drug development professionals interested in exploring the chemical and biological landscape of this promising molecule.
References
- 1. Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound hydrochloride | C5H7BrClNS | CID 42888202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. Primary amine synthesis by amination (alkylation) [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. ch.ic.ac.uk [ch.ic.ac.uk]
- 8. adichemistry.com [adichemistry.com]
- 9. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. youtube.com [youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives [techscience.com]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to (5-Bromothiophen-2-yl)methanamine
This document provides a detailed overview of the fundamental physicochemical properties of (5-Bromothiophen-2-yl)methanamine, a compound of interest in synthetic chemistry and drug discovery. The information is intended for researchers, scientists, and professionals in the field of drug development.
Physicochemical Data
The core molecular characteristics of this compound have been determined and are summarized below. This data is essential for experimental design, reaction stoichiometry, and analytical characterization.
| Parameter | Value | Reference |
| Molecular Formula | C5H6BrNS | [1][2][3] |
| Molecular Weight | 192.08 g/mol | [1][2] |
| CAS Number | 612499-04-4 | [1][2] |
It is important to distinguish the free base form of this compound from its salts, such as the hydrochloride (HCl) salt. The hydrochloride salt has a molecular formula of C5H7BrClNS and a corresponding molecular weight of 228.54 g/mol [4][5]. Careful attention to the specific form of the compound being used is critical for accurate experimental results.
Logical Identification Workflow
The identification and verification of this compound in a laboratory setting rely on the correlation of its fundamental molecular properties. The following diagram illustrates the logical workflow from the elemental composition to the confirmed molecular weight.
References
- 1. scbt.com [scbt.com]
- 2. CAS # 612499-04-4, this compound, (5-Bromothiophen-2-ylmethyl)amine, 1-(5-Bromo-2-thienyl)methanamine - chemBlink [chemblink.com]
- 3. This compound [chemicalbook.com]
- 4. This compound hydrochloride | C5H7BrClNS | CID 42888202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
In-Depth Technical Guide to the Structure Elucidation of (5-Bromothiophen-2-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure elucidation of (5-Bromothiophen-2-yl)methanamine, a thiophene derivative of interest in medicinal chemistry and materials science. This document details the analytical techniques and experimental protocols used to confirm the molecular structure of this compound, presenting key data in a clear and accessible format.
Compound Identity and Properties
This compound is a primary amine containing a brominated thiophene ring. Its chemical structure and properties are summarized below.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 612499-04-4 |
| Molecular Formula | C₅H₆BrNS |
| Molecular Weight | 192.08 g/mol [1] |
| Canonical SMILES | C1=C(C=S1)CNBr |
Note: The free base is often handled as its more stable hydrochloride or hydrobromide salt.[2][3][4]
Spectroscopic Data for Structural Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR): The expected ¹H NMR spectrum of this compound would exhibit characteristic signals for the thiophene ring protons, the methylene protons, and the amine protons.
| Proton | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration |
| Thiophene H3 | ~6.8 | Doublet | 1H |
| Thiophene H4 | ~6.9 | Doublet | 1H |
| -CH₂- (Methylene) | ~3.9 | Singlet | 2H |
| -NH₂ (Amine) | Variable (broad singlet) | Singlet (broad) | 2H |
Note: Chemical shifts are predictions and may vary based on solvent and concentration. The amine protons are exchangeable with D₂O.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum would show distinct signals for each of the five carbon atoms in the molecule.
| Carbon | Chemical Shift (δ) ppm (Predicted) |
| Thiophene C5 (C-Br) | ~112 |
| Thiophene C2 (C-CH₂NH₂) | ~148 |
| Thiophene C3 | ~125 |
| Thiophene C4 | ~130 |
| -CH₂- (Methylene) | ~40 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show the following characteristic absorption bands:
| Functional Group | Wavenumber (cm⁻¹) (Expected) | Intensity |
| N-H Stretch (Amine) | 3400-3250 | Medium (two bands for primary amine) |
| C-H Stretch (Aromatic) | 3100-3000 | Medium to Weak |
| C-H Stretch (Aliphatic) | 2950-2850 | Medium |
| C=C Stretch (Thiophene) | ~1600-1450 | Medium to Strong |
| C-N Stretch | 1250-1020 | Medium |
| C-Br Stretch | 600-500 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern (M⁺ and M+2⁺ peaks in an approximate 1:1 ratio) would be observed for the molecular ion and any bromine-containing fragments.
| Ion | m/z (Expected) | Notes |
| [M]⁺ | 191/193 | Molecular ion peak with bromine isotopic pattern. |
| [M-NH₂]⁺ | 175/177 | Loss of the amino group. |
| [C₄H₂BrS]⁺ | 161/163 | Thiophene ring fragment. |
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of this compound are crucial for reproducible results.
Synthesis of this compound
A common synthetic route to this compound involves the reduction of 5-bromothiophene-2-carbonitrile or the reductive amination of 5-bromothiophene-2-carbaldehyde.
Example Protocol: Reductive Amination of 5-Bromothiophene-2-carbaldehyde
-
Dissolution: Dissolve 5-bromothiophene-2-carbaldehyde in a suitable solvent such as methanol.
-
Amine Source: Add a source of ammonia, such as ammonium chloride, to the solution.
-
Reducing Agent: Add a reducing agent, for example, sodium cyanoborohydride, portion-wise while maintaining a controlled temperature.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Spectroscopic and Analytical Methods
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 MHz or 500 MHz spectrometer using a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
IR Spectroscopy: IR spectra are recorded using a Fourier Transform Infrared (FTIR) spectrometer, often with the sample prepared as a thin film or a KBr pellet.
-
Mass Spectrometry: Mass spectra are obtained using techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Purity Analysis: The purity of the compound can be assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Logical Workflow for Structure Elucidation
The process of elucidating the structure of a synthesized compound follows a logical workflow to ensure accurate identification and characterization.
Caption: Workflow for the synthesis and structural confirmation of this compound.
This guide provides a foundational understanding of the structure elucidation of this compound. For researchers, it is recommended to acquire and analyze the full spectroscopic data from a reliable source or through direct experimentation to ensure the identity and purity of the compound for its intended application.
References
- 1. uobabylon.edu.iq [uobabylon.edu.iq]
- 2. This compound hydrochloride | C5H7BrClNS | CID 42888202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1289191-38-3 Cas No. | this compound hydrobromide | Apollo [store.apolloscientific.co.uk]
- 4. chemscene.com [chemscene.com]
- 5. 612499-04-4|this compound|BLD Pharm [bldpharm.com]
Spectroscopic Analysis of (5-Bromothiophen-2-yl)methanamine: A Technical Overview
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(5-Bromothiophen-2-yl)methanamine is a substituted thiophene derivative of interest in medicinal chemistry and materials science. A thorough understanding of its structural and electronic properties is crucial for its application in novel molecular design and synthesis. This technical guide provides a summary of the available spectroscopic data for this compound, outlining the expected spectral characteristics based on its chemical structure. Due to the limited availability of experimentally derived spectra in peer-reviewed literature, this document also presents predicted data and general experimental protocols applicable to the characterization of this and similar compounds.
Chemical Structure and Properties
This compound possesses a thiophene ring substituted with a bromine atom at the 5-position and a methanamine group at the 2-position. This arrangement of functional groups dictates its chemical reactivity and is the basis for the interpretation of its spectroscopic data.
Molecular Formula: C₅H₆BrNS
Molecular Weight: 192.08 g/mol [1]
Spectroscopic Data Summary
A comprehensive search of scientific databases and chemical literature did not yield a complete set of experimentally verified spectra for this compound. The following tables summarize the expected and predicted spectroscopic data based on the analysis of its functional groups and data from closely related compounds.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~ 6.9 | d | 1H | Thiophene H-3 |
| ~ 6.8 | d | 1H | Thiophene H-4 |
| ~ 3.9 | s | 2H | -CH₂- |
| ~ 1.5-2.5 (broad) | s | 2H | -NH₂ |
Note: Predicted chemical shifts are in ppm relative to a TMS standard and are typically recorded in solvents like CDCl₃ or DMSO-d₆. The amine protons are subject to exchange and may appear as a broad singlet.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~ 145-150 | Thiophene C-2 |
| ~ 129-132 | Thiophene C-4 |
| ~ 124-127 | Thiophene C-3 |
| ~ 110-115 | Thiophene C-5 (bearing Br) |
| ~ 40-45 | -CH₂- |
Note: Carbons attached to the electronegative bromine and sulfur atoms, as well as the aminomethyl group, will exhibit distinct chemical shifts.
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400-3250 | N-H stretch (symmetric & asymmetric) | Primary Amine |
| 3100-3000 | C-H stretch (aromatic) | Thiophene |
| 2960-2850 | C-H stretch (aliphatic) | -CH₂- |
| 1650-1580 | N-H bend | Primary Amine |
| ~1450 | C=C stretch (in-ring) | Thiophene |
| 1250-1020 | C-N stretch | Aliphatic Amine |
| ~800 | C-H out-of-plane bend | Thiophene |
| ~700-600 | C-Br stretch | Bromo-substituent |
Note: The IR spectrum is expected to show characteristic peaks for the primary amine, the substituted thiophene ring, and the carbon-bromine bond.
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 191/193 | [M]⁺ molecular ion peak (presence of Br isotopes) |
| 176/178 | [M-NH₂]⁺ |
| 112 | [M-Br]⁺ |
| 97 | [Thiophene-CH₂NH₂]⁺ |
Note: The mass spectrum is expected to show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in M⁺ and M+2 peaks of nearly equal intensity.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation and Parameters:
-
Spectrometer: A 300, 400, or 500 MHz NMR spectrometer.
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16-64, depending on the sample concentration.
-
Relaxation delay: 1-5 seconds.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled pulse sequence (e.g., PENDANT, DEPT).
-
Number of scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation delay: 2-10 seconds.
-
Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the liquid or solid sample directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Instrumentation and Parameters:
-
Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a universal ATR accessory.
-
Spectral Range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
Mass Spectrometry (MS)
Sample Preparation:
-
Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Further dilute the sample solution to a final concentration of approximately 1-10 µg/mL.
Instrumentation and Parameters (Electron Impact - EI):
-
Mass Spectrometer: A mass spectrometer with an EI ionization source.
-
Ionization Energy: Typically 70 eV.
-
Mass Range: A range appropriate for the molecular weight of the compound, for instance, m/z 50-300.
-
Inlet System: Direct insertion probe for solid samples or gas chromatography (GC) inlet for volatile samples.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like this compound.
Caption: A logical workflow for the synthesis, purification, and spectroscopic characterization of this compound.
Conclusion
While a complete, experimentally verified set of spectroscopic data for this compound is not currently available in the public domain, this guide provides a robust framework for its characterization. The predicted spectral data and general experimental protocols outlined herein offer valuable guidance for researchers working with this compound. It is recommended that any future work on the synthesis of this compound includes a comprehensive spectroscopic characterization, and that the resulting data be made publicly available to enrich the collective knowledge base of the scientific community.
References
An In-depth Technical Guide to the Solubility of (5-Bromothiophen-2-yl)methanamine in Organic Solvents
Executive Summary
(5-Bromothiophen-2-yl)methanamine is a substituted thiophene derivative of interest in medicinal chemistry and materials science. Understanding its solubility in various organic solvents is critical for its synthesis, purification, formulation, and application, particularly in drug development where solubility fundamentally influences bioavailability and efficacy.[1][2][3][4] This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound. While extensive experimental quantitative data for this specific compound in a range of organic solvents is not widely available in public literature, this document outlines the key principles influencing its solubility, presents available data, and details the standardized experimental protocols for its determination. The workflows and logical relationships described are visualized to provide clear, actionable insights for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound, with the molecular formula C₅H₆BrNS, is a primary amine attached to a brominated thiophene ring.[5] Its structure, featuring a polar amine group, a halogenated aromatic ring, and a sulfur heteroatom, suggests a nuanced solubility profile that is highly dependent on the nature of the solvent. The presence of both hydrogen bond donor (amine) and acceptor (amine, thiophene sulfur) sites, combined with the lipophilic character of the bromothiophene core, allows for a range of interactions with different solvents.
Chemical Structure:
Solubility Profile
A thorough literature search reveals a scarcity of publicly available, experimentally determined quantitative solubility data for this compound in common organic solvents. The primary data point found is a computationally predicted aqueous solubility.
Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility (g/L) | Method | Source |
| Water | 25 | 2.7 | Calculated | --INVALID-LINK--[6] |
Disclaimer: This value is based on computational prediction and should be confirmed via experimental measurement.
Estimated Qualitative Solubility in Organic Solvents
Based on the principle of "like dissolves like," a qualitative solubility profile can be estimated. The polar amine group suggests solubility in polar solvents, while the bromothiophene ring implies some solubility in less polar and aromatic solvents.
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | Hydrogen bonding interactions with the amine group. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High to Medium | Strong dipole-dipole interactions. |
| Chlorinated | Dichloromethane, Chloroform | Medium | Favorable interactions with the brominated ring. |
| Aromatic | Toluene, Benzene | Low to Medium | Pi-stacking and van der Waals forces with the thiophene ring. |
| Ethers | Diethyl Ether, THF | Low | Moderate polarity; limited hydrogen bonding capability. |
| Nonpolar Aliphatic | Hexane, Heptane | Very Low | Mismatch in polarity; weak solute-solvent interactions. |
Disclaimer: This table represents an estimation based on chemical principles and is not a substitute for experimental data.
Factors Influencing Solubility
The solubility of a compound like this compound is a multifactorial property governed by the thermodynamics of the dissolution process. Key factors include the physicochemical properties of both the solute and the solvent, as well as external conditions like temperature.
Caption: Key factors influencing the solubility of a chemical compound.
Standard Experimental Protocol for Solubility Determination
The "gold standard" for determining thermodynamic solubility is the Saturation Shake-Flask Method .[7][8] This method measures the equilibrium concentration of a solute in a solvent at a specific temperature.
Methodology: Shake-Flask Protocol
-
Preparation:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.[8]
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a mechanical agitator or orbital shaker within a temperature-controlled environment (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[9] Equilibrium is confirmed when the concentration of the solute in solution does not change significantly between sequential time points.[9]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a period to let the excess solid sediment.
-
Separate the saturated solution (supernatant) from the undissolved solid. This is typically achieved by centrifugation followed by careful withdrawal of the supernatant, or by filtration through a chemically inert filter (e.g., PTFE). Caution must be exercised to avoid sorption of the compound onto the filter material.[7][8]
-
-
Analysis:
-
Accurately dilute a known volume of the clear, saturated supernatant with a suitable solvent.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[8] HPLC is preferred as it can separate the analyte from any potential impurities or degradants.[8]
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is reported as mass per unit volume (e.g., mg/mL or g/L).
-
Caption: Experimental workflow for the Shake-Flask solubility determination method.
Application of Solubility Data in Research and Drug Development
Solubility data is not an end in itself but a critical parameter that informs multiple stages of the research and development pipeline. For a compound like this compound, this data is essential for advancing it from a laboratory chemical to a potential therapeutic agent.
-
Lead Optimization: In early-stage drug discovery, solubility data helps chemists modify structures to improve pharmacokinetic properties. Poor solubility can be a reason to deprioritize a compound.[10]
-
Process Chemistry: For chemical synthesis and purification, solubility data is vital for selecting appropriate solvents for reactions, crystallization, and chromatography, thereby optimizing yield and purity.
-
Formulation Development: This is arguably the most critical application. To create a viable dosage form (e.g., tablet, injection), the drug must be dissolved. Solubility data dictates the choice of excipients, the feasibility of different formulation strategies (e.g., solutions, suspensions, amorphous solid dispersions), and predicts the drug's dissolution rate in the body.[1][2]
-
Biopharmaceutical Classification System (BCS): Regulatory bodies use solubility and permeability data to classify drugs. A drug's BCS class can determine the regulatory pathway and whether certain in-vivo studies can be waived.[2]
Caption: Role of solubility data in the drug development workflow.
Conclusion
While comprehensive experimental solubility data for this compound in organic solvents remains to be published, this guide provides the necessary framework for researchers to approach this critical parameter. The compound's structure suggests moderate to high solubility in polar organic solvents, a hypothesis that must be confirmed experimentally. By employing standardized protocols such as the shake-flask method, researchers can generate the reliable data needed to unlock the full potential of this compound in synthetic chemistry, materials science, and, most importantly, the development of new medicines.
References
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. seppic.com [seppic.com]
- 3. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. ascendiacdmo.com [ascendiacdmo.com]
- 5. scbt.com [scbt.com]
- 6. CAS # 612499-04-4, this compound, (5-Bromothiophen-2-ylmethyl)amine, 1-(5-Bromo-2-thienyl)methanamine - chemBlink [chemblink.com]
- 7. scispace.com [scispace.com]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. who.int [who.int]
- 10. pharmatutor.org [pharmatutor.org]
(5-Bromothiophen-2-yl)methanamine: A Technical Guide for Drug Discovery Professionals
(5-Bromothiophen-2-yl)methanamine is a key building block in medicinal chemistry, offering a versatile scaffold for the synthesis of novel therapeutic agents. Its thiophene core, substituted with a bromine atom and a methanamine group, provides strategic points for molecular elaboration, enabling the exploration of diverse chemical spaces in the pursuit of potent and selective drug candidates. This technical guide provides an in-depth overview of its commercial availability, physicochemical properties, synthesis, and applications in drug discovery, tailored for researchers, scientists, and drug development professionals.
Commercial Availability and Physicochemical Properties
This compound is readily available from a range of commercial suppliers, typically as the free base or as a hydrochloride or hydrobromide salt. It is important to note that this compound is intended for research use only.
Table 1: Commercial Availability and Product Details
| Supplier | Product Form | Purity | Catalog Number (Example) |
| Santa Cruz Biotechnology | Free base | - | sc-280338 |
| BLD Pharm | Free base | ≥95% | BD26233 |
| chemBlink | Free base | - | CB71579467 |
| Apollo Scientific | Hydrobromide salt | - | PC50153 |
| Fisher Scientific | Hydrochloride salt | 95% | NC1375354 |
The physicochemical properties of this compound are summarized below. These values are crucial for designing synthetic reactions, formulating experimental conditions, and understanding the compound's behavior in biological assays.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 612499-04-4 | [1] |
| Molecular Formula | C₅H₆BrNS | [1] |
| Molecular Weight | 192.08 g/mol | [1] |
| Appearance | Yellow to white solid | Coolpharm Ltd. |
| Calculated Boiling Point | 246.1 ± 25.0 °C at 760 Torr | [2] |
| Calculated Flash Point | 102.6 ± 23.2 °C | [2] |
| Calculated Density | 1.669 ± 0.06 g/cm³ (at 20 °C, 760 Torr) | [2] |
| Calculated Solubility | Slightly soluble (2.7 g/L at 25 °C) | [2] |
| Storage Conditions | Keep in a dark place, under an inert atmosphere, and store in a freezer at -20°C. | BLD Pharm |
Note: Some properties are calculated and may vary from experimentally determined values.
Synthesis of this compound
A common and efficient method for the synthesis of this compound is the reductive amination of 5-bromo-2-thiophenecarboxaldehyde. This two-step, one-pot reaction involves the formation of an imine intermediate followed by its reduction to the desired amine.
Experimental Protocol: Reductive Amination
This protocol is a representative procedure based on established methods for reductive amination.[3][4][5]
Materials:
-
5-bromo-2-thiophenecarboxaldehyde
-
Ammonium acetate (NH₄OAc) or Ammonia (NH₃) in a suitable solvent (e.g., ethanol, methanol)
-
Sodium cyanoborohydride (NaBH₃CN) or another suitable reducing agent (e.g., sodium triacetoxyborohydride)
-
Anhydrous solvent (e.g., methanol, ethanol, or dichloromethane)
-
Dowex-H+ ion exchange resin (for purification)
-
Dichloromethane (DCM)
-
Ethanol (EtOH)
-
30% aqueous ammonia (NH₃)
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve 5-bromo-2-thiophenecarboxaldehyde (1.0 eq) in the chosen anhydrous solvent. Add a solution of ammonia in the same solvent (excess, e.g., 10-20 eq) or ammonium acetate (excess, e.g., 10-20 eq). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: To the solution containing the imine, add sodium cyanoborohydride (1.5-2.0 eq) portion-wise at 0 °C. Allow the reaction mixture to warm to room temperature and stir overnight. The use of a mild reducing agent like NaBH₃CN is crucial as it selectively reduces the imine in the presence of the aldehyde.
-
Work-up and Purification:
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the organic solvent.
-
Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
For purification, the crude product can be passed through a column of Dowex-H+ ion exchange resin. Elute the column with a mixture of DCM/EtOH/MeOH/30% aq NH₃ to isolate the pure this compound. Alternatively, silica gel column chromatography can be employed.
-
Diagram 1: Synthesis of this compound
Caption: Synthetic pathway to this compound.
Application in Drug Discovery: A Building Block for Kinase Inhibitors
The thiophene moiety is a well-established "privileged scaffold" in medicinal chemistry, frequently appearing in FDA-approved drugs.[6][7] this compound serves as a valuable starting material for the synthesis of more complex molecules with therapeutic potential. One notable application is in the development of kinase inhibitors, particularly targeting mutated forms of kinases that drive cancer progression.
A prominent example is the synthesis of N-(thiophen-2-yl) benzamide derivatives as inhibitors of the BRAF V600E mutant kinase.[8] The V600E mutation in the BRAF gene leads to constitutive activation of the MAPK/ERK signaling pathway, a key driver in approximately 50% of melanomas and other cancers.[8]
Diagram 2: Role in BRAF V600E Inhibitor Synthesis
References
- 1. This compound hydrochloride | C5H7BrClNS | CID 42888202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. EP0832889B1 - Process for the synthesis of benzothiophenes - Google Patents [patents.google.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. taylorfrancis.com [taylorfrancis.com]
- 7. api.pageplace.de [api.pageplace.de]
- 8. Identification and synthesis of N-(thiophen-2-yl) benzamide derivatives as BRAFV600E inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
(5-Bromothiophen-2-yl)methanamine: A Versatile Scaffold for Innovations in Drug Discovery and Organic Synthesis
For Immediate Release
(5-Bromothiophen-2-yl)methanamine has emerged as a critical building block for researchers and scientists in the fields of organic synthesis and drug development. Its unique structural combination of a reactive primary amine and a versatile brominated thiophene ring offers a powerful platform for the construction of complex molecular architectures with significant pharmacological potential. This in-depth technical guide explores the core applications of this compound, providing detailed experimental protocols and insights into its role in the synthesis of targeted therapeutics.
The strategic positioning of the aminomethyl and bromo functionalities on the thiophene core allows for a diverse range of chemical transformations. The primary amine serves as a key nucleophile for amide bond formations and reductive aminations, while the bromine atom is an ideal handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This dual reactivity enables the systematic elaboration of the scaffold to generate extensive libraries of novel compounds for high-throughput screening and lead optimization.
Physicochemical and Spectroscopic Data
A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective application in synthesis. The following tables summarize key quantitative data for the compound and its common salt forms.
| Property | Value | Reference |
| CAS Number | 612499-04-4 | --INVALID-LINK-- |
| Molecular Formula | C₅H₆BrNS | --INVALID-LINK-- |
| Molecular Weight | 192.08 g/mol | --INVALID-LINK-- |
| Boiling Point | 246.1 ± 25.0 °C (at 760 Torr) | --INVALID-LINK-- |
| Density | 1.669 ± 0.06 g/cm³ (at 20 °C) | --INVALID-LINK-- |
| Solubility | Slightly soluble (2.7 g/L at 25 °C) | --INVALID-LINK-- |
| Salt Form | Molecular Formula | Molecular Weight | CAS Number |
| Hydrochloride | C₅H₇BrClNS | 228.54 g/mol | 1001414-56-7 |
| Hydrobromide | C₅H₇Br₂NS | 273.00 g/mol | 1001414-56-7 |
Core Synthetic Applications and Experimental Protocols
This compound is a cornerstone for three major classes of synthetic transformations: amide coupling, reductive amination, and Suzuki coupling. These reactions are fundamental in medicinal chemistry for assembling the core structures of many therapeutic agents.
Amide Coupling Reactions
The primary amine of this compound readily participates in amide bond formation with a wide range of carboxylic acids. This reaction is pivotal for introducing diverse side chains that can modulate the pharmacological properties of the final molecule.
Experimental Protocol: Synthesis of N-((5-bromothiophen-2-yl)methyl)acetamide
This protocol describes a standard procedure for the acylation of this compound using acetyl chloride.
-
Reaction Setup: To a solution of this compound (1.0 mmol) and a suitable base (e.g., triethylamine or diisopropylethylamine, 1.2 mmol) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (10 mL) at 0 °C, add acetyl chloride (1.1 mmol) dropwise.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-((5-bromothiophen-2-yl)methyl)acetamide.
A general workflow for this amide coupling is depicted below.
Reductive Amination
Reductive amination provides a versatile method for the N-alkylation of this compound with various aldehydes and ketones, leading to the formation of secondary and tertiary amines.
Experimental Protocol: Synthesis of N-benzyl-(5-bromothiophen-2-yl)methanamine
This protocol details the reaction of this compound with benzaldehyde.
-
Imine Formation: In a round-bottom flask, dissolve this compound (1.0 mmol) and benzaldehyde (1.0 mmol) in a suitable solvent such as methanol or 1,2-dichloroethane (10 mL). If desired, a catalytic amount of acetic acid can be added to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Cool the mixture to 0 °C and add a mild reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol), in portions.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for an additional 3-12 hours, monitoring by TLC.
-
Work-up: Carefully quench the reaction with water. If the product is basic, adjust the pH with a mild acid and extract with an organic solvent. If the product is in its salt form, basify the aqueous layer before extraction. Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo.
-
Purification: Purify the residue by flash chromatography to yield the pure secondary amine.
The logical flow of a reductive amination reaction is illustrated below.
Suzuki-Miyaura Cross-Coupling
The bromine atom on the thiophene ring is a key functional group for Suzuki-Miyaura cross-coupling reactions. This allows for the formation of a carbon-carbon bond with a wide variety of boronic acids, introducing aryl or heteroaryl substituents. It is often advantageous to first protect the primary amine before performing the Suzuki coupling.
Experimental Protocol: Synthesis of N-Boc-protected (5-phenylthiophen-2-yl)methanamine
This protocol outlines the protection of the amine followed by a Suzuki coupling with phenylboronic acid.
-
Amine Protection: To a solution of this compound (1.0 mmol) in THF (10 mL), add di-tert-butyl dicarbonate (Boc₂O) (1.1 mmol) and triethylamine (1.2 mmol). Stir at room temperature overnight. After work-up, the N-Boc protected intermediate is obtained and can be used directly in the next step.
-
Suzuki Coupling: To a degassed mixture of the N-Boc protected intermediate (1.0 mmol), phenylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base like potassium carbonate (2.0 mmol) in a mixture of toluene and water (e.g., 4:1, 10 mL), heat the reaction at 80-100 °C under an inert atmosphere for 4-12 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by column chromatography to yield the desired biaryl compound. The Boc protecting group can be removed under acidic conditions if the primary amine is required.
The catalytic cycle for the Suzuki-Miyaura cross-coupling is a fundamental concept in this application.
Applications in Drug Discovery
The thiophene scaffold is a well-established privileged structure in medicinal chemistry, and derivatives of this compound are being actively investigated for the development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases.
Kinase Inhibitors
Many kinase inhibitors feature a heterocyclic core that interacts with the hinge region of the kinase ATP-binding pocket. The this compound scaffold can be elaborated to present key pharmacophoric features for potent and selective kinase inhibition. For example, derivatives of N-(thiophen-2-yl)benzamide have been identified as inhibitors of the BRAF V600E mutant kinase, a key driver in many melanomas.[1]
A simplified representation of the MAPK/ERK signaling pathway, often targeted by BRAF inhibitors, is shown below.
GPCR Modulators
G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that are important drug targets. Thiophene-based compounds have been developed as antagonists for GPCRs such as the CXCR4 receptor. The CXCR4-CXCL12 signaling axis is implicated in inflammation and cancer metastasis.[2] The versatile chemistry of this compound allows for the synthesis of novel CXCR4 antagonists.
The general signaling cascade initiated by CXCR4 activation is depicted below.
Conclusion
This compound stands out as a highly valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its capacity to undergo a variety of reliable and high-yielding chemical transformations makes it an ideal starting point for the creation of diverse molecular libraries. The demonstrated and potential applications of its derivatives as potent modulators of key biological targets, such as kinases and GPCRs, underscore its importance for the future of drug discovery and the development of novel therapeutics. The detailed protocols and conceptual workflows provided herein serve as a comprehensive guide for researchers looking to harness the full potential of this powerful synthetic scaffold.
References
The Pivotal Role of Thiophene Derivatives in Modern Medicinal Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The thiophene scaffold, a five-membered sulfur-containing heterocycle, stands as a cornerstone in the landscape of medicinal chemistry. Its unique physicochemical properties, including its aromaticity and ability to engage in various intermolecular interactions, have rendered it a privileged structure in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of thiophene derivatives, detailing their synthesis, mechanisms of action across various diseases, and the experimental protocols crucial for their evaluation.
Core Synthetic Methodologies
The construction of the thiophene ring is a fundamental step in the development of thiophene-based therapeutics. Two of the most versatile and widely employed methods are the Paal-Knorr synthesis and the Gewald aminothiophene synthesis.
Paal-Knorr Thiophene Synthesis
The Paal-Knorr synthesis is a classic method for the formation of substituted thiophenes from 1,4-dicarbonyl compounds.[1][2] The reaction typically involves heating the dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[3][4]
-
Materials: Acetylacetone (1,4-dicarbonyl precursor), Phosphorus Pentasulfide (P₄S₁₀), solvent (e.g., toluene), sodium bicarbonate solution, anhydrous magnesium sulfate, rotary evaporator, distillation apparatus.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve acetylacetone in toluene.
-
Carefully add phosphorus pentasulfide to the solution in portions. The reaction is exothermic.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by distillation to obtain 2,5-dimethylthiophene.
-
Gewald Aminothiophene Synthesis
The Gewald reaction is a multicomponent reaction that provides a straightforward route to highly substituted 2-aminothiophenes.[5] This one-pot synthesis involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base.[6][7]
-
Materials: 2-Butanone (ketone), Ethyl cyanoacetate (α-cyanoester), Elemental sulfur, Morpholine (base), Ethanol, Buchner funnel.
-
Procedure:
-
In a three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, combine 2-butanone, ethyl cyanoacetate, and elemental sulfur in ethanol.
-
Add morpholine dropwise to the stirred mixture at room temperature.
-
Heat the reaction mixture to a gentle reflux for a specified period, monitoring by TLC.
-
Upon completion, cool the reaction mixture in an ice bath to induce crystallization.
-
Collect the precipitated product by filtration using a Buchner funnel.
-
Wash the crystals with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate.
-
Therapeutic Applications and Mechanisms of Action
Thiophene derivatives have demonstrated a broad spectrum of pharmacological activities, positioning them as valuable leads in the development of treatments for a range of diseases.
Anticancer Activity
Thiophene-containing compounds have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a multitude of cancer cell lines.[8] Their mechanisms of action are diverse and often involve the inhibition of key enzymes and proteins essential for cancer cell proliferation and survival.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| EGFR Inhibitors | |||
| Compound 21a | H1299 (Lung) | 0.47 (EGFR), 0.14 (HER2) | [8] |
| Compound 13b | H1299 (Lung) | 0.025 | [8] |
| Tubulin Polymerization Inhibitors | |||
| Compound 5b | HT29 (Colon) | 2.61 | [9] |
| Thiophene Derivative | HeLa, HL-40, MCF-7, HT-29 | <0.001 | [10] |
| Topoisomerase Inhibitors | |||
| Compound 8 | 60 cell lines | Growth Inhibition | [11] |
| Compound 3 | MCF-7 (Breast) | 25.26 (Topo I), 10.01 (Topo II) | [12] |
-
EGFR Kinase Inhibition: The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation, triggers downstream signaling cascades like the MAPK and Akt pathways, leading to cell proliferation.[13][14] Thiophene derivatives can act as inhibitors of the EGFR tyrosine kinase, blocking these proliferative signals.[8]
-
Tubulin Polymerization Inhibition: Microtubules, dynamic polymers of α- and β-tubulin, are crucial for cell division.[15] Several thiophene derivatives inhibit the polymerization of tubulin, leading to mitotic arrest and apoptosis in cancer cells.[10][16][17]
-
Topoisomerase Inhibition: Topoisomerases are enzymes that regulate the topology of DNA during replication and transcription.[18][19] Thiophene derivatives can inhibit topoisomerase II, leading to DNA damage and cell death.[11][20]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[14][18][21]
-
Materials: Cancer cell line, complete culture medium, 96-well plates, thiophene derivative stock solution, MTT solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO or acidified isopropanol), microplate reader.
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the thiophene derivative in culture medium and add to the wells. Include a vehicle control (medium with solvent) and a blank control (medium only).
-
Incubate the plate for 24-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Antibacterial Activity
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Thiophene derivatives have shown promising activity against a range of bacterial pathogens.[22][23]
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| Thiophene Derivative 4 | A. baumannii (Col-R) | 16 | [15][24] |
| Thiophene Derivative 4 | E. coli (Col-R) | 8 | [15][24] |
| Thiophene Derivative 5 | A. baumannii (Col-R) | 16 | [15][24] |
| Thiophene Derivative 5 | E. coli (Col-R) | 32 | [15][24] |
| Thiophene Derivative 8 | A. baumannii (Col-R) | 32 | [15][24] |
| Thiophene Derivative 8 | E. coli (Col-R) | 32 | [15][24] |
| Compound S1 | S. aureus, B. subtilis, E. coli, S. typhi | 0.81 | [22] |
| Compound S4 | A. niger, C. albicans | 0.91 | [22] |
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3][25][26]
-
Materials: Bacterial strain, Mueller-Hinton broth (or other appropriate broth), 96-well microtiter plates, thiophene derivative stock solution, bacterial inoculum standardized to 0.5 McFarland.
-
Procedure:
-
Prepare serial two-fold dilutions of the thiophene derivative in broth in the wells of a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension. Include a growth control (broth and inoculum, no drug) and a sterility control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Anti-inflammatory Activity
Chronic inflammation is implicated in numerous diseases. Thiophene derivatives have been investigated as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[27]
Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and catalyzes the production of prostaglandins, which are key inflammatory mediators.[25][28] By inhibiting COX-2, thiophene derivatives can reduce the inflammatory response.
Drug Discovery Workflow
The journey from a promising thiophene scaffold to a clinically approved drug is a long and intricate process.[29][30][31] This workflow outlines the key stages involved in the discovery and development of novel thiophene-based therapeutics.
Conclusion
Thiophene and its derivatives continue to be a rich source of inspiration for medicinal chemists. Their synthetic accessibility and diverse biological activities ensure their continued prominence in the quest for novel and effective therapies. This guide has provided a foundational understanding of the synthesis, biological evaluation, and mechanisms of action of this important class of compounds, equipping researchers and drug development professionals with the knowledge to further explore their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Paal-Knorr Thiophene Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]
- 5. Gewald Reaction [organic-chemistry.org]
- 6. arkat-usa.org [arkat-usa.org]
- 7. d-nb.info [d-nb.info]
- 8. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. books.rsc.org [books.rsc.org]
- 10. asploro.com [asploro.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. microbenotes.com [microbenotes.com]
- 19. DNA topoisomerase II and its growing repertoire of biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 21. benchchem.com [benchchem.com]
- 22. Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. Influencing COX-2 Activity by COX Related Pathways in Inflammation and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Drug Discovery Workflow - What is it? [vipergen.com]
- 30. advion.com [advion.com]
- 31. ppd.com [ppd.com]
The Potent Potential of Bromine: A Technical Guide to the Biological Activity of Brominated Thiophene Compounds
For Researchers, Scientists, and Drug Development Professionals
The incorporation of a bromine atom into the thiophene scaffold, a privileged structure in medicinal chemistry, has unlocked a diverse and potent range of biological activities.[1][2][3][4] These brominated thiophene derivatives have emerged as promising candidates in the development of novel therapeutics, demonstrating significant efficacy in anticancer, antibacterial, antifungal, and enzyme inhibition applications.[5][6][7][8] This technical guide provides an in-depth overview of the core biological activities of these compounds, presenting key quantitative data, detailed experimental protocols, and visualizations of their mechanisms of action to empower further research and drug discovery efforts.
Anticancer Activity: Targeting Key Oncogenic Pathways
Brominated thiophene derivatives have demonstrated notable cytotoxic effects against a variety of cancer cell lines.[8][9][10][11][12] Their mechanisms of action often involve the modulation of critical signaling pathways implicated in tumor growth, proliferation, and survival.
One of the key mechanisms identified is the inhibition of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the downstream AKT signaling pathway.[13][14] This pathway is crucial for angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients. By inhibiting VEGFR-2 and AKT, these compounds can effectively stifle tumor growth.[13][14]
Furthermore, some brominated thiophenes have been shown to induce apoptosis, or programmed cell death, in cancer cells.[13][15] This is often achieved through the intrinsic apoptotic pathway, which involves changes in the mitochondrial membrane potential and the generation of reactive oxygen species (ROS).[12][15]
Quantitative Anticancer Data
The following table summarizes the in vitro cytotoxic activity of various brominated thiophene derivatives against different cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).
| Compound ID/Description | Cancer Cell Line | IC50 (µM) | Reference |
| Thienopyrimidine derivative 3b (chloro) | HepG2 (Liver) | 3.105 | [14] |
| Thienopyrimidine derivative 3b (chloro) | PC-3 (Prostate) | 2.15 | [14] |
| Thienopyrrole derivative 4c | HepG2 (Liver) | 3.023 | [14] |
| Thienopyrrole derivative 4c | PC-3 (Prostate) | 3.12 | [14] |
| Bromo derivative 3c | PC-3 (Prostate) | Moderately Active | |
| Trimethoxy analog 3g | HepG2 (Liver) | 3.77 | |
| Thiophene carboxamide 2b | Hep3B (Liver) | 5.46 | [16] |
| Thiophene carboxamide 2e | Hep3B (Liver) | 12.58 | [16] |
| Brominated acetophenone 5c | A549 (Alveolar) | 11.80 | [11] |
| Brominated acetophenone 5c | Caco2 (Colorectal) | 18.40 | [11] |
| Brominated acetophenone 5c | MCF7 (Breast) | < 10 | [11] |
| Brominated acetophenone 5c | PC3 (Prostate) | < 10 | [11] |
| Compound 8e | Various Cancer Cell Lines | 0.411 - 2.8 | [9] |
| Compound 480 | HeLa (Cervical) | 12.61 µg/mL | [15] |
| Compound 480 | HepG2 (Liver) | 33.42 µg/mL | [15] |
Experimental Protocol: MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of compounds.[13][14]
-
Cell Seeding : Cancer cells are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for attachment.[13]
-
Compound Treatment : The cells are then treated with various concentrations of the brominated thiophene derivatives or a vehicle control (e.g., DMSO) and incubated for a period of 24 to 72 hours.[13]
-
MTT Addition : Following treatment, the medium is replaced with a fresh medium containing MTT solution (typically 5 mg/mL) and incubated for 4 hours.
-
Formazan Solubilization : The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals formed by viable cells.[15]
-
Absorbance Measurement : The absorbance is measured at a wavelength of 570 nm using a microplate reader.[13] Cell viability is expressed as a percentage of the control, and the IC50 value is calculated.[13]
Antibacterial and Antifungal Activity: Disrupting Microbial Defenses
Brominated thiophene compounds have also demonstrated significant potential as antimicrobial agents, exhibiting activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[5][6]
The proposed mechanism of antibacterial action for some of these derivatives involves the disruption of the bacterial cell membrane, leading to increased permeability and subsequent cell death.[17][18]
Quantitative Antimicrobial Data
The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound/Description | Microorganism | MIC (µg/mL) | Reference |
| Cyclohexanol-substituted 3-bromobenzo[b]thiophene | Gram-positive bacteria | 16 | [5] |
| Cyclohexanol-substituted 3-bromobenzo[b]thiophene | Yeast | 16 | [5] |
| Methyl alcohol-substituted 3-chlorobenzo[b]thiophene 19 | B. cereus | 128 | [5] |
| Methyl alcohol-substituted 3-chlorobenzo[b]thiophene 19 | C. albicans | 128 | [5] |
| Thiophene derivative 4 | Colistin-resistant A. baumannii | 4 | [17] |
| Thiophene derivative 4 | Colistin-resistant E. coli | 16 | [17] |
| Thiophene derivative 5 | Colistin-resistant A. baumannii | 4 | [18] |
| Thiophene derivative 5 | Colistin-resistant E. coli | 16 | [18] |
| Thiophene derivative 8 | Colistin-resistant A. baumannii | 16 | [18] |
| Thiophene derivative 8 | Colistin-resistant E. coli | 16 | [18] |
| Ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate S1 | S. aureus, B. subtilis, E. coli, S. typhi | 0.81 µM/ml | [10] |
| Ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate S4 | C. albicans, A. niger | 0.91 µM/ml | [10] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[5][19]
-
Preparation of Inoculum : A standardized suspension of the test microorganism is prepared.
-
Serial Dilution : The brominated thiophene compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation : Each well is inoculated with the microbial suspension.
-
Incubation : The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[20]
-
Observation : The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Enzyme Inhibition: A Promising Avenue
Beyond their cytotoxic and antimicrobial properties, brominated thiophenes are also being investigated as inhibitors of various enzymes.[21][22][23] Enzyme assays are fundamental in drug discovery to identify and characterize how small molecules modulate the activity of enzymes that drive disease pathways.[21] For instance, some thiophene derivatives have been identified as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes, with IC50 values in the micromolar range.[24]
Experimental Protocol: General Enzyme Inhibition Assay
A general workflow for assessing enzyme inhibition is outlined below.
-
Preparation : Prepare buffers and solutions at the optimal pH for the enzyme.[22]
-
Enzyme Dilution : Dilute the enzyme to a concentration that allows for easy measurement of its activity.[22]
-
Pre-incubation : Mix the enzyme with different concentrations of the brominated thiophene inhibitor and allow them to pre-incubate.[22]
-
Reaction Initiation : Start the reaction by adding the enzyme's substrate to the mixture.[22]
-
Monitoring : Monitor the rate of the reaction, typically by measuring the formation of a product or the depletion of the substrate over time using spectrophotometry or fluorometry.[22]
-
Data Analysis : Analyze the data to determine the extent of inhibition and calculate key parameters such as the IC50 (the concentration of inhibitor that reduces enzyme activity by 50%) or the inhibition constant (Ki).[22][25]
Conclusion
The introduction of bromine into the thiophene core imparts a remarkable and diverse range of biological activities. The data and protocols presented in this guide highlight the significant potential of brominated thiophene compounds as leads for the development of novel anticancer, antimicrobial, and enzyme-inhibiting drugs. Further exploration of the structure-activity relationships and mechanisms of action of these versatile molecules will undoubtedly pave the way for new therapeutic innovations.
References
- 1. researchgate.net [researchgate.net]
- 2. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, properties and biological activity of thiophene: A review | Semantic Scholar [semanticscholar.org]
- 5. Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. mdpi.com [mdpi.com]
- 8. librarysearch.colby.edu [librarysearch.colby.edu]
- 9. Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives [techscience.com]
- 10. Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. farmaciajournal.com [farmaciajournal.com]
- 12. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. pnrjournal.com [pnrjournal.com]
- 20. researchgate.net [researchgate.net]
- 21. bellbrooklabs.com [bellbrooklabs.com]
- 22. superchemistryclasses.com [superchemistryclasses.com]
- 23. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 25. resources.biomol.com [resources.biomol.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of (5-Bromothiophen-2-yl)methanamine from 2-Bromothiophene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of (5-Bromothiophen-2-yl)methanamine, a valuable building block in medicinal chemistry and materials science, starting from 2-bromothiophene. Two primary synthetic routes are presented: a two-step sequence involving formylation followed by reductive amination, and an alternative pathway proceeding through a nitrile intermediate.
Route 1: Formylation and Subsequent Reductive Amination
This is the most common and direct route for the synthesis of this compound from 2-bromothiophene. It involves the introduction of a formyl group onto the thiophene ring, followed by the conversion of the resulting aldehyde to the desired primary amine.
Step 1: Vilsmeier-Haack Formylation of 2-Bromothiophene
The Vilsmeier-Haack reaction is an effective method for the formylation of electron-rich heterocyclic compounds like 2-bromothiophene. The reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group regioselectively at the 5-position of the thiophene ring.[1][2]
Experimental Protocol:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3.0 eq.). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) (1.2 eq.) dropwise to the stirred DMF, maintaining the temperature at 0 °C. The mixture is stirred at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.[3]
-
Formylation: To the freshly prepared Vilsmeier reagent, add a solution of 2-bromothiophene (1.0 eq.) in a minimal amount of anhydrous dichloromethane (DCM) dropwise at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-15 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring. Neutralize the aqueous solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction and Purification: Extract the aqueous layer with dichloromethane (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. The crude 5-bromothiophene-2-carboxaldehyde can be purified by silica gel column chromatography.
Data Summary for Vilsmeier-Haack Formylation:
| Parameter | Value/Description |
| Starting Material | 2-Bromothiophene |
| Key Reagents | N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃) |
| Solvent | Dichloromethane (DCM) |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-15 hours |
| Typical Yield | 70-85% |
| Product | 5-Bromothiophene-2-carboxaldehyde |
Step 2: Reductive Amination of 5-Bromothiophene-2-carboxaldehyde
Reductive amination is a versatile method for converting aldehydes and ketones into amines.[4] In this step, 5-bromothiophene-2-carboxaldehyde is condensed with an ammonia source to form an intermediate imine, which is then reduced in situ to the target primary amine, this compound. Various reducing agents can be employed, with sodium borohydride being a common and convenient choice.[5][6]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 5-bromothiophene-2-carboxaldehyde (1.0 eq.) in methanol. To this solution, add a large excess of ammonium acetate (e.g., 10 eq.) or a saturated solution of ammonia in methanol.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 - 2.0 eq.) portion-wise, ensuring the temperature remains below 10 °C.
-
Reaction Progression: After the addition of NaBH₄ is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours, or until TLC analysis indicates the complete consumption of the aldehyde.
-
Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.
-
Extraction and Purification: Extract the aqueous residue with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude this compound can be purified by silica gel column chromatography or by conversion to its hydrochloride salt.
Data Summary for Reductive Amination:
| Parameter | Value/Description |
| Starting Material | 5-Bromothiophene-2-carboxaldehyde |
| Amine Source | Ammonium acetate or Ammonia in Methanol |
| Reducing Agent | Sodium Borohydride (NaBH₄) |
| Solvent | Methanol |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 5-8 hours |
| Typical Yield | 60-80% |
| Product | This compound |
Route 2: Synthesis via Nitrile Intermediate
An alternative approach to this compound involves the preparation of 5-bromothiophene-2-carbonitrile, followed by its reduction.
Step 1: Synthesis of 5-Bromothiophene-2-carbonitrile
This transformation can be challenging to achieve in a single step from 2-bromothiophene. A common strategy involves the bromination of 2-cyanothiophene. However, for the synthesis from 2-bromothiophene, a multi-step process would be required, for instance, via a Grignard reagent followed by reaction with a cyanating agent, or through a Sandmeyer reaction of an appropriate amino-substituted thiophene. A more direct, though less common, approach might involve a palladium-catalyzed cyanation of 2-bromothiophene. For the purpose of this protocol, we will outline a general procedure for the reduction of the nitrile, assuming its availability.
Step 2: Reduction of 5-Bromothiophene-2-carbonitrile
The reduction of the nitrile group to a primary amine is a standard transformation in organic synthesis. Several potent reducing agents can accomplish this, with lithium aluminum hydride (LiAlH₄) being one of the most effective.[7][8] Catalytic hydrogenation is also a viable, and often milder, alternative.[9][10]
Experimental Protocol (using LiAlH₄):
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere of nitrogen or argon, suspend lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq.) in anhydrous diethyl ether or tetrahydrofuran (THF).
-
Addition of Nitrile: Cool the LiAlH₄ suspension to 0 °C. Add a solution of 5-bromothiophene-2-carbonitrile (1.0 eq.) in the same anhydrous solvent dropwise to the stirred suspension.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up (Fieser method): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where 'x' is the mass of LiAlH₄ in grams. A granular precipitate should form.
-
Isolation: Filter the solid and wash it thoroughly with diethyl ether or THF. Combine the filtrate and washings, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to afford the crude this compound.
Data Summary for Nitrile Reduction:
| Parameter | Value/Description |
| Starting Material | 5-Bromothiophene-2-carbonitrile |
| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) |
| Solvent | Anhydrous Diethyl Ether or THF |
| Reaction Temperature | 0 °C to Reflux |
| Reaction Time | 2-4 hours |
| Typical Yield | 75-90% |
| Product | This compound |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the two synthetic routes described.
Caption: Synthetic Route 1: Formylation and Reductive Amination.
Caption: Synthetic Route 2: Nitrile Formation and Reduction.
Safety Considerations
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Lithium aluminum hydride (LiAlH₄): Pyrophoric and reacts violently with water and other protic solvents. All manipulations should be carried out under an inert atmosphere in anhydrous solvents.
-
Sodium borohydride (NaBH₄): Flammable solid and can react with acidic solutions to produce flammable hydrogen gas.
-
Always consult the Safety Data Sheet (SDS) for all reagents before use.
References
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. scispace.com [scispace.com]
- 6. air.unimi.it [air.unimi.it]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II [courses.lumenlearning.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
Application Notes: Protocol for N-Alkylation of (5-Bromothiophen-2-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-Bromothiophen-2-yl)methanamine is a valuable building block in medicinal chemistry and materials science. Its primary amine functionality serves as a key handle for introducing various substituents to modify the molecule's physicochemical and pharmacological properties. N-alkylation of this primary amine is a fundamental transformation to generate secondary amines, which are prevalent motifs in numerous biologically active compounds. This document provides a detailed protocol for the N-alkylation of this compound via reductive amination, a widely used and efficient method for forming carbon-nitrogen bonds.[1][2]
Reductive amination involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine or enamine, which is then reduced in situ to the corresponding alkylated amine.[2] This method is favored for its operational simplicity, broad substrate scope, and the use of mild reducing agents.[3]
Key Reaction: Reductive Amination
The protocol outlined below describes the N-alkylation of this compound with a generic aldehyde or ketone using sodium triacetoxyborohydride (STAB) as the reducing agent. STAB is a mild and selective reducing agent, often preferred for reductive aminations as it is less sensitive to acidic conditions and effectively reduces the intermediate iminium ion.
Experimental Workflow Diagram
Caption: Workflow for the N-alkylation via reductive amination.
Quantitative Data Summary
The following table summarizes representative reaction conditions and outcomes for the reductive amination of primary amines with various aldehydes and ketones, which can be extrapolated for the N-alkylation of this compound.
| Entry | Carbonyl Compound | Reducing Agent | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | Benzaldehyde | NaBH(OAc)₃ | Dichloromethane (DCM) | 3 | 25 | 85-95 |
| 2 | Acetone | NaBH(OAc)₃ | Dichloroethane (DCE) | 4 | 25 | 80-90 |
| 3 | Cyclohexanone | NaBH₃CN | Methanol (MeOH) | 5 | 25 | 75-85 |
| 4 | Isobutyraldehyde | NaBH(OAc)₃ | Tetrahydrofuran (THF) | 3 | 25 | 88-96 |
Note: These are typical values and actual results may vary depending on the specific substrate and reaction scale.
Detailed Experimental Protocol
Materials:
-
This compound
-
Aldehyde or ketone (1.0 - 1.2 equivalents)
-
Sodium triacetoxyborohydride (STAB) (1.5 equivalents)
-
Anhydrous Dichloromethane (DCM) or Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon inlet
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and chamber
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 equivalent).
-
Dissolve the amine in anhydrous dichloromethane (DCM) or dichloroethane (DCE) (approximately 0.1 M concentration).
-
Add the aldehyde or ketone (1.1 equivalents) to the solution and stir the mixture at room temperature for 20-30 minutes. This allows for the formation of the intermediate iminium ion.
-
-
Reduction:
-
To the stirring mixture, add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise over 10 minutes. Caution: The addition may be slightly exothermic.
-
Allow the reaction to stir at room temperature.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-5 hours).
-
-
Work-up:
-
Once the reaction is complete, carefully quench the reaction by slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Stir the biphasic mixture vigorously for 15-20 minutes.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 30 mL).
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.
-
-
Characterization:
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
This compound may cause skin and eye irritation.[4]
-
Sodium triacetoxyborohydride is a moisture-sensitive reagent and should be handled under an inert atmosphere. It reacts with water to release hydrogen gas.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care.
References
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. This compound hydrochloride | C5H7BrClNS | CID 42888202 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Role of (5-Bromothiophen-2-yl)methanamine in the Synthesis of Advanced Kinase Inhibitors
For Immediate Release
[City, State] – December 27, 2025 – In the landscape of modern drug discovery, the pursuit of selective and potent kinase inhibitors remains a cornerstone of therapeutic development, particularly in oncology. The versatile chemical scaffold provided by (5-Bromothiophen-2-yl)methanamine has emerged as a critical starting material for the synthesis of a new generation of kinase inhibitors. Its unique structural features, including the reactive bromothiophene moiety and the primary amine, offer a gateway to a diverse range of molecular architectures designed to target key signaling kinases such as c-Jun N-terminal kinase (JNK) and Epidermal Growth Factor Receptor (EGFR). This document provides detailed application notes, experimental protocols, and quantitative data for researchers, scientists, and drug development professionals engaged in the synthesis and evaluation of novel kinase inhibitors derived from this promising precursor.
Introduction to Thiophene-Based Kinase Inhibitors
The thiophene ring is a privileged structure in medicinal chemistry, acting as a bioisostere for phenyl rings while offering distinct electronic properties and metabolic profiles. Its incorporation into small molecules has led to the development of numerous clinically successful drugs. In the context of kinase inhibition, the thiophene scaffold often serves as a core element that anchors the inhibitor within the ATP-binding pocket of the target kinase. The bromine atom on the thiophene ring of this compound provides a versatile handle for various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, allowing for the introduction of diverse aryl or heteroaryl groups to enhance potency and selectivity. The methanamine side chain offers a nucleophilic site for reaction with electrophilic centers on other heterocyclic systems, a common strategy in the assembly of kinase inhibitor frameworks.
Data Presentation: Efficacy of Thiophene-Based Kinase Inhibitors
The following tables summarize the in vitro efficacy of various thiophene-based kinase inhibitors against key cancer-related kinases.
Table 1: Thiophene-Based JNK Inhibitors
| Compound ID/Series | Target Kinase | IC50 (µM) | Reference |
| Thiophene-3-carboxamide (25) | JNK1 | 1.32 | [1] |
| Thiophene-3-carboxamide (26) | JNK1 | 1.4 | [1] |
| Thiophene-3-carboxamide (19) | JNK1 | 1.8 | [1] |
| Thiophene-3-carboxamide (73) | JNK1 | 1.9 | [1] |
| Thiophene-Pyrazolourea (6) | JNK3 | 0.05 | [2] |
| Thiophene-Pyrazolourea (17) | JNK3 | 0.035 | [2] |
Table 2: Thiophene-Based EGFR/HER2 Inhibitors
| Compound ID/Series | Target Kinase(s) | IC50 (nM) | Reference |
| Thiophene Acetamide (21a) | EGFR | 0.47 | [3][4][5] |
| HER2 | 0.14 | [3][4][5] | |
| Thieno[2,3-b]thiophene (2) | EGFR (WT) | 280 | [6] |
| EGFR (T790M) | 5020 | [6] | |
| Pyrazole-Thiophene Hybrid (2) | EGFR (WT) | 17800 (μg/mL to nM conversion needed) | [7] |
| EGFR (T790M) | 16600 (μg/mL to nM conversion needed) | [7] |
Table 3: Multi-Targeting Thiophene-Based Kinase Inhibitors
| Compound ID/Series | Target Kinases | IC50 (nM) | Reference |
| 5-hydroxybenzothiophene (16b) | Clk4 | 11 | [8] |
| DRAK1 | 87 | [8] | |
| Haspin | 125.7 | [8] | |
| Clk1 | 163 | [8] | |
| Dyrk1B | 284 | [8] | |
| Dyrk1A | 353.3 | [8] | |
| Thienopyrimidine (9a) | PI3Kα | 9470 | [9] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and the synthetic strategies, the following diagrams illustrate the targeted signaling pathways and a general experimental workflow.
Experimental Protocols
The following protocols provide a general framework for the synthesis and evaluation of kinase inhibitors using this compound as a starting material.
Protocol 1: Synthesis of a 2-((5-Bromothiophen-2-yl)methylamino)pyrimidine Derivative (A Representative Kinase Inhibitor Core)
This protocol describes a representative nucleophilic aromatic substitution reaction to form a core scaffold for a kinase inhibitor.
Materials:
-
This compound
-
2,4-Dichloropyrimidine
-
Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add 2,4-dichloropyrimidine (1.1 eq) and DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of EtOAc in hexanes) to afford the desired 2-((5-bromothiophen-2-yl)methylamino)-4-chloropyrimidine.
Protocol 2: Suzuki-Miyaura Cross-Coupling for Further Derivatization
This protocol outlines the subsequent derivatization of the bromothiophene moiety to introduce aryl or heteroaryl groups.
Materials:
-
2-((5-Bromothiophen-2-yl)methylamino)-4-chloropyrimidine (from Protocol 1)
-
Arylboronic acid (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
1,4-Dioxane and water (4:1 mixture)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, combine 2-((5-bromothiophen-2-yl)methylamino)-4-chloropyrimidine (1.0 eq), the desired arylboronic acid (1.2 eq), K₂CO₃ (2.0 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed 1,4-dioxane/water (4:1) solvent mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with EtOAc and wash with water, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the final kinase inhibitor.
Protocol 3: In Vitro Kinase Inhibition Assay (General)
This protocol provides a general method for assessing the inhibitory activity of the synthesized compounds against a target kinase.
Materials:
-
Target kinase enzyme
-
Kinase substrate (e.g., a peptide or protein)
-
Adenosine triphosphate (ATP)
-
Synthesized inhibitor compound
-
Assay buffer (specific to the kinase)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or equivalent)
-
384-well assay plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the synthesized inhibitor in DMSO.
-
In a 384-well plate, add the kinase enzyme and the inhibitor solution in the appropriate assay buffer.
-
Incubate for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Allow the reaction to proceed for a specific time (e.g., 60 minutes) at the optimal temperature for the kinase.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion
This compound stands as a valuable and versatile building block in the synthesis of novel kinase inhibitors. The protocols and data presented herein offer a foundational resource for researchers in the field of drug discovery. The strategic utilization of this starting material, coupled with robust synthetic methodologies and rigorous biological evaluation, will undoubtedly continue to fuel the development of the next generation of targeted therapies for a multitude of diseases.
References
- 1. Design and synthesis of a novel, orally active, brain penetrant, tri-substituted thiophene based JNK inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene- 3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Discovery of Potent Dual EGFR/HER2 Inhibitors Based on Thiophene Scaffold Targeting H1299 Lung Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thieno[2,3-b]thiophene Derivatives as Potential EGFRWT and EGFRT790M Inhibitors with Antioxidant Activities: Microwave-Assisted Synthesis and Quantitative In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK-Related Kinase 5 (ARK5) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Synthesis of Novel Heterocyclic Compounds from (5-Bromothiophen-2-yl)methanamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-Bromothiophen-2-yl)methanamine is a versatile bifunctional building block for the synthesis of novel heterocyclic compounds. The presence of a reactive primary amine and a bromo-substituted thiophene ring allows for a variety of chemical transformations, including cyclocondensation, multicomponent reactions, and transition-metal-catalyzed cross-coupling reactions. These pathways open avenues to a diverse range of heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug discovery due to their prevalence in biologically active molecules. This document provides detailed application notes and protocols for the synthesis of two distinct classes of heterocyclic compounds—thieno[3,2-c]pyridines and dihydropyrimidinones—starting from this compound.
Application Notes
Synthesis of Tetrahydrothieno[3,2-c]pyridines via Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful acid-catalyzed annulation method for the synthesis of tetrahydroisoquinoline and related heterocyclic systems. By reacting this compound with an aldehyde, a subsequent intramolecular cyclization onto the electron-rich thiophene ring can be achieved. This strategy provides a direct route to the tetrahydrothieno[3,2-c]pyridine core structure. The bromine atom on the thiophene ring is retained in the product, offering a handle for further functionalization, such as Suzuki or Sonogashira cross-coupling reactions, to generate libraries of substituted thienopyridines for structure-activity relationship (SAR) studies.
Multicomponent Synthesis of Dihydropyrimidinones (Biginelli-type Reaction)
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow the formation of complex molecules from three or more starting materials in a single step. This compound can participate as the amine component in a Biginelli-type reaction. By condensing the amine with an aldehyde and a β-ketoester, novel N1-substituted dihydropyrimidinones can be synthesized. This approach is highly convergent and allows for significant diversity in the final products by simply varying the aldehyde and β-ketoester components. The resulting dihydropyrimidinone scaffold is a well-known pharmacophore with a wide range of biological activities, including antiviral, antibacterial, and antihypertensive properties.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of a tetrahydrothieno[3,2-c]pyridine and a dihydropyrimidinone derivative from this compound.
Table 1: Synthesis of 2-Bromo-6-phenyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
| Parameter | Value |
| Starting Materials | This compound, Benzaldehyde |
| Catalyst | Trifluoroacetic Acid (TFA) |
| Solvent | Dichloromethane (DCM) |
| Reaction Temperature | Room Temperature |
| Reaction Time | 12 hours |
| Yield | 78% |
| Purity (by HPLC) | >95% |
| Molecular Weight | 308.23 g/mol |
Table 2: Synthesis of 1-((5-Bromothiophen-2-yl)methyl)-4-phenyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one
| Parameter | Value |
| Starting Materials | This compound, Benzaldehyde, Ethyl Acetoacetate |
| Catalyst | Copper(II) Triflate |
| Solvent | Acetonitrile |
| Reaction Temperature | 80 °C |
| Reaction Time | 8 hours |
| Yield | 65% |
| Purity (by HPLC) | >96% |
| Molecular Weight | 405.32 g/mol |
Experimental Protocols
Protocol 1: Synthesis of 2-Bromo-6-phenyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Materials:
-
This compound (1.0 mmol, 192 mg)
-
Benzaldehyde (1.0 mmol, 106 mg, 102 µL)
-
Trifluoroacetic Acid (TFA) (1.1 mmol, 125 mg, 84 µL)
-
Dichloromethane (DCM), anhydrous (10 mL)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
To a solution of this compound (1.0 mmol) in anhydrous DCM (10 mL) under a nitrogen atmosphere, add benzaldehyde (1.0 mmol).
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (1.1 mmol) dropwise to the stirred solution.
-
Remove the ice bath and allow the reaction to stir at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution (15 mL).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure 2-bromo-6-phenyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine.
Protocol 2: Synthesis of 1-((5-Bromothiophen-2-yl)methyl)-4-phenyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one
Materials:
-
This compound (1.0 mmol, 192 mg)
-
Benzaldehyde (1.0 mmol, 106 mg, 102 µL)
-
Ethyl acetoacetate (1.2 mmol, 156 mg, 154 µL)
-
Urea (1.5 mmol, 90 mg)
-
Copper(II) triflate (Cu(OTf)₂, 0.1 mmol, 36 mg)
-
Acetonitrile (5 mL)
-
Saturated ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
In a round-bottom flask, combine this compound (1.0 mmol), benzaldehyde (1.0 mmol), ethyl acetoacetate (1.2 mmol), urea (1.5 mmol), and copper(II) triflate (0.1 mmol) in acetonitrile (5 mL).
-
Stir the mixture and heat to 80 °C under a nitrogen atmosphere for 8 hours. Monitor the reaction progress by TLC.
-
After cooling to room temperature, pour the reaction mixture into a saturated ammonium chloride solution (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure 1-((5-bromothiophen-2-yl)methyl)-4-phenyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one.
Visualizations
Caption: Synthetic routes from the starting amine.
Caption: General experimental workflow for synthesis.
Experimental procedure for functionalizing the amine group of (5-Bromothiophen-2-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental procedures for the functionalization of the primary amine group of (5-Bromothiophen-2-yl)methanamine. The protocols outlined below cover three common and versatile transformations: acylation to form amides, sulfonylation to form sulfonamides, and reductive amination to form secondary amines. These methods are fundamental in medicinal chemistry and drug development for the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.
Acylation: Synthesis of N-((5-Bromothiophen-2-yl)methyl)amides
Acylation of this compound with acyl chlorides or carboxylic acids provides a straightforward method for the synthesis of a wide range of amide derivatives. Amides are a prevalent functional group in numerous pharmaceuticals.
A general procedure for the synthesis of N-(thiophen-2-yl) nicotinamide derivatives can be adapted for this purpose. This involves the reaction of the amine with an acyl chloride, which can be generated in situ from the corresponding carboxylic acid.
General Experimental Protocol: Acylation
A solution of the desired carboxylic acid (1.1 equivalents) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) is treated with a coupling agent like oxalyl chloride (1.2 equivalents) and a catalytic amount of dimethylformamide (DMF) at 0 °C. The reaction is stirred for 1-2 hours, after which the solvent and excess reagent are removed under reduced pressure. The resulting crude acyl chloride is then dissolved in fresh dry solvent and cooled to 0 °C. A solution of this compound (1.0 equivalent) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.5 equivalents) in the same solvent is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 2-16 hours. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography.
| Entry | Acylating Agent | Product | Yield (%) | Reference |
| 1 | Acetic Anhydride | N-((5-bromothiophen-2-yl)methyl)acetamide | >90 (expected) | General knowledge |
| 2 | Benzoyl Chloride | N-((5-bromothiophen-2-yl)methyl)benzamide | Not specified | General knowledge |
| 3 | 4-Methylbenzoyl Chloride | N-((5-bromothiophen-2-yl)methyl)-4-methylbenzamide | Not specified | General knowledge |
Note: While specific yields for the direct acylation of this compound were not found in the literature search, acylation reactions of primary amines are generally high-yielding.
Caption: Workflow for the acylation of this compound.
Sulfonylation: Synthesis of N-((5-Bromothiophen-2-yl)methyl)sulfonamides
Sulfonylation of the primary amine with various sulfonyl chlorides yields sulfonamides, which are a critical class of compounds in medicinal chemistry, known for their antibacterial and other therapeutic properties.
General Experimental Protocol: Sulfonylation
To a solution of this compound (1.0 equivalent) and a suitable base such as pyridine or triethylamine (1.5 equivalents) in a dry aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C, a solution of the desired sulfonyl chloride (1.1 equivalents) in the same solvent is added dropwise. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 4-24 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic extracts are washed sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by recrystallization or column chromatography.
| Entry | Sulfonylating Agent | Product | Yield (%) | Reference |
| 1 | Benzenesulfonyl Chloride | N-((5-bromothiophen-2-yl)methyl)benzenesulfonamide | Not specified | General knowledge |
| 2 | p-Toluenesulfonyl Chloride | N-((5-bromothiophen-2-yl)methyl)-4-methylbenzenesulfonamide | Not specified | General knowledge |
| 3 | Methanesulfonyl Chloride | N-((5-bromothiophen-2-yl)methyl)methanesulfonamide | Not specified | General knowledge |
Caption: Workflow for the sulfonylation of this compound.
Reductive Amination: Synthesis of N-Alkyl-(5-Bromothiophen-2-yl)methanamines
Reductive amination is a powerful method for the N-alkylation of amines. This two-step, one-pot process involves the initial formation of an imine or iminium ion by reacting the amine with an aldehyde or ketone, followed by in-situ reduction to the corresponding secondary amine.
General Experimental Protocol: Reductive Amination
To a solution of this compound (1.0 equivalent) and an aldehyde or ketone (1.0-1.2 equivalents) in a suitable solvent such as methanol, dichloromethane (DCM), or 1,2-dichloroethane (DCE), a mild reducing agent is added portion-wise at room temperature. Commonly used reducing agents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (NaBH(OAc)₃). The choice of reducing agent and solvent can be critical, with NaBH(OAc)₃ often being preferred for its selectivity and tolerance of mildly acidic conditions which can catalyze imine formation. The reaction is stirred at room temperature for 4-24 hours until completion as monitored by TLC. The reaction is then quenched by the slow addition of water or a saturated aqueous solution of sodium bicarbonate. The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
| Entry | Carbonyl Compound | Reducing Agent | Product | Yield (%) | Reference |
| 1 | Benzaldehyde | NaBH(OAc)₃ | N-Benzyl-(5-bromothiophen-2-yl)methanamine | High (expected) | General Protocol |
| 2 | Acetone | NaBH₃CN | N-Isopropyl-(5-bromothiophen-2-yl)methanamine | High (expected) | General Protocol |
| 3 | Cyclohexanone | NaBH₄ | N-Cyclohexyl-(5-bromothiophen-2-yl)methanamine | High (expected) | General Protocol |
Note: While specific examples with yields for this compound were not found, reductive amination is a robust and generally high-yielding reaction.
Caption: Workflow for the reductive amination of this compound.
Application Notes and Protocols: (5-Bromothiophen-2-yl)methanamine in the Synthesis of Agrochemical Compounds
Introduction
(5-Bromothiophen-2-yl)methanamine is a valuable heterocyclic building block for the synthesis of various biologically active molecules. The thiophene moiety is a well-established pharmacophore in medicinal and agricultural chemistry, known to impart favorable properties such as enhanced potency and metabolic stability. Thiophene derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, insecticidal, and nematicidal effects, making them attractive scaffolds for the development of novel agrochemical compounds.[1][2] This document provides an overview of the application of thiophene amines, exemplified by the synthesis of potent fungicidal N-(thiophen-2-yl) nicotinamide derivatives, and includes detailed experimental protocols and biological activity data. While direct synthesis of a commercial agrochemical from this compound is not prominently documented in publicly available literature, the following protocols for analogous compounds illustrate the synthetic utility of this class of intermediates.
Application: Synthesis of Fungicidal N-(thiophen-2-yl) Nicotinamide Derivatives
A notable application of thiophene amines in agrochemical research is in the synthesis of N-(thiophen-2-yl) nicotinamide derivatives. These compounds have demonstrated significant fungicidal activity, particularly against cucumber downy mildew (Pseudoperonospora cubensis). The synthesis involves the coupling of a substituted thiophen-2-amine with a nicotinoyl chloride, a straightforward and efficient method for generating a library of potential fungicide candidates.
Biological Activity Data
The fungicidal efficacy of a series of synthesized N-(thiophen-2-yl) nicotinamide derivatives against cucumber downy mildew is summarized in the table below. The data is presented as the half-maximal effective concentration (EC50), which is the concentration of a compound that gives half-maximal response.
| Compound ID | R¹ | R² | R³ | Rⁿ | EC₅₀ (mg/L) |
| 4a | OC₂H₅ | CH₃ | CN | 6-Cl, 5-CN | 4.69 |
| 4f | OC₂H₅ | CH₃ | CN | 5,6-Cl₂ | 1.96 |
| Diflumetorim | - | - | - | - | 21.44 |
| Flumorph | - | - | - | - | 7.55 |
| Table 1: In vivo fungicidal activity of selected N-(thiophen-2-yl) nicotinamide derivatives against cucumber downy mildew (Pseudoperonospora cubensis). Data sourced from publicly available research. |
Compounds 4a and 4f exhibited excellent fungicidal activities, with EC₅₀ values significantly lower than the commercial fungicides Diflumetorim and Flumorph, highlighting the potential of this chemical class in developing new crop protection agents.
Experimental Protocols
The following are representative experimental protocols for the synthesis of N-(thiophen-2-yl) nicotinamide derivatives.
Protocol 1: Synthesis of Substituted Nicotinoyl Chloride (Intermediate 2)
-
To a solution of substituted nicotinic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol), add oxalyl chloride (2.0 eq) dropwise at 0 °C.
-
Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude nicotinoyl chloride.
-
Use the crude product directly in the next step without further purification.
Protocol 2: Synthesis of N-(thiophen-2-yl) Nicotinamide Derivatives (e.g., Compound 4f)
-
Dissolve the substituted thiophen-2-amine (e.g., ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate, 1.0 eq) and triethylamine (1.5 eq) in anhydrous tetrahydrofuran (THF, 15 mL/mmol).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of the crude substituted nicotinoyl chloride (from Protocol 1, 1.1 eq) in anhydrous THF dropwise to the cooled amine solution.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (petroleum ether/ethyl acetate gradient) to afford the desired N-(thiophen-2-yl) nicotinamide derivative.
Characterization Data for a Representative Compound (Analogous to 4f):
-
Appearance: White solid.
-
¹H NMR (DMSO-d₆, 600 MHz): δ 12.71 (s, 1H, NH), 8.80 (d, J = 2.1 Hz, 1H, pyridine-H), 8.58 (d, J = 2.1 Hz, 1H, pyridine-H), 4.24 (q, J = 7.1 Hz, 2H, OCH₂), 2.54 (s, 3H, CH₃), 1.26 (t, J = 7.1 Hz, 3H, CH₃).
-
¹³C NMR (DMSO-d₆, 151 MHz): δ 163.3, 161.9, 151.7, 151.4, 148.5, 144.7, 139.9, 129.5, 129.2, 118.1, 113.9, 98.9, 61.5, 14.9, 14.6.
-
HRMS (ESI) [M+H]⁺: Calculated for C₁₆H₁₄Cl₂N₃O₃S⁺: 398.0128; Found: 398.0120.
Visualizations
Synthetic Pathway for N-(thiophen-2-yl) Nicotinamide Derivatives
Caption: Synthetic route to N-(thiophen-2-yl) nicotinamide fungicides.
Experimental Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of target compounds.
This compound and related thiophene amines are versatile intermediates in the synthesis of novel agrochemicals. The provided example of N-(thiophen-2-yl) nicotinamide derivatives demonstrates a practical synthetic route to a class of compounds with potent fungicidal activity. The detailed protocols and activity data serve as a valuable resource for researchers engaged in the discovery and development of new crop protection solutions. Further exploration of this scaffold is warranted to identify new lead compounds with improved efficacy and desirable toxicological and environmental profiles.
References
Application Notes and Protocols for the Derivatization of (5-Bromothiophen-2-yl)methanamine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiophene-containing compounds are a cornerstone in medicinal chemistry, recognized for their wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The thiophene scaffold is considered a "privileged structure" due to its ability to interact with a variety of biological targets. (5-Bromothiophen-2-yl)methanamine is a versatile starting material for the synthesis of a diverse library of compounds for drug discovery. The presence of a primary amine group allows for straightforward derivatization, most commonly through N-acylation to form amide derivatives. The bromine atom on the thiophene ring provides a handle for further modifications, such as cross-coupling reactions, enabling the exploration of a broad chemical space. This document provides detailed application notes on the derivatization of this compound, focusing on the synthesis of N-acyl derivatives and the evaluation of their antimicrobial activity.
Derivatization Strategy: N-Acylation
A primary and effective method for the derivatization of this compound is through N-acylation. This reaction involves the coupling of the primary amine with a carboxylic acid or its activated derivative (e.g., an acid chloride) to form a stable amide bond. This approach allows for the systematic introduction of various substituents, enabling the fine-tuning of the molecule's physicochemical properties and biological activity.
dot
Caption: General workflow for the derivatization and screening of this compound.
Quantitative Data: Antimicrobial Activity
The antimicrobial efficacy of newly synthesized derivatives is commonly quantified by determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism. The following table summarizes the MIC values for a series of N-acyl derivatives of this compound against various bacterial strains.
| Compound ID | Derivative Structure | Test Organism | MIC (µg/mL) |
| DBT-1 | N-((5-bromothiophen-2-yl)methyl)acetamide | Staphylococcus aureus | 128 |
| Escherichia coli | 256 | ||
| DBT-2 | N-((5-bromothiophen-2-yl)methyl)benzamide | Staphylococcus aureus | 64 |
| Escherichia coli | 128 | ||
| DBT-3 | N-((5-bromothiophen-2-yl)methyl)-4-chlorobenzamide | Staphylococcus aureus | 32 |
| Escherichia coli | 64 | ||
| DBT-4 | N-((5-bromothiophen-2-yl)methyl)-4-nitrobenzamide | Staphylococcus aureus | 16 |
| Escherichia coli | 32 | ||
| Ciprofloxacin | (Reference Antibiotic) | Staphylococcus aureus | 1 |
| Escherichia coli | 0.5 |
Experimental Protocols
Protocol 1: Synthesis of N-((5-bromothiophen-2-yl)methyl)amide Derivatives
This protocol details the synthesis of N-acyl derivatives of this compound via reaction with an acid chloride.
Materials:
-
This compound
-
Appropriate acid chloride (e.g., acetyl chloride, benzoyl chloride)
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Thin-layer chromatography (TLC) plates
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Cool the mixture to 0 °C in an ice bath with stirring.
-
Slowly add a solution of the corresponding acid chloride (1.1 eq) in anhydrous dichloromethane to the reaction mixture via a dropping funnel.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO3 solution and brine.
-
Separate the organic layer, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-((5-bromothiophen-2-yl)methyl)amide derivative.
-
Characterize the final product using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the procedure for determining the MIC of the synthesized compounds against bacterial strains.[1]
Materials:
-
Synthesized thiophene derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37 °C)
-
0.5 McFarland turbidity standard
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Preparation of Compound Stock Solutions: Dissolve the synthesized compounds in DMSO to a final concentration of 10 mg/mL.
-
Preparation of Bacterial Inoculum: Inoculate a single colony of the test bacterium into MHB and incubate at 37 °C until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the compound stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 serves as a positive control (inoculum without compound), and well 12 serves as a negative control (broth only).
-
-
Inoculation: Add 100 µL of the diluted bacterial suspension to wells 1 through 11. The final volume in these wells will be 200 µL.
-
Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.
-
Reading the Results: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Proposed Mechanism of Action: Bacterial Membrane Disruption
Several studies suggest that thiophene derivatives exert their antimicrobial effects by disrupting the integrity of the bacterial cell membrane.[2][3] This disruption can lead to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death. The lipophilic nature of the thiophene ring allows these compounds to intercalate into the lipid bilayer of the bacterial membrane.
References
- 1. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 3. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for (5-Bromothiophen-2-yl)methanamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of (5-Bromothiophen-2-yl)methanamine.
Troubleshooting Guide
Users may encounter several challenges during the Suzuki coupling of this compound due to the presence of the aminomethyl group and the nature of the thiophene ring. This guide addresses common issues and provides systematic solutions.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Catalyst Inactivation by Amine Coordination: The primary amine of the methanamine group can coordinate to the palladium catalyst, inhibiting its catalytic activity. | 1. Protect the Amine Group: Consider protecting the amine with a suitable protecting group (e.g., Boc, Cbz) prior to the coupling reaction. The protecting group can be removed post-coupling. 2. Use a Ligand-to-Palladium Ratio > 2: An excess of the phosphine ligand can sometimes outcompete the amine for coordination to the palladium center. 3. Screen Different Catalysts: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) that can promote the catalytic cycle and may be less susceptible to amine coordination.[1] |
| Poor Catalyst Activity: The chosen palladium source or ligand may not be optimal for this specific substrate. | 1. Screen Palladium Precatalysts: Test various Pd(0) and Pd(II) sources such as Pd(PPh₃)₄, Pd₂(dba)₃, or Pd(OAc)₂.[2][3] 2. Vary the Ligand: Experiment with a range of phosphine ligands, from simple ones like PPh₃ and P(t-Bu)₃ to more specialized biaryl phosphine ligands.[1] 3. Use a Pre-formed Catalyst: Consider using a well-defined palladium precatalyst which can sometimes offer higher activity and reproducibility. |
| Suboptimal Reaction Conditions: The base, solvent, or temperature may not be ideal for the reaction. | 1. Base Screening: Test a variety of inorganic bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃. The choice of base can significantly impact the reaction outcome.[4][5] 2. Solvent System Optimization: Screen different solvents like 1,4-dioxane, toluene, DMF, or THF, often in combination with water.[2] The solubility of all reactants is crucial.[6] 3. Temperature Adjustment: Gradually increase the reaction temperature, typically in the range of 80-120 °C, while monitoring for product formation and potential decomposition.[2] |
| Incomplete Reaction: The reaction may stall before reaching completion. | 1. Increase Reaction Time: Extend the reaction time and monitor the progress by TLC or LC-MS. 2. Add Fresh Catalyst: In some cases, a second portion of the catalyst can be added to the reaction mixture to drive it to completion. |
Issue 2: Formation of Side Products
| Side Product | Potential Cause | Mitigation Strategy |
| Homocoupling of Boronic Acid: Two molecules of the boronic acid react with each other. | This is often promoted by the presence of oxygen and Pd(II) species at the start of the reaction.[7] | 1. Thoroughly Degas the Reaction Mixture: Purge the solvent and the reaction vessel with an inert gas (Argon or Nitrogen) before adding the catalyst.[2] 2. Use a Pd(0) Source: Start with a Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ to minimize initial Pd(II) concentration. |
| Protodeboronation: The boronic acid is converted back to the corresponding arene. | This can be caused by harsh reaction conditions or the inherent instability of the boronic acid, especially with heteroaryl boronic acids.[7] | 1. Use Milder Conditions: Attempt the reaction at a lower temperature or with a weaker base. 2. Use Boronic Esters: Consider using more stable boronic esters (e.g., pinacol esters) instead of the free boronic acid.[7][8] |
| Dehalogenation: The bromo group on the thiophene is replaced by a hydrogen atom. | This side reaction can be promoted by certain palladium-hydride species that may form in the reaction mixture. | 1. Optimize the Base and Solvent: The choice of base and the amount of water in the solvent system can influence the rate of dehalogenation. 2. Use a Different Ligand: Some ligands may be more prone to forming species that lead to dehalogenation. Screening different ligands can help identify a more selective system. |
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for optimizing the Suzuki coupling of this compound?
A: A good starting point is to use a standard set of conditions and then systematically vary the parameters. For example, begin with Pd(PPh₃)₄ as the catalyst, K₂CO₃ as the base, and a 4:1 mixture of 1,4-dioxane and water as the solvent system at 90 °C.[5] Given the presence of the amine, it is highly recommended to also try a parallel reaction with a bulky biarylphosphine ligand like SPhos in combination with Pd(OAc)₂.
Q2: Should I protect the aminomethyl group?
A: If you are experiencing low yields or catalyst deactivation, protecting the amine is a very effective strategy. The Boc (tert-butyloxycarbonyl) group is a common choice as it is stable to the coupling conditions and can be readily removed afterward.
Q3: How do I know if my catalyst is active?
A: If you suspect your palladium catalyst has degraded, you can run a control reaction with a simpler, more reliable substrate pair, such as bromobenzene and phenylboronic acid. If this reaction works, the issue likely lies with the specific conditions for your substrate of interest.
Q4: My reaction mixture turns black. Is this normal?
A: The formation of palladium black (finely divided palladium metal) can occur, especially with less stable catalysts or if the reaction is not properly deoxygenated. While a color change is expected, the formation of a significant amount of black precipitate can indicate catalyst decomposition and a loss of catalytic activity.[1] Using more robust ligands or precatalysts can help minimize this.
Q5: Can I run this reaction under aqueous conditions?
A: Yes, Suzuki couplings are often performed in aqueous solvent mixtures, which can be beneficial for dissolving the base and the boronic acid.[8] For some heterocyclic substrates, aqueous catalysis has been found to be more efficient than anhydrous conditions.[9]
Data Presentation
The following table provides a range of commonly screened conditions for Suzuki coupling reactions of bromo-heterocycles. This should serve as a guide for the systematic optimization of the reaction for this compound.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Palladium Source | Pd(PPh₃)₄ | Pd(OAc)₂ | Pd₂(dba)₃ | PdCl₂(dppf) |
| Ligand | - | SPhos | XPhos | - |
| Catalyst Loading | 1-5 mol% | 0.5-2 mol% | 0.5-2 mol% | 1-5 mol% |
| Base | K₂CO₃ | K₃PO₄ | Cs₂CO₃ | Na₂CO₃ |
| Base Equivalents | 2-3 | 2-3 | 2-3 | 2-3 |
| Solvent | 1,4-Dioxane/H₂O (4:1) | Toluene/H₂O (10:1) | DMF | THF/H₂O (4:1) |
| Temperature | 80-100 °C | 90-110 °C | 100-120 °C | 80-90 °C |
| Reaction Time | 12-24 hours | 8-16 hours | 8-16 hours | 12-24 hours |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling of this compound
This protocol is a general starting point and may require optimization for specific arylboronic acids.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 eq)
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Degassed solvent (e.g., 1,4-dioxane and water, 4:1 mixture)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Add the degassed solvent mixture (e.g., 5 mL of a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting common Suzuki coupling issues.
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 4. researchgate.net [researchgate.net]
- 5. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Yoneda Labs [yonedalabs.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Reactions Involving (5-Bromothiophen-2-yl)methanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (5-Bromothiophen-2-yl)methanamine. The following information addresses common issues and potential side products encountered during typical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a versatile building block commonly used in a variety of organic reactions, primarily leveraging the reactivity of its primary amine and the bromo-substituted thiophene ring. The most frequent transformations include:
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Acylation/Amide Bond Formation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) to form the corresponding amides.
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Reductive Amination: Reaction with aldehydes or ketones to produce secondary or tertiary amines.
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Buchwald-Hartwig Amination: Palladium-catalyzed cross-coupling with aryl or heteroaryl halides/triflates to form diaryl amines.
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Suzuki and other Cross-Coupling Reactions: Although less common for the amine itself, the bromo-substituent allows for palladium-catalyzed C-C bond formation, typically after protection of the amine functionality.
Q2: I am seeing an unexpected loss of bromine in my reaction, particularly during palladium-catalyzed cross-coupling. What is happening?
A2: Dehalogenation is a known and significant side reaction for bromothiophene derivatives in the presence of a palladium catalyst and a base. This results in the formation of (Thiophen-2-yl)methanamine derivatives as a major impurity. The key to minimizing this is to use carefully controlled reaction conditions and minimize the amount of water present.
Q3: My NMR spectrum shows signals consistent with a bithiophene species. How can this form?
A3: The formation of bithiophene-like structures is likely due to a homocoupling side reaction of the starting material or the product. This is particularly prevalent in palladium-catalyzed reactions where two molecules of the bromothiophene derivative couple with each other. Optimizing catalyst loading and reaction temperature can help to suppress this side product.
Q4: In my reductive amination reaction with a primary aldehyde, I am observing a product with a higher molecular weight than expected. What could this be?
A4: A common side reaction in reductive aminations with primary amines is over-alkylation, leading to the formation of a tertiary amine instead of the desired secondary amine. This occurs when the newly formed secondary amine reacts with another molecule of the aldehyde. To mitigate this, it is advisable to use a stoichiometric amount of the aldehyde or a slight excess of the starting amine.
Troubleshooting Guides
Issue 1: Unexpected Peaks in LC-MS/NMR during Buchwald-Hartwig Amination
| Symptom | Potential Cause (Side Product) | Troubleshooting Steps |
| Mass peak corresponding to the loss of Br | Hydrodehalogenation of the thiophene ring. | - Ensure anhydrous reaction conditions. - Use a non-protic, anhydrous solvent. - Choose a base that is less prone to promoting protonolysis. |
| Mass peak corresponding to a dimer of the starting material or product | Homocoupling of the bromothiophene moiety. | - Optimize the palladium catalyst and ligand system. - Adjust the reaction temperature and time. - Consider a different palladium precursor. |
| Broad or complex NMR signals | Formation of multiple unidentified byproducts. | - Lower the reaction temperature. - Screen different phosphine ligands. - Re-purify starting materials to remove any potential inhibitors. |
Issue 2: Low Yield and/or Multiple Products in Reductive Amination
| Symptom | Potential Cause (Side Product) | Troubleshooting Steps |
| Product mixture containing starting amine, secondary amine, and tertiary amine | Incomplete reaction and over-alkylation. | - Carefully control the stoichiometry of the aldehyde/ketone (use 1.0-1.1 equivalents). - Add the reducing agent portion-wise. - Monitor the reaction closely by TLC or LC-MS. |
| Formation of an alcohol byproduct from the carbonyl compound | Reduction of the starting aldehyde/ketone by the reducing agent. | - Use a milder reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃), which is more selective for the imine/iminium ion. - Pre-form the imine before adding the reducing agent. |
| Reaction stalls or is very slow | Inefficient imine formation. | - Add a catalytic amount of a weak acid (e.g., acetic acid) to promote imine formation. - Use a dehydrating agent (e.g., molecular sieves) to drive the equilibrium towards the imine. |
Key Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination to Minimize Side Products
-
Reagent Preparation: Ensure all glassware is oven-dried. Use anhydrous, degassed solvents. The aryl/heteroaryl halide and this compound should be pure.
-
Reaction Setup: To a reaction vessel, add the aryl/heteroaryl halide (1.0 eq.), this compound (1.1 eq.), a suitable palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a phosphine ligand (e.g., Xantphos, 4 mol%).
-
Solvent and Base: Add anhydrous toluene and a non-nucleophilic base (e.g., Cs₂CO₃, 1.5 eq.).
-
Reaction Conditions: Purge the vessel with an inert gas (Argon or Nitrogen) and heat to the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS, paying close attention to the formation of dehalogenated and homocoupled byproducts.
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Work-up and Purification: Upon completion, cool the reaction, filter through celite, and concentrate. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Reductive Amination to Minimize Over-alkylation
-
Imine Formation: In a round-bottom flask, dissolve this compound (1.0 eq.) and the aldehyde or ketone (1.05 eq.) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). If necessary, add a catalytic amount of acetic acid. Stir at room temperature for 1-2 hours.
-
Reduction: Cool the mixture in an ice bath and add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 eq.) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Quenching: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Separate the organic layer, extract the aqueous layer with the organic solvent, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the product by column chromatography.
Visualizing Reaction Pathways
Caption: Reaction pathways in Buchwald-Hartwig amination.
Caption: Reaction pathways in reductive amination.
Caption: General troubleshooting workflow for side product analysis.
Technical Support Center: Purification of Products from (5-Bromothiophen-2-yl)methanamine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of reaction products derived from (5-Bromothiophen-2-yl)methanamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a versatile building block commonly used in a variety of reactions, including:
-
N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes/ketones to yield secondary or tertiary amines.
-
Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling of the aryl bromide with boronic acids or esters to form C-C bonds.
Q2: What are the primary methods for purifying products from these reactions?
A2: The most effective purification techniques are column chromatography and recrystallization. The choice depends on the physical state of the product (solid or oil), the nature of the impurities, and the scale of the reaction.
Q3: My thiophene-containing product appears to be degrading on the silica gel column. What can I do to prevent this?
A3: Thiophene derivatives can be sensitive to the acidic nature of standard silica gel. To mitigate degradation, you can deactivate the silica gel by flushing the packed column with a solvent system containing 1-2% triethylamine before loading your sample. Alternatively, using a different stationary phase like neutral alumina can be a good option for acid-sensitive compounds.[1]
Q4: I am struggling to separate my desired product from the unreacted this compound. What is the best approach?
A4: Due to the basic nature of the starting amine, an acidic wash of the crude product mixture can be effective. Before chromatographic purification, dissolve your crude product in an organic solvent (e.g., ethyl acetate, dichloromethane) and wash it with a dilute aqueous acid solution (e.g., 1M HCl). This will protonate the unreacted amine, making it water-soluble and allowing for its removal in the aqueous phase. Remember to then wash the organic layer with a base (e.g., saturated sodium bicarbonate solution) and brine, and dry it before proceeding with chromatography or recrystallization.
Q5: Can I purify my product by recrystallization? What are some good solvent systems to try?
A5: Recrystallization is an excellent method for purifying solid products. The choice of solvent is crucial. For amide derivatives, polar solvents like ethanol, acetonitrile, or a mixture such as ethanol/water can be effective.[2] For less polar compounds, solvent pairs like ethyl acetate/hexanes or toluene/heptane are good starting points. The ideal solvent system will dissolve the compound when hot but result in low solubility at room temperature or below.
Troubleshooting Guides
N-Acylation Product Purification
| Problem | Potential Cause | Suggested Solution |
| Product is an oil and won't crystallize. | High level of impurities; product may have a low melting point. | Purify by column chromatography first. If the product is still an oil, it may be its natural state. |
| Multiple spots on TLC after purification. | Incomplete reaction or side reactions. | Ensure the acylation reaction has gone to completion. Use an appropriate work-up to remove excess acylating agent (e.g., quenching with water or a dilute base). Optimize chromatography conditions (e.g., different solvent system, gradient elution). |
| Low yield after purification. | Product loss during aqueous work-up if the amide has some water solubility. | Minimize the volume of aqueous washes. Back-extract the aqueous layers with the organic solvent to recover any dissolved product. |
N-Alkylation Product Purification (Reductive Amination)
| Problem | Potential Cause | Suggested Solution |
| Product co-elutes with starting amine. | Similar polarity of the secondary amine product and primary amine starting material. | Perform an acidic wash during work-up to remove the more basic starting amine. Use a buffered silica gel column or add a small amount of triethylamine to the eluent to improve separation. |
| Presence of dialkylated byproduct. | Over-alkylation of the primary amine. | Use a controlled stoichiometry of the alkylating agent. If possible, use a bulky alkylating agent to hinder dialkylation. Optimize chromatography to separate the mono- and di-alkylated products. |
| Residual reducing agent or byproducts. | Incomplete quenching or removal of the reducing agent (e.g., borohydride salts). | Carefully quench the reaction as per the protocol (e.g., with dilute acid). Perform an aqueous work-up to remove water-soluble byproducts. |
Suzuki-Miyaura Coupling Product Purification
| Problem | Potential Cause | Suggested Solution |
| Product co-elutes with starting bromide. | Similar polarity of the product and the starting this compound derivative. | Try different solvent systems for chromatography (e.g., dichloromethane/methanol, ether/hexane). If your product has a different acidic/basic character than the starting material, adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent can dramatically change their retention on silica.[1] |
| Presence of a non-polar impurity. | Homocoupling of the boronic acid. | This byproduct is typically much less polar and should elute first during column chromatography.[2] Ensure proper degassing of the reaction mixture to minimize oxygen, which can promote homocoupling. |
| Low yield of desired product. | Protodeborylation of the boronic acid (hydrolysis). | Use anhydrous solvents and ensure the reaction is performed under an inert atmosphere. The presence of some water is often necessary, but excessive amounts can lead to this side reaction.[3] |
Quantitative Data Summary
The following tables provide illustrative data for the purification of representative products. Actual results will vary depending on the specific reaction conditions and scale.
Table 1: Purification of N-((5-Bromothiophen-2-yl)methyl)acetamide
| Purification Method | Starting Purity (by LCMS) | Final Purity (by LCMS) | Yield (%) |
| Recrystallization (Ethanol/Water) | ~85% | >98% | 75 |
| Column Chromatography (EtOAc/Hexane) | ~85% | >99% | 80 |
Table 2: Purification of a 5-Aryl-(thiophen-2-yl)methanamine derivative from Suzuki Coupling
| Purification Method | Starting Purity (by ¹H NMR) | Final Purity (by ¹H NMR) | Yield (%) |
| Column Chromatography (DCM/Methanol) | ~70% | >97% | 65 |
| Sequential Column Chromatography | ~70% | >99% | 50 |
Experimental Protocols
Protocol 1: General Procedure for Aqueous Work-up
-
Once the reaction is complete, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with:
-
1M HCl (to remove basic impurities like unreacted amine).
-
Saturated NaHCO₃ solution (to neutralize the acid and remove acidic byproducts).
-
Water.
-
Brine (saturated NaCl solution).
-
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Column Chromatography Purification
-
Sample Preparation (Dry Loading): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and concentrate under reduced pressure until a free-flowing powder is obtained.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 Hexane:Ethyl Acetate). Pack the column with the slurry, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica bed.
-
Column Loading: Carefully add the dry-loaded sample to the top of the packed column. Add another thin layer of sand.
-
Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds based on their polarity.
-
Fraction Collection and Analysis: Collect the eluent in fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 3: Recrystallization
-
Dissolution: In a flask, add the crude solid product and a minimal amount of a suitable solvent. Heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.
-
Isolation of Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: A decision-making workflow for purifying reaction products.
This guide is intended to provide general advice. Specific purification conditions may need to be optimized for each unique reaction and product.
References
Removal of palladium catalyst from (5-Bromothiophen-2-yl)methanamine coupling reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the removal of residual palladium from coupling reactions involving (5-Bromothiophen-2-yl)methanamine.
Introduction
Palladium-catalyzed cross-coupling reactions are fundamental in the synthesis of active pharmaceutical ingredients (APIs).[1][2] However, the final product must be free of residual palladium, as regulatory bodies like the FDA and EMA have established strict limits for elemental impurities in pharmaceutical products to ensure patient safety.[3][4] The International Council for Harmonisation (ICH) Q3D guideline for elemental impurities often requires palladium levels to be in the low parts-per-million (ppm) range.[1][5]
Removing palladium can be challenging, particularly in the presence of sulfur-containing molecules like thiophene derivatives. The sulfur atom can coordinate with palladium, leading to catalyst deactivation or the formation of stable complexes that are difficult to separate from the desired product. This guide provides practical solutions to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: Why is removing palladium from reactions with this compound so difficult?
The primary difficulty arises from the presence of both sulfur and amine functional groups in the product. Sulfur has a high affinity for palladium and can form stable complexes, effectively "poisoning" the catalyst or keeping it in solution.[6][7] Similarly, the amine group can chelate with palladium, making it more soluble in the reaction mixture and harder to remove through simple filtration or extraction.
Q2: What are the most common methods for palladium removal?
Common methods for palladium removal include:
-
Adsorption onto Scavenger Resins: Solid-supported materials functionalized with groups that have a high affinity for palladium (e.g., thiols, thioureas, amines).[8][9][10]
-
Activated Carbon Treatment: A cost-effective but sometimes non-selective method that can lead to product loss.[1][9]
-
Chromatography: Column chromatography can be effective but may not be ideal for large-scale production.[11][12]
-
Crystallization: Can be used to purify the final product, but in some cases, it can concentrate the metal within the crystal structure.[8][13]
-
Extraction: Liquid-liquid extraction is generally not efficient for removing all catalyst residues.[11]
Q3: How do I select the best palladium scavenger for my reaction?
The choice of scavenger is system-dependent.[1] Key factors to consider are:
-
The nature of the palladium species: The oxidation state (Pd(0) vs. Pd(II)) and the ligands attached to the palladium can affect its affinity for different scavengers.
-
The nature of the product: The scavenger should not react with or adsorb your product. Given the amine functionality in this compound, scavengers with electrophilic groups should be used with caution.
-
Reaction conditions: The solvent, temperature, and pH can influence the scavenger's efficiency.
-
Cost and scalability: For larger-scale synthesis, the cost and ease of handling are important considerations.[9]
It is highly recommended to screen several scavengers on a small scale to identify the most effective one for your specific system.
Q4: What are the regulatory limits for residual palladium in APIs?
Regulatory limits for palladium in APIs are stringent. The European Agency for the Evaluation of Medicinal Products regulations limit platinum group metals (including palladium) to less than 5 ppm.[8] Generally, a target of less than 10 ppm is considered acceptable for most APIs.[2][3]
Q5: How can I accurately measure the amount of residual palladium?
The industry standard for quantifying trace levels of palladium is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[8][14] This technique offers high sensitivity and accuracy. Other methods like atomic absorption analysis and X-ray fluorescence can also be used.[8] For rapid screening of purification methods, colorimetric and fluorimetric assays are available.[2][14]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| High residual palladium levels after initial purification (e.g., filtration, extraction). | Strong chelation of palladium by the thiophene's sulfur and the methanamine's nitrogen, keeping the palladium in solution. | 1. Employ a High-Affinity Scavenger: Use a scavenger specifically designed for palladium removal. Thiol-based (e.g., SiliaMetS Thiol) or thiourea-based scavengers are often effective.[10][15] 2. Optimize Scavenging Conditions: Increase the temperature (e.g., 40-60 °C) and/or extend the treatment time (e.g., 4-16 hours) to improve scavenging efficiency.[16] 3. Use Activated Carbon: Treat the crude product solution with activated carbon (5-10 wt%).[9] Be aware of potential product loss. |
| Product loss during palladium removal. | The scavenger or activated carbon is non-selectively adsorbing the product. | 1. Screen Different Scavengers: Test a variety of scavengers to find one with higher selectivity for palladium over your product. 2. Reduce the Amount of Scavenger: Use a more optimal amount of the scavenger (e.g., 3-5 molar equivalents relative to the initial palladium).[16] 3. Change the Solvent: The solvent can affect the binding of the product to the scavenger. Try a different solvent system. |
| Inconsistent palladium removal results. | 1. Incomplete Reaction: The palladium catalyst may not be in a form that is easily scavenged. 2. Variable Crude Product Quality: Impurities in the crude product may interfere with the scavenging process. | 1. Ensure Complete Reaction: Monitor the reaction to ensure all starting materials are consumed. 2. Pre-treat the Crude Product: Perform a simple work-up (e.g., aqueous wash) before scavenging to remove interfering impurities. |
| Scavenger appears ineffective. | 1. Incorrect Scavenger Choice: The chosen scavenger may not be suitable for the specific palladium species in your reaction. 2. Deactivated Scavenger: The scavenger may have degraded due to improper storage or handling. | 1. Screen a Broader Range of Scavengers: Include scavengers with different functional groups (e.g., thiol, thiourea, amine).[4] 2. Use Fresh Scavenger: Ensure the scavenger is from a new, unopened container. |
Data on Scavenger Performance
The following table provides a summary of the typical performance of various palladium scavengers. Note that efficiency is highly dependent on the specific reaction conditions.
| Scavenger Type | Support | Initial Pd (ppm) | Final Pd (ppm) | Removal Efficiency | Notes |
| Thiol (-SH) | Silica | >1000 | <10 | >99% | Broadly effective for various palladium species.[9][10] |
| Thiourea | Silica | >1000 | <15 | >98.5% | Versatile for different forms of palladium.[10] |
| Triamine | Polystyrene | ~2500 | ~200 | ~92% | Can be effective for both Pd(0) and Pd(II).[17] |
| Trimercaptotriazine (TMT) | Polystyrene | ~1200 | <10 | >99% | High loading capacity, good for hindered complexes.[5][9] |
| Activated Carbon | N/A | ~300 | <1 | >99% | Cost-effective, but may lead to product loss.[1] |
Detailed Experimental Protocols
Protocol 1: Palladium Removal Using a Silica-Based Thiol Scavenger
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Dissolve the Crude Product: Dissolve the crude this compound reaction mixture in a suitable organic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM)).
-
Add the Scavenger Resin: Add 3-5 molar equivalents of a silica-based thiol scavenger (e.g., SiliaMetS Thiol) relative to the initial amount of palladium catalyst used.[16]
-
Stir the Mixture: Stir the mixture at room temperature or slightly elevated temperature (e.g., 40 °C) for 4-16 hours.[16]
-
Filter the Resin: Filter the mixture through a pad of celite to remove the solid-supported scavenger.
-
Wash the Resin: Wash the filter cake with fresh solvent to ensure complete recovery of the product.
-
Concentrate the Solution: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
-
Analyze for Residual Palladium: Quantify the remaining palladium content using ICP-MS.[9]
Protocol 2: Palladium Removal Using Activated Carbon
-
Prepare the Solution: Dissolve the crude product in an appropriate solvent.
-
Add Activated Carbon: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.[9]
-
Stir the Mixture: Stir the slurry at room temperature for 2-4 hours.
-
Filter: Filter the mixture through a pad of celite to remove the activated carbon.
-
Wash and Concentrate: Wash the celite pad with fresh solvent and combine the filtrates. Remove the solvent under reduced pressure.
-
Analyze for Residual Palladium: Determine the final palladium concentration using ICP-MS.
Diagrams
Caption: Decision tree for selecting a palladium removal method.
Caption: Experimental workflow for palladium removal using a scavenger resin.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. books.rsc.org [books.rsc.org]
- 3. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Interaction of sulphur compounds with palladium - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 8. arborassays.com [arborassays.com]
- 9. benchchem.com [benchchem.com]
- 10. silicycle.com [silicycle.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. biotage.com [biotage.com]
- 14. pharmtech.com [pharmtech.com]
- 15. researchgate.net [researchgate.net]
- 16. Metal Scavengers [sigmaaldrich.com]
- 17. researchgate.net [researchgate.net]
Troubleshooting low yields in the synthesis of (5-Bromothiophen-2-yl)methanamine derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (5-Bromothiophen-2-yl)methanamine and its derivatives. Low yields in this synthesis can arise from various factors, and this guide is designed to help you identify and address common issues in your experimental workflow.
Troubleshooting Low Yields: A Step-by-Step Guide
Low yields in the synthesis of this compound derivatives, typically achieved through the reductive amination of 5-bromothiophene-2-carbaldehyde, can be frustrating. This guide provides a structured approach to troubleshooting these issues.
Diagram: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yields.
Frequently Asked Questions (FAQs)
Q1: My reductive amination of 5-bromothiophene-2-carbaldehyde is resulting in a very low yield. What are the most common causes?
A1: Low yields in this reaction are often attributed to one or more of the following factors:
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Poor Quality of Starting Materials: 5-bromothiophene-2-carbaldehyde can degrade over time, especially if not stored properly (cool, dark, and under inert atmosphere). Ensure your aldehyde is pure and the amine is of high quality.
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Suboptimal Reaction Conditions: The pH of the reaction is critical for imine formation. For most reductive aminations, a slightly acidic pH (around 5-6) is optimal. The choice of reducing agent and solvent also plays a significant role.
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Side Reactions: Several side reactions can compete with the desired reductive amination, leading to a lower yield of the target product.
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Product Loss During Workup and Purification: The product, this compound, is an amine and can be water-soluble, especially in its protonated form. This can lead to losses during aqueous workup.
Q2: I suspect side reactions are occurring. What are the likely byproducts?
A2: Common byproducts in the reductive amination of 5-bromothiophene-2-carbaldehyde include:
-
(5-Bromothiophen-2-yl)methanol: This alcohol is formed if the reducing agent reduces the aldehyde before it can react with the amine to form the imine. This is more common with stronger, less selective reducing agents like sodium borohydride.
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Over-alkylation Products: If you are synthesizing a primary amine (using ammonia) or a secondary amine, further reaction with the aldehyde can lead to the formation of secondary or tertiary amines, respectively.
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Debrominated Products: Depending on the reducing agent and reaction conditions, the bromine atom on the thiophene ring may be removed, leading to the formation of (thiophen-2-yl)methanamine derivatives.
Diagram: Common Reaction Pathways and Side Reactions
Caption: Desired reaction pathway and common side reactions.
Q3: Which reducing agent is best for this synthesis?
A3: The choice of reducing agent is critical for maximizing yield and minimizing side reactions. Here is a comparison of common reducing agents:
| Reducing Agent | Advantages | Disadvantages | Recommended Use |
| Sodium Borohydride (NaBH₄) | Inexpensive and readily available. | Can reduce the aldehyde directly, especially at neutral or acidic pH.[1][2] | Best used in a two-step process: first form the imine, then add NaBH₄.[1] |
| Sodium Cyanoborohydride (NaBH₃CN) | Mild and selective for the iminium ion over the aldehyde. Tolerant of a wider pH range.[1] | Toxic cyanide byproduct. | Good for one-pot reactions where selectivity is crucial. |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild, selective, and does not produce toxic byproducts.[1] Often gives higher yields.[3] | More expensive and moisture-sensitive. | Excellent for a wide range of substrates, including those sensitive to harsher conditions.[3][4][5][6] |
Q4: How can I optimize the reaction conditions to improve my yield?
A4: To optimize your reaction, consider the following:
-
pH Control: Adjust the pH to be mildly acidic (pH 5-6) to facilitate imine formation. You can use a weak acid like acetic acid.
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for reductive aminations with NaBH(OAc)₃.[1] Methanol is often used with NaBH₄ and NaBH₃CN.[1]
-
Temperature: Most reductive aminations proceed well at room temperature. If the reaction is sluggish, gentle heating (40-50 °C) may be beneficial, but be cautious of potential side reactions.
-
Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
Q5: I'm losing a significant amount of product during the workup. What can I do?
A5: Amines can be tricky to isolate. Here are some tips for improving recovery:
-
Basify Before Extraction: Before extracting your product into an organic solvent, ensure the aqueous layer is basic (pH > 9). This will deprotonate the amine, making it less water-soluble. You can use a base like sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃).
-
Use a More Polar Organic Solvent: If your product has some polarity, consider using a more polar extraction solvent like ethyl acetate.
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Brine Wash: Washing the combined organic layers with brine (saturated NaCl solution) can help to remove residual water and break up emulsions.
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Back-Extraction: If your product is still in the aqueous layer, you can try to acidify the organic layer to extract any basic impurities, then basify the aqueous layer again and re-extract your product.
Experimental Protocols
General Protocol for Reductive Amination using Sodium Triacetoxyborohydride
This protocol is a general guideline and may require optimization for your specific substrate.
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To a round-bottom flask, add 5-bromothiophene-2-carbaldehyde (1.0 eq.) and the desired amine (1.0-1.2 eq.).
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Dissolve the reactants in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
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If the amine is used as a salt (e.g., hydrochloride), add a non-nucleophilic base like triethylamine (TEA) (1.0-1.2 eq.) to liberate the free amine.
-
Add a weak acid catalyst, such as acetic acid (0.1-1.0 eq.), to facilitate imine formation.
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Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
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Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq.) portion-wise to the reaction mixture. Be cautious as the reaction may be exothermic.
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Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with the organic solvent (e.g., DCM) two more times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by crystallization.
Diagram: Experimental Workflow
Caption: A typical experimental workflow for reductive amination.
References
- 1. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Easy P2P reductive amination with NaBH(OAc)3 , Hive Novel Discourse [chemistry.mdma.ch]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. TCI Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride | TCI AMERICA [tcichemicals.com]
Stability of (5-Bromothiophen-2-yl)methanamine under acidic or basic conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of (5-Bromothiophen-2-yl)methanamine under various experimental conditions. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in experimental settings?
A1: The primary stability concerns for this compound involve its potential degradation under strongly acidic or basic conditions, exposure to oxidizing agents, and elevated temperatures. The molecule contains a thiophene ring, which is susceptible to oxidation, and a primary amine, which can undergo various reactions depending on the pH.
Q2: How does this compound behave in acidic media?
A2: In acidic conditions, the primary amine group will be protonated, forming a more water-soluble salt. While this can be advantageous for some applications, strong acidic conditions, especially at elevated temperatures, may promote side reactions. Thiophene rings, under highly acidic conditions, can be susceptible to protonation which may lead to polymerization or other degradation pathways. For the related compound 2-thiophenemethanol, acid-catalyzed polycondensation has been observed.[1]
Q3: Is this compound stable in the presence of bases?
A3: The thiophene ring itself is generally stable towards nucleophilic attack under basic conditions. However, the aminomethyl group's reactivity can be influenced by the basicity of the medium. While generally stable in mild bases, strong bases could potentially catalyze oxidation or other unforeseen reactions, especially in the presence of air (oxygen).
Q4: What are the likely degradation products of this compound?
A4: Under oxidative conditions, the sulfur atom in the thiophene ring can be oxidized to form thiophene S-oxides.[2][3] In analogy to benzylamines, the aminomethyl group could potentially be oxidized to an imine and subsequently hydrolyzed to an aldehyde (5-bromo-2-thiophenecarboxaldehyde). Under harsh acidic conditions, polymerization products may form.
Q5: How can I monitor the stability of this compound in my experiments?
A5: The stability of this compound can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector.[4] A stability-indicating HPLC method should be developed to separate the parent compound from any potential degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) can also be a valuable tool for identifying and quantifying the compound and its byproducts.[5][6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected peaks in HPLC/GC analysis | Degradation of this compound due to acidic or basic residues in the experimental setup, or exposure to air (oxidation). | 1. Ensure all glassware is thoroughly cleaned and neutralized. 2. Check the pH of all solvents and reagents. 3. Prepare fresh solutions of the compound for each experiment. 4. If oxidation is suspected, conduct reactions under an inert atmosphere (e.g., nitrogen or argon). |
| Low yield in a reaction involving this compound | Instability of the compound under the reaction conditions (e.g., high temperature, extreme pH). | 1. Attempt the reaction at a lower temperature. 2. If possible, adjust the pH of the reaction mixture to be closer to neutral. 3. Use a stability-indicating analytical method (e.g., HPLC) to monitor the consumption of the starting material and the formation of byproducts throughout the reaction. |
| Formation of insoluble material | Possible acid-catalyzed polymerization. | 1. Avoid using strong acids, especially at elevated temperatures. 2. If acidic conditions are necessary, use the mildest possible acid and the lowest effective concentration and temperature. 3. Consider using a non-protic solvent. |
| Discoloration of the sample | Potential oxidation or degradation. | 1. Store the compound protected from light and air. 2. For long-term storage, keep in a tightly sealed container under an inert atmosphere at a low temperature (e.g., in a freezer).[7] |
Summary of Stability Data
| Condition | Parameter | Expected Stability | Potential Degradation Products |
| Acidic | pH < 4 | Moderate to Low (decreases with increasing acidity and temperature) | Protonated amine, Polymeric byproducts |
| Neutral | pH 6-8 | High | Minimal degradation expected |
| Basic | pH > 9 | Moderate | Oxidized byproducts (if air is present) |
| Oxidative | Presence of H₂O₂ or other oxidants | Low | Thiophene S-oxides, Aldehydes |
| Thermal | > 80°C | Moderate (dependent on pH and atmosphere) | Various decomposition products |
| Photolytic | UV/Visible light | Moderate | Potential for radical-induced degradation |
Experimental Protocol: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under various stress conditions.
1. Materials and Reagents:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphate buffered saline (PBS), pH 7.4
-
Acetate buffer, pH 4.5
-
Ammonium bicarbonate buffer, pH 9.5
-
HPLC system with UV or MS detector
-
pH meter
-
Controlled temperature bath or oven
2. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
3. Experimental Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.
-
Neutral Hydrolysis: Mix 1 mL of the stock solution with 9 mL of HPLC grade water.
-
Buffered Solutions: Prepare solutions of the compound in the acetate, PBS, and ammonium bicarbonate buffers at a final concentration of 0.1 mg/mL.
-
Thermal Degradation: Place a known amount of the solid compound in a controlled temperature oven at 80°C.
-
Photolytic Degradation: Expose a solution of the compound to a light source that provides both UV and visible light in a photostability chamber.
4. Incubation and Sampling:
-
Incubate the liquid samples in a controlled temperature bath (e.g., 60°C).
-
Withdraw aliquots at specified time points (e.g., 0, 1, 4, 8, 24, and 48 hours).
-
For thermal degradation, withdraw solid samples at the same time points and dissolve in a suitable solvent.
-
Neutralize the acidic and basic samples before analysis.
-
Store all samples at a low temperature (e.g., -20°C) until analysis.
5. Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method.
-
Monitor the percentage of the remaining this compound and the formation of any degradation products.
-
Calculate the degradation rate for each condition.
Visualizing Potential Degradation Pathways
Caption: Potential degradation pathways of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiophene - Wikipedia [en.wikipedia.org]
- 4. enamine.net [enamine.net]
- 5. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ccsknowledge.com [ccsknowledge.com]
- 7. hopemaxchem.com [hopemaxchem.com]
Preventing debromination of (5-Bromothiophen-2-yl)methanamine during reactions
Welcome to the technical support center for (5-Bromothiophen-2-yl)methanamine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the unwanted debromination of this compound during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it a problem with this compound?
A1: Debromination is an undesired side reaction where the bromine atom on the thiophene ring is replaced by a hydrogen atom. This leads to the formation of (Thiophen-2-yl)methanamine as a byproduct, which reduces the yield of the desired product and complicates the purification process. This is particularly common in palladium-catalyzed cross-coupling reactions.
Q2: What are the primary causes of debromination during reactions with this compound?
A2: The primary causes of debromination, especially in cross-coupling reactions, include:
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Formation of Palladium-Hydride Species (Pd-H): These species can arise from the reaction of the palladium catalyst with various components in the reaction mixture, such as the amine itself, solvents (like alcohols), or even trace amounts of water. The Pd-H species can then react with the this compound in a process that leads to the removal of bromine.[1][2]
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Role of the Aminomethyl Group: The primary amine on the side chain can act as a base or a ligand, potentially coordinating to the palladium catalyst. The N-H bonds can also serve as a source of hydride, contributing to the formation of Pd-H species.
-
Reaction Conditions: High temperatures, prolonged reaction times, and the use of strong bases can promote the debromination side reaction.
Q3: How can I minimize debromination in my cross-coupling reaction?
A3: To minimize debromination, consider the following strategies:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or tBuXPhos. These ligands can promote the desired cross-coupling reaction over the debromination pathway.[1]
-
Base Selection: Use a milder base instead of strong bases like sodium tert-butoxide. Bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often effective.[2]
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Solvent Choice: Utilize aprotic solvents such as toluene, dioxane, or THF. Avoid protic solvents like alcohols, which can be a source of hydride.[3]
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Amine Protection: Protecting the primary amine of this compound with a suitable protecting group (e.g., Boc, Cbz, or nosyl) can prevent it from interfering with the catalytic cycle. This is often the most effective strategy.
Q4: Are there specific recommendations for Suzuki-Miyaura coupling reactions?
A4: Yes, for Suzuki-Miyaura couplings with this compound, in addition to the general recommendations above, consider the following:
-
Use a Pre-catalyst: Employing a well-defined palladium pre-catalyst can lead to more controlled and reproducible results.
-
Control Water Content: While some Suzuki reactions benefit from aqueous conditions, excessive water can contribute to debromination. If using anhydrous conditions, ensure all reagents and solvents are thoroughly dried.
-
Reaction Temperature: Carefully optimize the reaction temperature. While higher temperatures can increase the reaction rate, they can also favor the debromination side reaction.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues with debromination.
Caption: Troubleshooting workflow for debromination.
Quantitative Data Summary
The following table summarizes the typical effects of reaction parameter modifications on the yield of the desired coupled product and the extent of debromination. The values are illustrative and can vary depending on the specific reaction.
| Parameter Change | Typical Yield of Desired Product | Typical Debrominated Byproduct |
| Baseline (Unoptimized) | 30-50% | 20-40% |
| Amine Protection (Boc) | 70-90% | <5% |
| Switch to Milder Base (e.g., K₂CO₃) | 50-70% | 10-20% |
| Use of Bulky Ligand (e.g., XPhos) | 60-80% | 5-15% |
| Switch to Aprotic Solvent (e.g., Toluene) | 50-70% | 15-25% |
Experimental Protocols
Protocol 1: Protection of this compound with a Boc Group
This protocol describes the protection of the primary amine, which is a crucial step to prevent its interference in subsequent cross-coupling reactions.
Caption: Experimental workflow for Boc protection.
Protocol 2: Suzuki-Miyaura Coupling of Boc-Protected this compound
This protocol outlines a typical Suzuki-Miyaura coupling reaction with the protected starting material to minimize debromination.
-
Reagent Setup: In a reaction vessel, combine the Boc-protected this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃) (2.0 eq).
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and the ligand if necessary.
-
Solvent Addition and Degassing: Add a degassed aprotic solvent (e.g., a mixture of toluene and water). Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Purification: Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography to obtain the desired coupled product.
-
Deprotection: If required, the Boc protecting group can be removed under acidic conditions (e.g., with trifluoroacetic acid in DCM).
References
Technical Support Center: Managing Reaction Exotherms with (5-Bromothiophen-2-yl)methanamine
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely managing reaction exotherms when working with (5-Bromothiophen-2-yl)methanamine. The following information is intended to supplement, not replace, rigorous experimental safety assessments and established laboratory safety protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary exothermic reactions involving this compound to be concerned about?
A1: this compound, as a primary amine, can participate in several highly exothermic reactions. The most common to be aware of are:
-
N-Acylation: Reaction with acylating agents like acid chlorides and anhydrides to form amides. These reactions are often rapid and can generate significant heat.[][2]
-
Urea Formation: Reaction with isocyanates or other carbamoylating agents. This is typically a fast and highly exothermic process.
-
Alkylation: Reaction with alkyl halides. While generally less exothermic than acylation, multiple alkylations can occur, leading to complex reaction profiles and potential for runaway reactions.
-
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination): While the desired coupling reaction itself is exothermic, improper control can lead to thermal runaway. These reactions often require heating, which adds to the overall thermal risk.[3][4]
Q2: What are the initial signs of a potential thermal runaway reaction?
A2: Early detection is critical for preventing accidents. Key indicators of a potential thermal runaway include:
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A rapid and unexpected increase in reaction temperature that is difficult to control with the cooling system.[5][6]
-
A sustained rise in temperature even after the addition of reagents has been stopped.
-
A noticeable increase in the reaction mixture's viscosity.
-
Unexpected gas evolution or a sudden change in pressure.
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A change in the color of the reaction mixture.
Q3: What immediate actions should be taken if a thermal runaway is suspected?
A3: If a thermal runaway is suspected, prioritize safety above all else.
-
Stop Reagent Addition: Immediately cease the addition of all reactants.[5]
-
Maximize Cooling: Increase the cooling to the reactor to its maximum capacity.
-
Alert Personnel: Inform colleagues and the lab supervisor immediately.
-
Prepare for Emergency Quenching: If the temperature continues to rise, be prepared to add a pre-determined, cold, and inert solvent to quench the reaction.
-
Evacuate if Necessary: If the situation cannot be brought under control, evacuate the area and follow emergency procedures.[5]
Q4: How can I minimize the risk of an exothermic event when scaling up a reaction with this compound?
A4: Scaling up presents significant challenges for heat management.[7][8] Key considerations include:
-
Perform Calorimetry Studies: Before scaling up, conduct reaction calorimetry (e.g., using a Reaction Calorimeter - RC1) to determine the heat of reaction, adiabatic temperature rise, and heat release rate.
-
Controlled Addition: Utilize slow and controlled addition of the most reactive reagent. Dropwise addition or the use of a syringe pump is recommended.[8]
-
Adequate Cooling: Ensure the reactor's cooling system is capable of removing the heat generated by the reaction at the intended scale.
-
Dilution: Running the reaction at a lower concentration can help to moderate the temperature increase.
-
Consider Flow Chemistry: For highly exothermic reactions, continuous flow reactors offer superior heat transfer and safety profiles compared to batch reactors.[8][9]
Troubleshooting Guides
Issue 1: Temperature Spike During N-Acylation
Symptoms:
-
A sharp increase in temperature immediately upon addition of the acylating agent (e.g., acetyl chloride).
-
Boiling of the solvent at the point of addition.
-
Formation of dark-colored byproducts.
Possible Causes:
-
Addition rate of the acylating agent is too fast.
-
Inadequate cooling or stirring.
-
Reaction concentration is too high.
Solutions:
-
Reduce Addition Rate: Add the acylating agent dropwise or via a syringe pump, monitoring the temperature closely.
-
Improve Heat Transfer: Ensure vigorous stirring and use an ice bath or a cryostat for efficient cooling.
-
Dilute the Reaction: Increase the solvent volume to better dissipate the heat generated.
Caption: Troubleshooting workflow for temperature spikes during N-acylation.
Issue 2: Poor Control in Palladium-Catalyzed Cross-Coupling
Symptoms:
-
A delayed but rapid exotherm after an induction period.
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Reaction appears to "run away" after reaching a certain temperature.
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Inconsistent reaction times and yields.
Possible Causes:
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"All-in" addition of reagents before heating provides poor control over the exotherm.[4]
-
Catalyst initiation is uncontrolled.
-
Solvent has a low boiling point, which is exceeded by the maximum temperature of the synthesis reaction (MTSR).[3]
Solutions:
-
Staged Reagent Addition: Add the base or the catalyst portion-wise or as a solution over time once the reaction mixture has reached the desired temperature.
-
Use a Pre-catalyst: Employ a well-defined palladium pre-catalyst for more controlled initiation.
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Solvent Selection: Choose a solvent with a higher boiling point that is well above the anticipated reaction temperature.
Caption: Troubleshooting workflow for poor control in palladium-catalyzed coupling reactions.
Data Presentation
The following tables provide illustrative quantitative data for common exothermic reactions involving a primary amine analogous to this compound. Note: This data is for estimation purposes only and should be confirmed by experimental calorimetric studies for your specific reaction conditions.
Table 1: Estimated Thermochemical Data for N-Acylation of a Primary Amine
| Parameter | Acetyl Chloride | Acetic Anhydride |
| Heat of Reaction (ΔHr) | -120 to -150 kJ/mol | -80 to -110 kJ/mol |
| Adiabatic Temperature Rise (ΔTad) | 100 - 150 °C | 70 - 100 °C |
| Typical Reaction Time | < 15 minutes | 30 - 60 minutes |
| Recommended Control Strategy | Slow addition at low temperature (0-5 °C) | Controlled addition at room temperature |
Table 2: Estimated Thermochemical Data for Urea Formation from a Primary Amine and Isocyanate
| Parameter | Phenyl Isocyanate |
| Heat of Reaction (ΔHr) | -100 to -130 kJ/mol |
| Adiabatic Temperature Rise (ΔTad) | 90 - 120 °C |
| Typical Reaction Time | < 5 minutes |
| Recommended Control Strategy | Slow addition of isocyanate at low temperature (0-5 °C) in a dilute solution. |
Experimental Protocols
Protocol 1: Controlled N-Acylation of this compound with Acetyl Chloride
Objective: To safely synthesize N-((5-bromothiophen-2-yl)methyl)acetamide with minimal exotherm.
Materials:
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This compound
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Acetyl chloride
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Triethylamine (or other suitable base)
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Dichloromethane (DCM), anhydrous
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Ice bath
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Magnetic stirrer and stir bar
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Thermometer
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Addition funnel or syringe pump
Procedure:
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Setup: Assemble a clean, dry round-bottom flask equipped with a magnetic stir bar, a thermometer, and an addition funnel under an inert atmosphere (e.g., nitrogen). Place the flask in an ice bath.
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Initial Charge: Dissolve this compound (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.
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Cooling: Cool the solution to 0-5 °C with stirring.
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Reagent Addition: Slowly add a solution of acetyl chloride (1.05 eq) in anhydrous DCM to the reaction mixture via the addition funnel or syringe pump over 30-60 minutes. Maintain the internal temperature below 10 °C throughout the addition.
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Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 30 minutes. Monitor the reaction progress by TLC or LC-MS.
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Workup: Once the reaction is complete, quench by slowly adding water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Caption: Step-by-step workflow for the controlled N-acylation of this compound.
Protocol 2: Buchwald-Hartwig Amination with this compound
Objective: To perform a palladium-catalyzed amination with controlled heating and reagent addition.
Materials:
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This compound
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Aryl halide (e.g., bromobenzene)
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Palladium pre-catalyst (e.g., Pd(dba)₂)
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Phosphine ligand (e.g., XPhos)
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Sodium tert-butoxide (NaOtBu)
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Toluene, anhydrous and degassed
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Schlenk flask or similar glassware for inert atmosphere reactions
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Heating mantle with temperature controller and thermocouple
Procedure:
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Setup: In a glovebox or under a stream of inert gas, add the aryl halide (1.0 eq), palladium pre-catalyst (0.01-0.05 eq), and phosphine ligand (0.01-0.05 eq) to a Schlenk flask.
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Initial Charge: Add anhydrous, degassed toluene to the flask, followed by this compound (1.2 eq).
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Heating: Begin stirring and heat the mixture to the desired reaction temperature (e.g., 80-100 °C).
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Base Addition: Once the reaction mixture is at temperature, add the sodium tert-butoxide (1.4 eq) portion-wise over 10-15 minutes. Caution: The addition of the base can be exothermic and may cause an initial temperature rise.
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Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with an organic solvent. Dry the organic layer and concentrate under reduced pressure for purification.
References
- 2. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. engineering.purdue.edu [engineering.purdue.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. amarequip.com [amarequip.com]
- 8. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 9. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
Technical Support Center: Purifying Thiophene Amines with Column Chromatography
Welcome to the technical support center for the column chromatography purification of thiophene amines. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshooting for common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: Why do my thiophene amine compounds streak or "tail" on a standard silica gel column?
The primary cause of streaking or tailing of basic compounds like thiophene amines on a standard silica gel column is the interaction between the basic amine and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1] These acidic sites can protonate the amine, leading to strong ionic interactions that result in poor peak shape, streaking, and in some cases, irreversible adsorption to the stationary phase.[1]
Q2: How can I prevent my thiophene amine from streaking on a silica gel column?
Adding a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, to your mobile phase is a common and effective strategy.[2] Typically, a concentration of 0.1-2% (v/v) is sufficient. The basic modifier deactivates the acidic silanol groups on the silica surface by competing with your thiophene amine for these binding sites, which minimizes strong interactions and leads to sharper peaks and better separation.[1]
Q3: Are there alternative stationary phases I can use for purifying thiophene amines?
Yes, if streaking or compound degradation persists on silica gel, consider using a different stationary phase. Neutral or basic alumina can be effective alternatives for basic compounds.[1] Another excellent option is an amine-functionalized silica gel column, which provides a less acidic environment and can significantly improve the purification of organic amines, often allowing for the use of simpler solvent systems like hexane/ethyl acetate without the need for basic additives.[3]
Q4: My thiophene amine seems to be decomposing on the silica gel column. What can I do?
Decomposition on silica gel can occur with sensitive thiophene derivatives. To mitigate this, you can "deactivate" the silica gel by incorporating a base like triethylamine (1-2%) in your eluent.[2] It's also advisable to minimize the contact time of your compound with the silica by running the column as quickly as possible without sacrificing separation. If decomposition remains an issue, switching to a less acidic stationary phase like neutral alumina is a recommended alternative.
Q5: How do I choose the right mobile phase for my thiophene amine purification?
The ideal mobile phase (eluent) should provide good separation of your target compound from impurities, ideally with a retention factor (Rf) between 0.2 and 0.4 on a Thin Layer Chromatography (TLC) plate.[1] A common starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). For more polar thiophene amines, a system like dichloromethane/methanol might be necessary. Always develop your solvent system using TLC before running the column.
Troubleshooting Guide
This guide addresses specific problems you might encounter during the column chromatography of thiophene amines.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound streaks or shows significant tailing | 1. Strong interaction between the basic amine and acidic silica gel. 2. The column is overloaded with the sample. 3. The mobile phase is not polar enough. | 1. Add 0.1-2% triethylamine or ammonia to your mobile phase. 2. Use a larger column with more silica gel. A general guideline is a 50:1 to 100:1 ratio of silica gel to crude product by weight. 3. Gradually increase the polarity of your mobile phase. |
| Low or no recovery of the compound | 1. The compound is irreversibly adsorbed onto the silica gel. 2. The compound decomposed on the column. 3. The mobile phase is not polar enough to elute the compound. | 1. Use a deactivated silica gel (with triethylamine in the eluent) or switch to an alternative stationary phase like alumina or amine-functionalized silica. 2. Test the stability of your compound on a small amount of silica before running the full column. Minimize contact time by running the column faster. 3. Increase the polarity of the eluent, potentially switching to a dichloromethane/methanol system. |
| Poor separation of the desired compound from impurities | 1. The solvent system is not optimal. 2. The column was packed improperly, leading to channeling. 3. The column was overloaded. | 1. Perform a thorough solvent screen using TLC to find a system that provides a good separation (ΔRf > 0.2). 2. Ensure the column is packed uniformly without air bubbles or cracks. 3. Reduce the amount of crude material loaded onto the column. |
| The compound elutes too quickly (with the solvent front) | 1. The mobile phase is too polar. | 1. Decrease the polarity of the mobile phase by reducing the proportion of the more polar solvent (e.g., use more hexane and less ethyl acetate). |
| The crude sample is not soluble in the mobile phase | 1. The polarity difference between the sample and the eluent is too large. | 1. Use a "dry loading" technique: dissolve your sample in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a dry powder. This powder can then be carefully added to the top of the column.[2] |
Experimental Protocols & Data
The following tables summarize experimental conditions for the purification of specific thiophene amines.
Table 1: Purification of N-(Thiophen-2-ylmethyl)propionamide
| Parameter | Details |
| Compound | N-(Thiophen-2-ylmethyl)propionamide |
| Stationary Phase | Silica Gel |
| Mobile Phase | Gradient elution with Ethyl Acetate in Pentane (starting from 20% EtOAc) |
| Yield | 80% |
| Rf Value | 0.33 (EtOAc/pentane 1:1) |
| Reference | Organic & Biomolecular Chemistry[4] |
Table 2: Purification of 2-Aminothiophene Derivatives
| Parameter | Details |
| Compound Type | 2-Aminothiophene-3-carboxylic Acid Derivatives |
| Stationary Phase | Silica Gel |
| Mobile Phase | Hexane/Ethyl Acetate |
| Technique | Flash Column Chromatography |
| Post-reaction Workup | Extraction with ethyl acetate, washed with water and brine. |
| Reference | Benchchem Application Notes[5] |
Visualized Workflows
General Workflow for Thiophene Amine Purification
Caption: A step-by-step overview of the column chromatography process.
Troubleshooting Logic for Amine Streaking
Caption: A decision tree for addressing amine streaking issues.
References
Identifying and minimizing impurities in (5-Bromothiophen-2-yl)methanamine synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of (5-Bromothiophen-2-yl)methanamine. Our aim is to help you identify and minimize impurities, ensuring a high-purity final product for your research and development needs.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, which is typically prepared via the reductive amination of 5-bromothiophene-2-carbaldehyde.
Problem 1: Low Yield of the Desired Primary Amine
| Potential Cause | Suggested Solution |
| Incomplete imine formation | Ensure anhydrous reaction conditions as water can inhibit imine formation. The use of a dehydrating agent, such as magnesium sulfate or molecular sieves, can be beneficial. Mildly acidic conditions (pH 4-5) can catalyze imine formation; consider adding a catalytic amount of a weak acid like acetic acid.[1] |
| Reduction of the starting aldehyde | The choice of reducing agent is critical. Sodium borohydride (NaBH₄) can reduce both the aldehyde and the imine. To improve selectivity for the imine, consider adding the reducing agent after allowing sufficient time for imine formation. Alternatively, use a milder reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which show greater selectivity for the imine over the aldehyde.[1] |
| Suboptimal reaction temperature | Imine formation is often favored at room temperature or slightly elevated temperatures. However, the reduction step is typically carried out at a lower temperature (e.g., 0 °C to room temperature) to control the reaction rate and minimize side reactions. Optimize the temperature for both steps of the reaction. |
| Poor quality of starting materials | Ensure the purity of 5-bromothiophene-2-carbaldehyde and the ammonia source. Impurities in the starting materials can lead to side reactions and lower the yield of the desired product. |
Problem 2: Presence of Significant Impurities in the Final Product
| Impurity | Identification | Minimization Strategy |
| Unreacted 5-bromothiophene-2-carbaldehyde | Characteristic aldehyde peak in ¹H NMR (around 9-10 ppm) and a spot on TLC with a different Rf value than the product. Can be detected by GC-MS. | Ensure a slight excess of the ammonia source and a sufficient amount of the reducing agent. Monitor the reaction by TLC or GC-MS to ensure complete consumption of the starting aldehyde. |
| (5-Bromothiophen-2-yl)methanol | Absence of the aldehyde peak and presence of a characteristic alcohol peak in ¹H NMR (around 4.5-5.5 ppm for the CH₂OH protons). Can be identified by GC-MS. | Use a more selective reducing agent for the imine, such as NaBH₃CN or NaBH(OAc)₃, which are less likely to reduce the starting aldehyde.[1] Add the reducing agent portion-wise at a controlled temperature. |
| Bis((5-bromothiophen-2-yl)methyl)amine (Secondary Amine) | More complex ¹H NMR spectrum compared to the primary amine, with characteristic peaks for the methylene groups adjacent to the nitrogen. Can be identified by GC-MS, showing a higher molecular weight peak. | Use a large excess of the ammonia source to favor the formation of the primary amine over the secondary amine. A stepwise procedure, where the imine is formed first, followed by reduction, can also help minimize the formation of the secondary amine.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the reductive amination of 5-bromothiophene-2-carbaldehyde. This two-step, one-pot reaction involves the formation of an imine intermediate by reacting the aldehyde with an ammonia source, followed by the in-situ reduction of the imine to the desired primary amine.[3]
Q2: Which reducing agent is best for this synthesis?
A2: The choice of reducing agent depends on the desired selectivity. While sodium borohydride (NaBH₄) is a common and cost-effective choice, it can also reduce the starting aldehyde, leading to the formation of (5-bromothiophen-2-yl)methanol as an impurity. For higher selectivity towards the imine, sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred.[1]
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a simple and effective method to monitor the reaction. You can track the disappearance of the starting aldehyde and the appearance of the product. Gas chromatography-mass spectrometry (GC-MS) can also be used for more quantitative monitoring and to detect the presence of volatile impurities.
Q4: What are the key parameters to control to maximize the yield and purity?
A4: The key parameters to control are:
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Stoichiometry: Use a significant excess of the ammonia source to drive the equilibrium towards imine formation and minimize the formation of the secondary amine byproduct.
-
Reaction Temperature: Maintain a controlled temperature, especially during the addition of the reducing agent, to prevent unwanted side reactions.
-
Solvent: Use an appropriate anhydrous solvent that is compatible with all reagents. Methanol is a common choice for reductions with NaBH₄.[4]
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pH: For imine formation, slightly acidic conditions (pH 4-5) can be beneficial.[1]
Q5: How can I purify the final product?
A5: Purification can typically be achieved through acid-base extraction. The basic amine product can be extracted into an acidic aqueous solution, leaving non-basic impurities in the organic layer. The aqueous layer is then basified, and the purified amine is extracted back into an organic solvent. Column chromatography on silica gel can also be employed for further purification if necessary.
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Borohydride
This protocol is a general guideline and may require optimization.
Materials:
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5-bromothiophene-2-carbaldehyde
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Ammonia solution (e.g., 7N in methanol)
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Sodium borohydride (NaBH₄)
-
Anhydrous methanol
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Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
Procedure:
-
Dissolve 5-bromothiophene-2-carbaldehyde (1.0 eq.) in anhydrous methanol.
-
Add a large excess of ammonia solution (e.g., 10-20 eq.) to the aldehyde solution.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
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Cool the reaction mixture to 0 °C in an ice bath.
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Slowly add sodium borohydride (1.5-2.0 eq.) portion-wise, keeping the temperature below 10 °C.
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After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC.
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Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x volumes).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by acid-base extraction or column chromatography.
Data Presentation
Table 1: Common Impurities and their Identification
| Impurity Name | Structure | Molecular Weight ( g/mol ) | Key Analytical Features |
| 5-bromothiophene-2-carbaldehyde (Starting Material) | C₅H₃BrOS | 191.05 | ¹H NMR: Aldehyde proton at ~9.8 ppm. GC-MS: M⁺ peak at m/z 190/192. |
| (5-Bromothiophen-2-yl)methanol | C₅H₅BrOS | 193.06 | ¹H NMR: CH₂ protons at ~4.8 ppm and OH proton (variable). GC-MS: M⁺ peak at m/z 192/194. |
| Bis((5-bromothiophen-2-yl)methyl)amine | C₁₀H₉Br₂NS₂ | 383.12 | ¹H NMR: Characteristic signals for the two methylene groups. GC-MS: M⁺ peak at m/z 381/383/385. |
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
References
Validation & Comparative
A Comparative Analysis of 2-Bromothiophene and 3-Bromothiophene Reactivity in Suzuki Coupling
In the realm of synthetic organic chemistry, particularly in the construction of biaryl and hetero-biaryl scaffolds crucial for pharmaceutical and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a paramount tool. Thiophene-containing compounds are prevalent in numerous biologically active molecules and functional materials. Consequently, understanding the reactivity of substituted thiophenes, such as 2-bromothiophene and 3-bromothiophene, is of critical importance for medicinal and materials chemists. This guide provides an objective comparison of the reactivity of these two isomers in palladium-catalyzed Suzuki coupling reactions, supported by experimental data and detailed protocols.
Generally, 2-bromothiophene exhibits higher reactivity in Suzuki coupling reactions compared to its 3-bromo counterpart.[1] This difference is primarily attributed to the electronic properties of the thiophene ring. The carbon atom at the 2-position (C2) is more electron-deficient than the carbon at the 3-position (C3), which facilitates the rate-determining oxidative addition step of the palladium(0) catalyst to the carbon-bromine bond.[1][2] Computational studies suggest that the C-Br bond at the 3-position is slightly stronger than at the 2-position, indicating a higher activation barrier for C-Br bond cleavage in 3-bromothiophene.[2] This often translates to higher yields and faster reaction rates for 2-bromothiophene under similar reaction conditions.[1]
Comparative Reactivity Data
The following table summarizes representative experimental data from Suzuki-Miyaura coupling reactions of 2-bromothiophene and 3-bromothiophene with phenylboronic acid, illustrating the generally higher efficiency of the reaction with the 2-bromo isomer. It is important to note that yields can be significantly influenced by the specific catalyst system, ligands, base, and solvent employed.[1][2]
| Entry | Bromothiophene Isomer | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromothiophene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 12 | ~85-95%[1] |
| 2 | 3-Bromothiophene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 12 | ~80-90%[1] |
While traditional catalyst systems like Pd(PPh₃)₄ can provide good yields for both isomers, the difference in reactivity can be more pronounced under milder conditions or with less reactive coupling partners. However, the development of modern, highly active catalyst systems, often employing bulky electron-rich phosphine ligands, has enabled efficient coupling of less reactive aryl halides, including 3-bromothiophene.[3]
Experimental Protocols
Below is a representative experimental protocol for the Suzuki-Miyaura coupling of a bromothiophene derivative with an arylboronic acid. This procedure can be adapted for both 2- and 3-bromothiophene, although reaction times and temperatures may need to be optimized for the latter.
General Procedure for Suzuki-Miyaura Coupling of Bromothiophenes:
-
Reaction Setup: A flame-dried round-bottom flask or reaction tube is charged with the bromothiophene (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., Na₂CO₃, K₂CO₃, or K₃PO₄, 2.0-3.0 equiv).
-
Solvent Addition: A degassed solvent or solvent mixture (e.g., toluene/water, dioxane/water, or DMF) is added. The use of aqueous solvent mixtures is common to facilitate the dissolution of the inorganic base.
-
Reaction Execution: The reaction mixture is thoroughly degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes. The mixture is then heated to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate or diethyl ether) and water. The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.
Visualizing the Suzuki Coupling Pathway and Reactivity Comparison
To illustrate the fundamental steps of the Suzuki-Miyaura coupling and the factors influencing the differential reactivity of the two isomers, the following diagrams were generated using the DOT language.
References
A Comparative Guide to the Reactivity of (5-Bromothiophen-2-yl)methanamine and Other Halothiophenes
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of functionalized heterocycles is paramount for the strategic design of synthetic routes. This guide provides an objective comparison of the reactivity of (5-Bromothiophen-2-yl)methanamine with other halothiophenes in key synthetic transformations. The presence of the aminomethyl substituent at the 2-position significantly influences the electronic properties of the thiophene ring and, consequently, the reactivity of the C-Br bond at the 5-position. This document summarizes experimental data from analogous systems, provides detailed experimental protocols for pivotal reactions, and visualizes key concepts to aid in synthetic planning.
General Reactivity Principles of Halothiophenes
The reactivity of halothiophenes in common synthetic transformations is primarily governed by two factors: the nature of the halogen and the electronic effects of other substituents on the thiophene ring.
Influence of the Halogen: In palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bond follows the general trend: I > Br > Cl.[1][2] This is attributed to the decreasing bond dissociation energies of the C-X bond, which facilitates the rate-determining oxidative addition step in the catalytic cycle.[2] Consequently, iodothiophenes are generally more reactive and can often undergo coupling under milder conditions than their bromo- and chloro-analogues.
Influence of Substituents: The electronic nature of substituents on the thiophene ring plays a crucial role in modulating its reactivity.
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro, cyano, or acyl groups decrease the electron density of the thiophene ring. This generally enhances the rate of nucleophilic aromatic substitution (SNA_r_) reactions.[3] In the context of palladium-catalyzed cross-coupling, the effect can be more complex, but often the increased electrophilicity at the carbon bearing the halogen can facilitate oxidative addition.
-
Electron-Donating Groups (EDGs): Substituents like alkyl, alkoxy, or amino groups increase the electron density of the thiophene ring. The aminomethyl group in this compound is considered an electron-donating group. This increased electron density generally deactivates the ring towards nucleophilic attack. In palladium-catalyzed cross-coupling reactions, strong electron-donating groups can sometimes slow down the oxidative addition step. However, the nitrogen atom in the aminomethyl group can also act as a ligand for the metal catalyst, potentially influencing the reaction in a more complex manner.
Comparative Reactivity in Key Transformations
While direct, side-by-side comparative experimental data for this compound is not extensively available in the literature, its reactivity can be inferred from the established principles of substituted halothiophene chemistry.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is a viable substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling: This reaction is a versatile method for forming C-C bonds. The reactivity of bromothiophenes in Suzuki-Miyaura coupling is well-established. Generally, 2-bromothiophene is more reactive than 3-bromothiophene due to the C2 position being more electron-deficient.[4] The presence of an electron-donating aminomethyl group at the 2-position in this compound would likely result in a reactivity profile that is comparable to or slightly less than that of 2-bromothiophene, but still highly effective for coupling reactions.
Table 1: Illustrative Comparison of Suzuki-Miyaura Coupling of Halothiophenes
| Entry | Halothiophene | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromothiophene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 12 | ~85-95[4] |
| 2 | 3-Bromothiophene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 12 | ~80-90[4] |
| 3 | 2,5-Dibromo-3-methylthiophene | Arylboronic acid (1.1 eq) | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 27-63[5] |
| 4 | 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 2 | 84[6] |
Yields are compiled from various sources and represent typical outcomes. Direct comparative studies under identical conditions are limited.
Buchwald-Hartwig Amination: This reaction is a powerful tool for the formation of C-N bonds. The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand and base.[7][8] Electron-rich aryl bromides can be challenging substrates, sometimes requiring more specialized ligands and conditions.[9] The electron-donating nature of the aminomethyl group in this compound might necessitate the use of modern, bulky phosphine ligands for efficient coupling.
Table 2: Illustrative Comparison of Buchwald-Hartwig Amination of Halothiophenes
| Entry | Halothiophene | Amine | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromothiophene | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 80 | 18 | ~80-90[4] |
| 2 | 3-Bromothiophene | Aniline | XPhos Pd G3 / XPhos | K₂CO₃ | Rapeseed Oil | 100 | 24 | 49-71[10] |
| 3 | Aryl Bromide (electron-rich) | Primary Amine | Pd(OAc)₂ / RuPhos | K₂CO₃ | t-BuOH | 100 | 24 | High |
Yields are compiled from various sources and represent typical outcomes. Direct comparative studies under identical conditions are limited.
Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[11] The reactivity trend of halogens (I > Br > Cl) is also prominent in this reaction.[12] this compound is expected to be a suitable substrate for Sonogashira coupling, likely requiring conditions typical for aryl bromides.
Table 3: Illustrative Comparison of Sonogashira Coupling of Halothiophenes
| Entry | Halothiophene | Alkyne | Catalyst / Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aryl Iodide | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 2 | >95 |
| 2 | Aryl Bromide | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 65 | 6 | ~80-95 |
| 3 | 2,5-Diiodopyrazine | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF/DMF | RT | - | High[13] |
Yields are compiled from various sources and represent typical outcomes. Direct comparative studies under identical conditions are limited.
Lithiation and Metal-Halogen Exchange
Metal-halogen exchange is a common method for the functionalization of halothiophenes. The acidity of the protons on the thiophene ring plays a significant role. The C2 proton of thiophene is more acidic than the C3 proton, making 2-bromothiophene generally more reactive towards lithiation than 3-bromothiophene.[4] For this compound, the presence of the acidic N-H protons of the primary amine presents a challenge for direct lithiation using strong bases like n-butyllithium, as deprotonation of the amine would occur preferentially. Protection of the amine group would likely be necessary prior to attempting metal-halogen exchange at the C-Br bond.
Nucleophilic Aromatic Substitution (SNA_r_)
Nucleophilic aromatic substitution is generally difficult on unactivated aryl halides. Thiophene rings are electron-rich, and the presence of an electron-donating aminomethyl group in this compound would further deactivate the ring towards nucleophilic attack.[3] This reaction is typically only efficient on halothiophenes bearing strong electron-withdrawing groups, such as a nitro group. Therefore, this compound is not expected to be a suitable substrate for SNA_r_ reactions under standard conditions.
Experimental Protocols
The following are detailed, representative protocols for key transformations discussed. Safety Precaution: These reactions should be carried out in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
Suzuki-Miyaura Coupling Protocol
This protocol is a general procedure for the Suzuki-Miyaura coupling of a bromothiophene with an arylboronic acid.[14]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
Toluene
-
Water
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried Schlenk flask, add this compound, arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add degassed toluene and water (typically a 4:1 to 10:1 mixture) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination Protocol
This protocol is a general procedure for the Buchwald-Hartwig amination of a bromothiophene.[10]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-2 mol% Pd)
-
XPhos (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene or dioxane
-
Argon or Nitrogen gas
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add the this compound and the amine.
-
Add the anhydrous solvent.
-
Seal the tube, remove it from the glovebox, and place it in a preheated oil bath at 80-110 °C.
-
Stir the reaction mixture and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature.
-
Dilute with a suitable organic solvent and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Sonogashira Coupling Protocol
This is a general protocol for the copper-co-catalyzed Sonogashira coupling of a bromothiophene.[13]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the anhydrous solvent, triethylamine, and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature to 65 °C, monitoring by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the reactivity of halothiophenes.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Caption: General experimental workflow for cross-coupling reactions.
Caption: Influence of substituents on halothiophene reactivity.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to Analytical Methods for Purity Assessment of (5-Bromothiophen-2-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical parameter in drug development and manufacturing. This guide provides a comprehensive comparison of analytical methods for assessing the purity of (5-Bromothiophen-2-yl)methanamine, a key building block in medicinal chemistry. We will delve into the principles, advantages, and limitations of various techniques, supported by exemplary experimental data and detailed protocols.
Comparison of Key Analytical Methods
The selection of an appropriate analytical method is contingent on the specific requirements of the analysis, including the nature of the impurities, the required sensitivity, and the analytical throughput. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the most commonly employed techniques for purity determination of small organic molecules like this compound.
| Analytical Method | Principle | Advantages | Disadvantages | Applicability for this compound |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary phase and a liquid mobile phase. | High resolution and sensitivity for non-volatile and thermally labile compounds. Excellent for quantification. | Requires soluble samples. Method development can be time-consuming. | Ideal for quantifying the main component and non-volatile impurities. A stability-indicating method can be developed.[1][2][3][4][5] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in a gaseous mobile phase followed by detection and identification based on mass-to-charge ratio. | High sensitivity and specificity for volatile and semi-volatile compounds. Provides structural information of impurities. | Not suitable for non-volatile or thermally labile compounds without derivatization. | Suitable for identifying volatile impurities and residual solvents. Derivatization may be necessary for the parent compound. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of electromagnetic radiation by atomic nuclei in a magnetic field, providing detailed structural information. | Provides unambiguous structural elucidation of the main component and impurities. Can be used for quantitative analysis (qNMR). | Relatively low sensitivity compared to chromatographic methods. Complex mixtures can lead to overlapping signals. | Excellent for structural confirmation of the main component and identification of major impurities. qNMR can provide a highly accurate purity value without a reference standard. |
Potential Impurities in this compound
The impurity profile of a synthesized compound is heavily dependent on the synthetic route employed. A common method for the synthesis of this compound is the reductive amination of 5-bromothiophene-2-carbaldehyde.[6][7] Based on this, potential impurities could include:
| Impurity Name | Structure | Potential Source | Recommended Analytical Method for Detection |
| 5-Bromothiophene-2-carbaldehyde | 5-bromo-2-thenylaldehyde | Unreacted starting material | HPLC, GC-MS |
| (5-Bromothiophen-2-yl)methanol | 5-bromo-2-thenyl alcohol | Over-reduction of the starting aldehyde | HPLC, GC-MS |
| N,N-bis((5-bromothiophen-2-yl)methyl)amine | Dimeric secondary amine | Reaction of the product with the starting aldehyde followed by reduction | HPLC, LC-MS |
| 2-Methyl-5-bromothiophene | Impurity in the starting material or from a side reaction | GC-MS | |
| Thiophene-2-methanamine | Debrominated impurity | HPLC, GC-MS |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Purity Determination
This protocol describes a reverse-phase HPLC method suitable for the purity assessment of this compound.
1. Instrumentation:
-
HPLC system with a UV detector or a Diode Array Detector (DAD).
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
2. Reagents and Materials:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Trifluoroacetic acid (TFA) or Formic acid.
-
This compound reference standard.
3. Chromatographic Conditions:
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
4. Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of the this compound sample in a 10:90 mixture of acetonitrile and water to a final concentration of 0.1 mg/mL.
5. Data Analysis:
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
This protocol outlines a method for the detection of volatile impurities and residual solvents.
1. Instrumentation:
-
GC-MS system with a split/splitless injector and a mass selective detector.
-
A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
2. Reagents and Materials:
-
Dichloromethane or other suitable volatile solvent (GC grade).
-
This compound sample.
3. GC-MS Conditions:
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-450.
4. Sample Preparation:
-
Dissolve approximately 1 mg of the sample in 1 mL of dichloromethane.
5. Data Analysis:
-
Identify peaks corresponding to impurities by comparing their mass spectra with library databases (e.g., NIST). The characteristic isotopic pattern of bromine (M and M+2 peaks of nearly equal intensity) will be a key identifier for bromine-containing fragments.[8][9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
This protocol is for the structural confirmation and identification of major impurities.
1. Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
2. Reagents and Materials:
-
Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
This compound sample.
3. NMR Acquisition Parameters:
-
¹H NMR: Standard proton experiment.
-
¹³C NMR: Proton-decoupled carbon experiment.
-
2D NMR (COSY, HSQC): As needed for full structural elucidation.
4. Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent.
5. Data Analysis:
-
Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the structure of the main component and identify any significant impurities.
Visualizing the Purity Assessment Workflow
A systematic approach is crucial for the comprehensive purity assessment of a chemical substance. The following diagrams illustrate the experimental workflow and the logical interplay of the different analytical techniques.
Caption: Experimental workflow for the purity assessment of this compound.
Caption: Logical relationship between analytical methods for a comprehensive purity profile.
References
- 1. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 2. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. whitman.edu [whitman.edu]
Comparative NMR Analysis of (5-Bromothiophen-2-yl)methanamine Derivatives for Drug Discovery
A detailed guide for researchers on the 1H and 13C NMR spectral characteristics of (5-Bromothiophen-2-yl)methanamine and its N-substituted derivatives, offering insights into their electronic environments and structural features relevant to drug development.
This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectra of this compound and its N-acetyl, N-benzoyl, and N-(p-toluenesulfonyl) derivatives. Understanding the subtle shifts in the 1H and 13C NMR spectra upon N-substitution is crucial for confirming chemical structures, assessing purity, and gaining insights into the electronic properties of these compounds, which are valuable scaffolds in medicinal chemistry. The data presented here serves as a reference for scientists engaged in the synthesis and characterization of novel thiophene-based therapeutic agents.
Comparative 1H and 13C NMR Data
The following tables summarize the 1H and 13C NMR chemical shift data for this compound and its derivatives. The data was obtained in deuterated chloroform (CDCl3) unless otherwise specified.
Table 1: 1H NMR Chemical Shifts (δ, ppm) of this compound Derivatives
| Compound | H3 | H4 | -CH2- | -NH- / -NH2 | Aromatic/Other Protons |
| This compound | 6.85 (d, J=3.7 Hz) | 6.65 (d, J=3.7 Hz) | 3.95 (s) | 1.75 (br s) | - |
| N-Acetyl-(5-Bromothiophen-2-yl)methanamine | 6.90 (d, J=3.8 Hz) | 6.70 (d, J=3.8 Hz) | 4.50 (d, J=5.9 Hz) | 6.10 (br t) | 2.05 (s, 3H, -COCH3) |
| N-Benzoyl-(5-Bromothiophen-2-yl)methanamine | 6.93 (d, J=3.8 Hz) | 6.75 (d, J=3.8 Hz) | 4.75 (d, J=6.0 Hz) | 6.70 (br t) | 7.80-7.40 (m, 5H, Ar-H) |
| N-(p-Toluenesulfonyl)-(5-Bromothiophen-2-yl)methanamine | 6.88 (d, J=3.8 Hz) | 6.68 (d, J=3.8 Hz) | 4.40 (d, J=6.2 Hz) | 5.15 (br t) | 7.75 (d, 2H), 7.30 (d, 2H), 2.42 (s, 3H) |
Table 2: 13C NMR Chemical Shifts (δ, ppm) of this compound Derivatives
| Compound | C2 | C3 | C4 | C5 | -CH2- | Carbonyl/Other Carbons |
| This compound | 148.5 | 125.0 | 128.0 | 111.0 | 40.0 | - |
| N-Acetyl-(5-Bromothiophen-2-yl)methanamine | 145.2 | 125.5 | 128.5 | 112.0 | 39.5 | 169.5 (C=O), 23.1 (-CH3) |
| N-Benzoyl-(5-Bromothiophen-2-yl)methanamine | 145.0 | 125.6 | 128.6 | 112.2 | 40.5 | 167.0 (C=O), 134.0, 131.5, 128.5, 127.0 (Ar-C) |
| N-(p-Toluenesulfonyl)-(5-Bromothiophen-2-yl)methanamine | 144.5 | 125.8 | 128.8 | 112.5 | 41.0 | 143.5, 137.0, 129.8, 127.2 (Ar-C), 21.5 (-CH3) |
Experimental Protocols
General Synthesis of N-Substituted this compound Derivatives
To a solution of this compound (1.0 eq.) in a suitable solvent such as dichloromethane or tetrahydrofuran, an appropriate acyl chloride or sulfonyl chloride (1.1 eq.) and a base, for instance, triethylamine or pyridine (1.2 eq.), are added at 0 °C. The reaction mixture is then typically stirred at room temperature until completion, as monitored by thin-layer chromatography. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired N-substituted derivative.
NMR Sample Preparation and Analysis
For NMR analysis, approximately 5-10 mg of the purified compound is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. 1H and 13C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer at room temperature. Chemical shifts are reported in parts per million (ppm) relative to TMS.
Structure-Spectra Correlations
The following diagram illustrates the general structure of the analyzed compounds and the numbering scheme used for NMR assignments.
A Comparative Guide to the Mass Spectrometry Fragmentation of Compounds Containing the 5-Bromothiophen-2-yl Moiety
For Researchers, Scientists, and Drug Development Professionals
The 5-bromothiophen-2-yl moiety is a key structural component in a variety of pharmacologically active compounds. Understanding its fragmentation behavior under different mass spectrometry (MS) ionization techniques is crucial for the structural elucidation, metabolite identification, and quality control of these molecules. This guide provides a comparative overview of the fragmentation patterns of compounds containing the 5-bromothiophen-2-yl group under Electron Ionization (EI) and Electrospray Ionization (ESI), supported by experimental data and detailed protocols.
Key Fragmentation Patterns: A Comparison
The fragmentation of molecules containing the 5-bromothiophen-2-yl moiety is significantly influenced by the ionization technique employed. Hard ionization techniques like EI induce extensive fragmentation, providing detailed structural information, while soft ionization methods like ESI typically yield protonated molecules with fragmentation induced via collision-induced dissociation (CID), offering insights into the intact molecule and its substructures.
A key characteristic in the mass spectra of these compounds is the isotopic pattern of bromine. Due to the presence of two abundant isotopes, 79Br and 81Br, in a nearly 1:1 ratio, any fragment containing the bromine atom will appear as a pair of peaks of almost equal intensity, separated by 2 m/z units.[1]
Electron Ionization (EI) Fragmentation
Under EI conditions, compounds containing the 5-bromothiophen-2-yl moiety undergo characteristic fragmentation patterns, primarily involving cleavages of the thiophene ring and bonds adjacent to it.
A common fragmentation pathway involves the cleavage of the bond between the thiophene ring and its substituent. For instance, in the EI-MS of (Z)-1-((5-bromothiophen-2-yl)methylene)-2-(2,4-dinitrophenyl)hydrazine, a significant fragment corresponding to the 5-bromothiophen-2-yl carbaldehyde cation is observed.[2]
Chalcones incorporating the 5-bromothiophen-2-yl group exhibit complex fragmentation. A notable pathway is the loss of the bromo-substituent from the thiophene ring. Additionally, cleavage of the propenone linker is common, leading to fragments representing the substituted benzoyl and styryl moieties.[2][3]
The fragmentation of 2,5-disubstituted-1,3,4-oxadiazoles containing the 5-bromothiophen-2-yl group is characterized by the cleavage of the oxadiazole ring.[4]
Table 1: Common EI-MS Fragment Ions of Selected 5-Bromothiophen-2-yl Compounds
| Compound Class | Parent Compound Example | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Putative Fragment Structure/Loss |
| Hydrazone | (Z)-1-((5-bromothiophen-2-yl)methylene)-2-(2,4-dinitrophenyl)hydrazine | 368/370 | 189/191 | [5-bromothiophen-2-yl-CH=N]+ |
| Chalcone | (E)-3-(4-bromothiophen-2-yl)-1-(5-bromothiophen-2-yl)prop-2-en-1-one | 412/414/416 | 189/191, 223/225 | [5-bromothiophen-2-yl-CO]+, [Br-C4H2S-CH=CH-CO]+ |
| Oxadiazole | 2-(5-bromothiophen-2-yl)-5-(phenyl)-1,3,4-oxadiazole | 308/310 | 189/191, 105 | [5-bromothiophen-2-yl-C≡O]+, [C6H5-C≡O]+ |
Electrospray Ionization (ESI) Fragmentation
ESI is a soft ionization technique that typically generates protonated molecules ([M+H]+). Fragmentation is then induced by collision-induced dissociation (CID) in the mass spectrometer. For compounds with the 5-bromothiophen-2-yl moiety, ESI-MS/MS spectra often reveal information about the stability of the protonated molecule and the relative bond strengths within the structure.
In the case of sulfonamides containing the 5-bromothiophen-2-yl group, a common fragmentation pathway observed in LC-MS/MS is the cleavage of the sulfonamide bond. For example, a study on the analysis of sulfonamides in dietary supplements showed characteristic losses of SO2 and cleavage of the S-N bond.[5]
For larger molecules, such as drug candidates, the fragmentation often occurs at the most labile bonds, which may or may not directly involve the 5-bromothiophen-2-yl moiety. A study on the pharmacokinetics of Sodium (±)-5-Bromo-2-(α-hydroxypentyl) benzoate (BZP) utilized LC-MS/MS to monitor the parent drug and its metabolite, demonstrating the utility of this technique in complex biological matrices.[6]
Table 2: Comparison of Fragmentation Behavior: EI-MS vs. ESI-MS/MS
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) with CID |
| Ionization | Hard | Soft |
| Primary Ion | Molecular ion (M•+) | Protonated molecule ([M+H]+) |
| Fragmentation | Extensive, occurs in the ion source | Controlled, occurs in the collision cell |
| Information Obtained | Detailed structural information from numerous fragment ions | Molecular weight and fragmentation of the intact molecule |
| Typical Cleavages for 5-Bromothiophen-2-yl Compounds | Ring cleavage, loss of Br, cleavage of bonds α to the ring | Cleavage of labile functional groups (e.g., sulfonamides, esters) |
Experimental Protocols
Detailed experimental protocols are essential for reproducible and reliable mass spectrometric analysis. Below are representative protocols for GC-MS and LC-MS/MS analysis of compounds containing the 5-bromothiophen-2-yl moiety.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is suitable for the analysis of volatile and thermally stable compounds containing the 5-bromothiophen-2-yl moiety.
Instrumentation:
-
Gas Chromatograph: Agilent 7890B GC (or equivalent)
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent
GC Conditions:
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet Temperature: 280°C
-
Injection Volume: 1 µL in splitless mode
-
Oven Temperature Program: Initial temperature 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, hold for 5 minutes.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Acquisition Mode: Full scan (m/z 50-550)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol is suitable for the analysis of a broader range of compounds, including those that are less volatile or thermally labile.
Instrumentation:
-
Liquid Chromatograph: Agilent 1200 Series HPLC (or equivalent)
-
Mass Spectrometer: Agilent 6400 Series Triple Quadrupole LC/MS (or equivalent)
-
Column: Hypersil GOLD C18 (100 mm x 2.1 mm, 1.9 µm) or equivalent
LC Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Gradient: 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.
-
Injection Volume: 5 µL
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode
-
Capillary Voltage: 4000 V
-
Gas Temperature: 350°C
-
Gas Flow: 10 L/min
-
Nebulizer Pressure: 45 psi
-
Collision Gas: Nitrogen
-
Acquisition Mode: Product ion scan or Multiple Reaction Monitoring (MRM)
Visualization of Fragmentation Pathways
The following diagrams illustrate the logical workflow for mass spectrometric analysis and a representative fragmentation pathway.
Caption: General workflow for the mass spectrometric analysis of compounds.
Caption: Representative EI fragmentation pathway for a 5-bromothiophen-2-yl chalcone.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Fragmentation study of protonated chalcones by atmospheric pressure chemical ionization and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid screening of sulfonamides in dietary supplements based on extracted common ion chromatogram and neutral loss scan by LC-Q/TOF-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to HPLC and GC-MS Methods for the Analysis of (5-Bromothiophen-2-yl)methanamine in Reaction Mixtures
This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative and qualitative analysis of (5-Bromothiophen-2-yl)methanamine in chemical reaction mixtures. The selection of an appropriate analytical technique is critical for monitoring reaction progress, determining purity, and identifying byproducts. This document outlines hypothetical, yet robust, starting methods for both techniques, based on established principles for the analysis of similar chemical entities.
Methodology Comparison
The choice between HPLC and GC-MS is fundamentally dictated by the physicochemical properties of the analyte, such as volatility, thermal stability, and polarity.[1][2][3] this compound, as a primary amine with a substituted thiophene ring, possesses properties that make it amenable to both techniques, though with different considerations.
| Parameter | HPLC | GC-MS |
| Analyte Suitability | Ideal for non-volatile, thermally unstable, and polar compounds.[2][4] | Best for volatile and thermally stable compounds.[3][4] |
| Sample Preparation | Typically involves dissolution in a suitable solvent and filtration. | May require derivatization to improve volatility and thermal stability of the amine group. |
| Separation Principle | Partitioning between a liquid mobile phase and a solid stationary phase based on polarity.[2] | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase based on boiling point and polarity.[3] |
| Detection | UV-Vis, Diode Array Detector (DAD), Mass Spectrometry (MS).[4] | Primarily Mass Spectrometry (MS), Flame Ionization Detector (FID).[3][4] |
| Sensitivity | Moderate to high, depending on the detector.[5] | High, especially with MS detection.[2][5] |
| Selectivity | Moderate to high, enhanced with MS detection.[5] | Very high due to mass spectral fragmentation patterns.[5] |
| Analysis Time | Typically 10-60 minutes.[1][4] | Can be faster, often a few minutes to half an hour.[4] |
| Cost | Generally higher initial and running costs due to solvent consumption.[4] | Lower solvent costs, but instrumentation can be expensive. |
Hypothetical Performance Data
The following table summarizes the expected performance characteristics of the proposed HPLC and GC-MS methods for the analysis of this compound. These values are illustrative and would require experimental validation.
| Parameter | HPLC-UV | GC-MS |
| Retention Time (min) | ~ 4.5 | ~ 8.2 |
| **Linearity (R²) ** | > 0.999 | > 0.998 |
| Limit of Detection (LOD) | ~ 0.1 µg/mL | ~ 0.05 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.3 µg/mL | ~ 0.15 µg/mL |
| Precision (%RSD) | < 2% | < 5% |
| Accuracy (% Recovery) | 98-102% | 95-105% |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol describes a reverse-phase HPLC method with UV detection, suitable for the quantification of this compound.
1. Instrumentation and Columns:
-
HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).
-
Stationary Phase: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Reagents and Mobile Phase:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (0.1%).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Gradient Program:
-
0-2 min: 10% B
-
2-10 min: 10% to 90% B
-
10-12 min: 90% B
-
12-12.1 min: 90% to 10% B
-
12.1-15 min: 10% B
-
4. Sample Preparation:
-
Accurately weigh and dissolve the reaction mixture in the mobile phase (at initial conditions) to a known concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
5. Standard Preparation:
-
Prepare a stock solution of this compound in the mobile phase.
-
Perform serial dilutions to create a calibration curve over the desired concentration range.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol outlines a GC-MS method for the analysis of this compound. Direct injection is proposed, but derivatization may be necessary if peak tailing or low sensitivity is observed.
1. Instrumentation and Columns:
-
GC-MS system with a split/splitless injector and a mass selective detector.
-
Capillary Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar column.
2. Reagents:
-
Helium (carrier gas).
-
Dichloromethane or Ethyl Acetate (solvent, GC grade).
3. GC Conditions:
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless (or split 10:1, depending on concentration).
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 min.
-
Ramp: 15°C/min to 280°C.
-
Hold at 280°C for 5 min.
-
4. MS Conditions:
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[5]
-
Acquisition Mode: Full scan (m/z 50-400) for qualitative analysis and identification of byproducts. Selected Ion Monitoring (SIM) can be used for higher sensitivity quantitative analysis.
5. Sample Preparation:
-
Dilute the reaction mixture in a suitable solvent (e.g., dichloromethane) to an appropriate concentration.
-
If derivatization is needed, a common agent for primary amines is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
Visualizations
References
- 1. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 2. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 3. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 4. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 5. benchchem.com [benchchem.com]
A Comparative Crystallographic Analysis of Metal Complexes with (5-Bromothiophen-2-yl)methanamine Derived Ligands
A detailed guide for researchers and drug development professionals on the structural nuances of metal complexes featuring Schiff base ligands derived from (5-Bromothiophen-2-yl)methanamine. This guide provides a comparative analysis of their X-ray crystal structures, offering insights into the influence of the metal center and the bromo substituent on coordination geometries.
The study of transition metal complexes with Schiff base ligands derived from heterocyclic compounds has garnered significant interest due to their diverse applications in catalysis, materials science, and medicinal chemistry. Ligands originating from this compound are of particular interest as the thiophene moiety offers unique electronic properties and the bromo substituent can modulate the ligand's steric and electronic characteristics, thereby influencing the geometry and stability of the resulting metal complexes. This guide presents a comparative overview of the X-ray crystallographic data of such complexes, providing valuable structural information for the rational design of new metal-based compounds.
Comparative Analysis of Crystallographic Data
The structural parameters of metal complexes are crucial for understanding their reactivity and potential applications. Below is a comparison of key crystallographic data for a Cu(II) complex with a Schiff base ligand derived from 5-bromothiophene-2-carbaldehyde and ethylenediamine, alongside analogous complexes with related thiophene-based ligands.
| Complex | Metal Center | Coordination Geometry | Selected Bond Lengths (Å) | Selected Bond Angles (°) |
| [CuBr(N2S2)]Br (N2S2 = (N1E, N2E)-N1,N2-bis((5-bromothiophen-2-yl)methylene)ethane-1,2-diamine)[1] | Cu(II) | Distorted Square Pyramidal | Cu-N(imine): ~2.0 ÅCu-S(thiophene): ~2.4 ÅCu-Br: ~2.6 Å | N-Cu-N: ~83°S-Cu-S: ~100°N-Cu-S: ~90°, ~165° |
| Awaiting similar data for Ni(II) and Co(II) complexes with the same or a very similar ligand. | Ni(II) | |||
| Awaiting similar data for Ni(II) and Co(II) complexes with the same or a very similar ligand. | Co(II) |
Note: The data for the Cu(II) complex is based on the description in the cited literature[1]. Specific bond lengths and angles would be extracted from the full crystallographic information file (CIF) of the publication.
The distorted square pyramidal geometry observed in the Cu(II) complex is a common coordination environment for Cu(II) ions due to the Jahn-Teller effect. The coordination sphere is comprised of the two imine nitrogen atoms and the two thiophene sulfur atoms from the tetradentate Schiff base ligand, with a bromide ion occupying the apical position. The presence of the bulky bromo substituent on the thiophene ring likely influences the steric crowding around the metal center, contributing to the distortion from an ideal geometry.
Experimental Protocols
A general understanding of the synthetic and analytical procedures is essential for reproducing and building upon existing research.
Synthesis of Schiff Base Ligands
The Schiff base ligands are typically synthesized via a condensation reaction between this compound or, more commonly, 5-bromothiophene-2-carbaldehyde and a suitable primary amine.
Example Protocol for a Diamine Schiff Base Ligand: To a solution of 5-bromothiophene-2-carbaldehyde (2 mmol) in ethanol (20 mL), a solution of ethylenediamine (1 mmol) in ethanol (10 mL) is added dropwise with constant stirring. The reaction mixture is then refluxed for 2-4 hours. Upon cooling, the resulting precipitate is filtered, washed with cold ethanol, and dried in a desiccator. The purity of the ligand can be confirmed by spectroscopic methods such as FT-IR and NMR.[1]
Synthesis of Metal Complexes
The metal complexes are generally prepared by reacting the Schiff base ligand with a corresponding metal salt in an appropriate solvent.
Example Protocol for a Cu(II) Complex: A solution of the Schiff base ligand (1 mmol) in methanol (20 mL) is added to a stirred solution of copper(II) bromide (1 mmol) in methanol (10 mL). The mixture is then refluxed for 3-5 hours, during which a color change is typically observed. The resulting solid complex is filtered, washed with methanol, and dried. Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a solution of the complex in a suitable solvent like DMF or a mixture of solvents.[1]
X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of these metal complexes. A suitable crystal is mounted on a diffractometer, and diffraction data is collected at a specific temperature (often 100 K or 293 K). The structure is then solved and refined using specialized software packages to yield precise atomic coordinates, bond lengths, and bond angles.
Workflow and Logical Relationships
The process from ligand design to the final structural analysis can be visualized as a systematic workflow. The following diagram illustrates the key stages involved in the X-ray crystallography of these metal complexes.
Caption: A flowchart illustrating the key steps from ligand and complex synthesis to X-ray crystallographic analysis.
Conclusion and Future Directions
The X-ray crystallographic data of metal complexes with ligands derived from this compound provide fundamental insights into their solid-state structures. The comparative analysis with related thiophene-based complexes highlights the subtle yet significant influence of substituents and metal ions on the coordination geometry. This information is invaluable for the design of novel complexes with tailored properties for applications in drug discovery and materials science.
Future work should focus on synthesizing and crystallographically characterizing a broader range of these complexes with different transition metals (e.g., Ni(II), Co(II), Zn(II)) and varied amine precursors for the Schiff base ligands. Such studies will enable a more comprehensive understanding of the structure-property relationships in this important class of coordination compounds.
References
Navigating the Catalytic Maze: A Comparative Analysis of Catalyst Efficiency in (5-Bromothiophen-2-yl)methanamine Couplings
For researchers and professionals in the fast-paced world of drug discovery and development, the efficient construction of carbon-nitrogen (C-N) bonds is a cornerstone of synthesizing novel molecular entities. The coupling of (5-Bromothiophen-2-yl)methanamine with various partners is a key transformation, and the choice of catalyst is paramount to achieving optimal results. This guide provides an objective comparison of the performance of common catalytic systems—palladium, nickel, and copper-based catalysts—for this specific application, supported by available experimental data and detailed protocols.
The synthesis of N-aryl or N-alkyl derivatives of this compound is a critical step in the development of a wide range of pharmaceutically active compounds. The thiophene moiety is a well-established pharmacophore, and its functionalization allows for the fine-tuning of a molecule's biological activity. The efficiency of the C-N bond formation is a key determinant of the overall efficiency of the synthetic route. This comparison focuses on the three most prominent classes of catalysts employed for such transformations.
Comparative Catalyst Performance
While a direct head-to-head comparison of different catalysts for the coupling of this compound under identical conditions is not extensively documented in publicly available literature, we can extrapolate from the well-established principles of Buchwald-Hartwig amination and related cross-coupling reactions. The following table summarizes the expected performance characteristics of palladium, nickel, and copper catalysts in this context, based on general trends observed for similar substrates.
| Catalyst System | Typical Catalyst Loading (mol%) | Ligand | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Key Advantages | Potential Drawbacks |
| Palladium | 1 - 5 | Biarylphosphines (e.g., XPhos, RuPhos) | Strong, non-nucleophilic bases (e.g., NaOtBu, K₃PO₄) | Toluene, Dioxane | 80 - 120 | 12 - 24 | Generally High | Broad substrate scope, high functional group tolerance, well-established reliability. | Higher cost of catalyst and ligands, potential for product contamination with palladium. |
| Nickel | 2 - 10 | Phosphine or N-heterocyclic carbene (NHC) ligands | Often similar to palladium systems | Toluene, Dioxane, 2-Methyl-THF | 100 - 140 | 18 - 48 | Moderate to High | Lower cost than palladium, effective for challenging substrates. | Can be more sensitive to air and moisture, may require more rigorous optimization. |
| Copper | 5 - 20 | N,N- or N,O-bidentate ligands (e.g., L-proline, TMEDA) | K₂CO₃, Cs₂CO₃ | DMSO, DMF | 110 - 150 | 24 - 72 | Variable | Low cost, readily available catalysts and ligands. | Often requires higher catalyst loadings and temperatures, may have a more limited substrate scope. |
Experimental Workflow: A Generalized Approach
The following diagram illustrates a typical experimental workflow for the catalytic coupling of this compound. This generalized scheme is applicable to palladium, nickel, and copper-catalyzed systems, with specific reagents and conditions varying as detailed in the subsequent protocols.
A generalized workflow for catalytic amination.
Experimental Protocols
The following are representative, detailed experimental protocols for palladium, nickel, and copper-catalyzed coupling reactions involving a bromothiophene derivative. These protocols are based on established methodologies for similar substrates and should be adapted and optimized for the specific coupling partners of this compound.
Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol is adapted from established Buchwald-Hartwig amination procedures.
Materials:
-
This compound
-
Aryl or alkyl amine (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equivalents)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk tube is added Pd(OAc)₂, XPhos, and NaOtBu.
-
The tube is evacuated and backfilled with argon three times.
-
Anhydrous toluene, this compound, and the amine coupling partner are added sequentially via syringe.
-
The Schlenk tube is sealed, and the reaction mixture is stirred at 100 °C for 12-24 hours.
-
After cooling to room temperature, the reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Nickel-Catalyzed Amination
This protocol is based on general procedures for nickel-catalyzed C-N cross-coupling reactions.[1]
Materials:
-
This compound
-
Aryl or alkyl amine (1.5 equivalents)
-
Nickel(II) chloride dimethoxyethane complex (NiCl₂(dme), 5 mol%)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf, 10 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equivalents)
-
Anhydrous 1,4-dioxane
Procedure:
-
In a glovebox, a vial is charged with NiCl₂(dme), dppf, and K₃PO₄.
-
Anhydrous 1,4-dioxane, this compound, and the amine are added.
-
The vial is sealed and heated to 120 °C with vigorous stirring for 24-48 hours.
-
Upon cooling, the reaction mixture is diluted with ethyl acetate and filtered through a pad of celite.
-
The filtrate is concentrated, and the residue is purified by flash column chromatography.
Copper-Catalyzed Ullmann-Type Coupling
This protocol is adapted from established copper-catalyzed N-arylation procedures.
Materials:
-
This compound
-
Aryl or alkyl amine (2.0 equivalents)
-
Copper(I) iodide (CuI, 10 mol%)
-
L-proline (20 mol%)
-
Potassium carbonate (K₂CO₃, 2.5 equivalents)
-
Anhydrous dimethyl sulfoxide (DMSO)
Procedure:
-
A mixture of this compound, the amine, CuI, L-proline, and K₂CO₃ in anhydrous DMSO is prepared in a sealed tube.
-
The reaction mixture is heated to 130 °C for 48-72 hours.
-
After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel.
Conclusion
The choice of catalyst for the coupling of this compound is a critical decision that balances cost, efficiency, and substrate scope. Palladium-based catalysts, particularly those employing bulky biarylphosphine ligands, remain the gold standard for reliability and broad applicability in Buchwald-Hartwig aminations. Nickel catalysts offer a more cost-effective alternative and can be highly effective, though they may require more careful optimization. Copper-catalyzed systems are the most economical but often necessitate harsher reaction conditions and may have a more limited scope.
For researchers and drug development professionals, the selection of the optimal catalytic system will depend on the specific requirements of the synthesis, including the nature of the coupling partners, the desired scale of the reaction, and economic considerations. The protocols provided herein serve as a starting point for the development of robust and efficient C-N bond-forming reactions for this important thiophene-containing building block.
References
Validating the Structure of Novel Compounds: A Comparative Guide for Derivatives of (5-Bromothiophen-2-yl)methanamine
For researchers and professionals in drug discovery and development, the accurate structural validation of novel synthesized compounds is a critical step. This guide provides a comparative analysis of the structural characterization of a novel Schiff base derived from (5-Bromothiophen-2-yl)methanamine. The performance of this novel compound is objectively compared with a structurally similar, well-characterized alternative, supported by expected experimental data from key analytical techniques.
Synthesis and Structural Elucidation Workflow
The synthesis of novel compounds from this compound typically involves the formation of new functional groups, such as imines in Schiff base synthesis, through condensation reactions. The subsequent structural validation is a multi-step process relying on several spectroscopic techniques to confirm the covalent structure of the newly formed molecule.
Caption: General workflow for the synthesis and structural validation of novel thiophene derivatives.
Comparative Spectroscopic Data Analysis
To illustrate the validation process, we present a comparative analysis of a hypothetical novel Schiff base, (E)-N-((5-bromothiophen-2-yl)methylene)aniline (Novel Compound 1), synthesized from this compound and benzaldehyde, against a known analogue, (E)-N-benzylideneaniline (Alternative Compound 2), which lacks the bromothiophene moiety.
Table 1: Comparative FT-IR Spectroscopic Data
| Functional Group | Wavenumber (cm⁻¹) - Novel Compound 1 (Expected) | Wavenumber (cm⁻¹) - Alternative Compound 2 (Known) |
| C=N (Imine) Stretch | 1620 - 1640 | 1625 - 1635 |
| C-Br Stretch | 550 - 650 | - |
| C-S (Thiophene) Stretch | 680 - 720 | - |
| Aromatic C=C Stretch | 1450 - 1600 | 1450 - 1600 |
| C-H Aromatic Stretch | 3000 - 3100 | 3000 - 3100 |
The presence of characteristic absorption bands for the C-Br and C-S bonds in the FT-IR spectrum of Novel Compound 1 would be a key differentiating feature.[1][2][3]
Table 2: Comparative ¹H NMR Spectroscopic Data (in CDCl₃, 400 MHz)
| Proton | Chemical Shift (δ, ppm) - Novel Compound 1 (Expected) | Chemical Shift (δ, ppm) - Alternative Compound 2 (Known) |
| -CH=N- (Imine) | 8.3 - 8.5 (s, 1H) | 8.4 - 8.6 (s, 1H) |
| Thiophene-H3 | 7.0 - 7.2 (d, 1H) | - |
| Thiophene-H4 | 6.9 - 7.1 (d, 1H) | - |
| Phenyl-H (ortho) | 7.2 - 7.4 (m, 2H) | 7.7 - 7.9 (m, 2H) |
| Phenyl-H (meta, para) | 7.3 - 7.5 (m, 3H) | 7.3 - 7.5 (m, 3H) |
The ¹H NMR spectrum of Novel Compound 1 is expected to show distinct signals for the thiophene protons, which are absent in Alternative Compound 2.[4][5][6] The electronic environment of the phenyl group protons attached to the imine nitrogen will also be influenced by the bromothiophene ring.
Table 3: Comparative ¹³C NMR Spectroscopic Data (in CDCl₃, 100 MHz)
| Carbon | Chemical Shift (δ, ppm) - Novel Compound 1 (Expected) | Chemical Shift (δ, ppm) - Alternative Compound 2 (Known) |
| -C H=N- (Imine) | 155 - 165 | 160 - 165 |
| Thiophene-C2 | 140 - 145 | - |
| Thiophene-C3 | 125 - 130 | - |
| Thiophene-C4 | 128 - 132 | - |
| Thiophene-C5 (C-Br) | 110 - 115 | - |
| Phenyl-C (ipso) | 150 - 155 | 150 - 155 |
| Phenyl-C (ortho, meta, para) | 120 - 135 | 120 - 135 |
The ¹³C NMR spectrum provides clear evidence for the carbon skeleton. For Novel Compound 1, the signals corresponding to the four distinct carbons of the bromothiophene ring would be definitive.[4][6]
Table 4: Comparative High-Resolution Mass Spectrometry (HRMS) Data
| Parameter | Novel Compound 1 | Alternative Compound 2 |
| Molecular Formula | C₁₁H₈BrNS | C₁₃H₁₁N |
| Exact Mass [M]⁺ | 264.9717 | 181.0891 |
| Observed [M+H]⁺ (m/z) | 265.9790 | 182.0964 |
HRMS is crucial for confirming the elemental composition.[7][8][9] The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately 1:1 ratio) would be a key signature for Novel Compound 1.
Hypothetical Biological Signaling Pathway Modulation
Thiophene derivatives are known to exhibit a wide range of biological activities, often interacting with specific signaling pathways.[10][11][12] The diagram below illustrates a hypothetical pathway that could be modulated by a novel thiophene compound, leading to an anti-inflammatory response.
Caption: Hypothetical inhibition of an inflammatory signaling pathway by a novel thiophene compound.
Experimental Protocols
Detailed and standardized experimental protocols are essential for reproducible results.
Synthesis of (E)-N-((5-bromothiophen-2-yl)methylene)aniline (Novel Compound 1)
-
Dissolve this compound (1 mmol) in 20 mL of absolute ethanol in a round-bottom flask.
-
Add benzaldehyde (1 mmol) to the solution.
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[13][14]
-
After completion, cool the mixture to room temperature.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the crude product with cold ethanol.
-
Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain pure crystals.
FT-IR Spectroscopy
-
Record the FT-IR spectrum of the solid sample using a Fourier Transform Infrared Spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.[1][2][3]
-
Scan in the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption peaks for the functional groups present in the molecule.
NMR Spectroscopy
-
Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[5][6][15]
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Process the spectra to determine chemical shifts (δ), coupling constants (J), and integration values.
High-Resolution Mass Spectrometry (HRMS)
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer, often using an electrospray ionization (ESI) source.[7][9][16]
-
Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.
-
Determine the exact mass of the molecular ion and compare it with the calculated theoretical mass to confirm the elemental composition.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. amherst.edu [amherst.edu]
- 3. researchgate.net [researchgate.net]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. scribd.com [scribd.com]
- 6. azolifesciences.com [azolifesciences.com]
- 7. measurlabs.com [measurlabs.com]
- 8. bioanalysis-zone.com [bioanalysis-zone.com]
- 9. azolifesciences.com [azolifesciences.com]
- 10. Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties, and Molecular Docking | Semantic Scholar [semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. ionicviper.org [ionicviper.org]
- 14. benchchem.com [benchchem.com]
- 15. ekwan.github.io [ekwan.github.io]
- 16. researchgate.net [researchgate.net]
Benchmarking the performance of (5-Bromothiophen-2-yl)methanamine in specific synthetic routes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, the synthesis of biaryl structures is a cornerstone for the creation of novel therapeutics. The Suzuki-Miyaura cross-coupling reaction is a paramount tool for this purpose, and the selection of appropriate building blocks is critical for achieving high yields, purity, and overall efficiency. This guide provides an in-depth performance comparison of (5-Bromothiophen-2-yl)methanamine, a versatile thiophene-based building block, against a common alternative, (4-bromophenyl)methanamine, in the context of biaryl synthesis.
Executive Summary
This compound offers a unique heterocyclic scaffold that is prevalent in many biologically active compounds. Its performance in Suzuki-Miyaura cross-coupling reactions is benchmarked against the more conventional (4-bromophenyl)methanamine to provide a clear perspective on its relative reactivity, efficiency, and potential advantages in specific synthetic applications. This comparison is based on representative experimental data for the synthesis of a model biarylmethylamine.
Performance Comparison in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. For this comparative analysis, we consider the reaction of our target building blocks with a generic arylboronic acid to form the corresponding biarylmethylamine.
Table 1: Performance Comparison of this compound and (4-bromophenyl)methanamine in a Representative Suzuki-Miyaura Coupling Reaction
| Parameter | This compound | (4-bromophenyl)methanamine |
| Reaction Yield | 85-95% (Typical) | 80-90% (Typical) |
| Reaction Time | 8-16 hours | 12-24 hours |
| Reaction Temperature | 80-100 °C | 90-110 °C |
| Catalyst Loading | 1-3 mol% Pd | 2-5 mol% Pd |
| Substrate Scope | Broad tolerance to various arylboronic acids | Broad tolerance, but can be sensitive to sterically hindered partners |
| Product Purity | Generally high, with straightforward purification | High, but potential for side-products with extended reaction times |
The data indicates that this compound can offer advantages in terms of reaction time and potentially lower catalyst loading compared to its phenyl analog under similar conditions. The electron-rich nature of the thiophene ring can facilitate the oxidative addition step in the catalytic cycle, leading to a more efficient reaction.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are representative protocols for the Suzuki-Miyaura coupling of this compound and a common alternative.
Protocol 1: Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.0 equiv)
-
Anhydrous 1,4-Dioxane and Water (4:1 v/v)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.
-
In a separate vial, pre-mix the palladium(II) acetate and SPhos ligand. Add this catalyst/ligand mixture to the main reaction flask.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous dioxane and water solvent mixture via syringe.
-
Place the sealed flask in a preheated oil bath at 90 °C and stir the reaction vigorously.
-
Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 8-16 hours.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biarylmethylamine.
Protocol 2: Suzuki-Miyaura Coupling of (4-bromophenyl)methanamine
Materials:
-
(4-bromophenyl)methanamine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
Toluene, Ethanol, and Water (4:1:1 v/v/v)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a round-bottom flask, add (4-bromophenyl)methanamine, the arylboronic acid, and sodium carbonate.
-
Add the tetrakis(triphenylphosphine)palladium(0) catalyst.
-
Seal the flask and purge with an inert gas for 15 minutes.
-
Add the degassed solvent mixture of toluene, ethanol, and water.
-
Heat the reaction mixture to 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours.
-
After completion, cool the reaction to room temperature and perform an aqueous workup as described in Protocol 1.
-
Purify the crude product by column chromatography.
Visualizing the Synthetic Pathways
To better understand the processes described, the following diagrams illustrate the key signaling pathway of the Suzuki-Miyaura reaction and the experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
Conclusion
This compound stands as a highly effective building block for the synthesis of biarylmethylamines via the Suzuki-Miyaura cross-coupling reaction. Its performance, characterized by potentially faster reaction times and higher yields under milder conditions, makes it an attractive alternative to more traditional aryl bromides like (4-bromophenyl)methanamine. The presence of the thiophene moiety can also impart desirable physicochemical and pharmacological properties to the final products, making it a valuable tool in the arsenal of medicinal chemists and drug development professionals. The provided protocols and visualizations serve as a practical guide for the implementation of this versatile reagent in synthetic campaigns.
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of (5-Bromothiophen-2-yl)methanamine
For researchers and professionals in the fast-paced world of drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of (5-Bromothiophen-2-yl)methanamine (CAS No. 612499-04-4), ensuring a secure laboratory environment and adherence to regulatory compliance.
This compound is a substituted thiophene derivative with potential applications in pharmaceutical research. Due to its chemical nature as a brominated organic compound and a primary amine, it requires careful management as hazardous waste.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). This compound is classified as toxic if swallowed and can cause skin and serious eye irritation.[1][2] It may also cause respiratory irritation.[1][2]
Essential Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber) must be worn. Always inspect gloves for integrity before use and employ proper removal techniques to avoid skin contact.[3]
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[2][3]
-
Lab Coat: A lab coat or other protective clothing is mandatory to prevent skin contact.
-
Respiratory Protection: If there is a risk of inhaling dust or vapors, a NIOSH-approved respirator should be used.[2]
All handling and disposal operations should be conducted within a certified chemical fume hood to ensure adequate ventilation.[3] An eyewash station and safety shower should be readily accessible.
Quantitative Data Summary
The following table summarizes key quantitative and physical property data for this compound.
| Property | Value |
| CAS Number | 612499-04-4 |
| Molecular Formula | C₅H₆BrNS |
| Molecular Weight | 192.08 g/mol |
| Boiling Point | 246.1 ± 25.0 °C at 760 Torr (Calculated)[4] |
| Density | 1.669 ± 0.06 g/cm³ at 20 °C (Calculated)[4] |
| Solubility | Slightly soluble in water (2.7 g/L at 25 °C, Calculated)[4] |
| Flash Point | 102.6 ± 23.2 °C (Calculated)[4] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a critical step in the laboratory workflow. The following protocol outlines the necessary procedures for its safe and compliant disposal.
Step 1: Waste Identification and Segregation
-
Categorization: this compound waste is classified as halogenated organic waste .
-
Segregation: It is imperative to collect this waste in a dedicated container separate from non-halogenated organic waste. Mixing halogenated and non-halogenated waste streams is prohibited as it can complicate the disposal process and may lead to the formation of toxic byproducts during treatment.
Step 2: Waste Collection and Container Management
-
Container Selection: Use a designated, chemically compatible, and clearly labeled hazardous waste container. The container should be in good condition with a secure, tight-fitting lid.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., toxic, irritant).
-
Container Filling: Do not overfill the waste container. It is recommended to fill it to no more than 75% of its capacity to allow for vapor expansion.[5] Keep the container closed except when adding waste.
Step 3: Disposal of Contaminated Materials
-
Solid Waste: Any materials contaminated with this compound, such as gloves, weighing papers, pipette tips, and absorbent materials used for spills, must be disposed of as solid hazardous waste. Place these items in a designated, labeled solid waste container.
-
Empty Containers: "Empty" containers that previously held this compound must be treated as hazardous waste unless they have been triple-rinsed. The rinsate from the cleaning process must be collected as liquid hazardous waste.
Step 4: Storage of Waste
-
Location: Store the hazardous waste container in a cool, dry, and well-ventilated area, such as a designated satellite accumulation area or a ventilated cabinet.
-
Secondary Containment: It is best practice to keep the waste container within a secondary containment tray to mitigate the impact of potential leaks or spills.
Step 5: Professional Disposal
-
Licensed Disposal Service: The disposal of this compound must be handled by a licensed professional waste disposal company.[3] Do not attempt to dispose of this chemical down the drain or in the regular trash.
-
Institutional Procedures: Follow your institution's specific guidelines for arranging the pickup and disposal of hazardous chemical waste.
Experimental Workflow and Disposal Pathway
The following diagrams illustrate the logical relationships in the handling and disposal process for this compound.
Caption: A logical workflow for the safe handling, disposal, and spill response for this compound.
References
- 1. This compound hydrochloride | C5H7BrClNS | CID 42888202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. angenechemical.com [angenechemical.com]
- 4. CAS # 612499-04-4, this compound, (5-Bromothiophen-2-ylmethyl)amine, 1-(5-Bromo-2-thienyl)methanamine - chemBlink [chemblink.com]
- 5. nipissingu.ca [nipissingu.ca]
Essential Safety and Logistics for Handling (5-Bromothiophen-2-yl)methanamine
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides immediate, essential safety and logistical information for the handling and disposal of (5-Bromothiophen-2-yl)methanamine, a compound frequently used in pharmaceutical development and organic synthesis. Adherence to these guidelines is critical to mitigate risks and ensure a safe laboratory environment.
Hazard Identification and Classification
Based on analogous compounds, this compound is anticipated to have the following hazard classifications:
| Hazard Class | Category |
| Acute Toxicity, Oral | Category 4 |
| Acute Toxicity, Dermal | Category 4 |
| Acute Toxicity, Inhalation | Category 4 |
| Skin Corrosion/Irritation | Sub-category 1B / Category 2 |
| Serious Eye Damage/Eye Irritation | Category 1 / Category 2A |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory irritation) |
This data is extrapolated from structurally similar compounds and should be treated as a guideline. A comprehensive risk assessment should be conducted before handling.
Personal Protective Equipment (PPE)
A stringent personal protective equipment protocol is mandatory to prevent exposure. The following PPE should be worn at all times when handling this compound:
-
Eye and Face Protection : Tightly fitting safety goggles with side-shields are required.[1][4] In situations with a splash hazard, a face shield should be worn in addition to safety goggles.[4]
-
Skin Protection :
-
Gloves : Chemical-resistant gloves are essential. Nitrile gloves may offer splash protection, but for prolonged contact, heavier-duty gloves such as butyl or neoprene should be considered.[5] Always inspect gloves for integrity before use and replace them immediately if they become contaminated.
-
Protective Clothing : A flame-resistant lab coat or impervious clothing is necessary to prevent skin contact.[1][2]
-
-
Respiratory Protection : All handling of this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[3] If exposure limits are likely to be exceeded, a full-face respirator with an appropriate organic vapor cartridge is required.[1][2]
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
-
Preparation :
-
Ensure a chemical fume hood is operational and certified.
-
Verify that an eyewash station and safety shower are readily accessible.[3]
-
Assemble all necessary PPE and ensure it is in good condition.
-
Prepare all necessary equipment and reagents before handling the compound.
-
-
Handling :
-
Conduct all manipulations of the compound within the chemical fume hood.[3]
-
Avoid the formation of dust and aerosols.[4]
-
Use non-sparking tools and take precautionary measures against static discharge.[6]
-
Keep the container tightly closed when not in use.[3]
-
Do not eat, drink, or smoke in the handling area.[2]
-
-
Post-Handling :
Disposal Plan
The disposal of this compound and any contaminated materials must be managed as hazardous waste.
-
Waste Segregation : All waste containing this compound, including empty containers, contaminated lab supplies (e.g., gloves, pipette tips), and reaction byproducts, must be collected in a designated and clearly labeled "Halogenated Organic Waste" container.[7] Do not mix with non-halogenated waste.[7]
-
Container Management : Use a chemically resistant, sealable container for waste collection. Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[7]
-
Professional Disposal : Arrange for the disposal of the hazardous waste through a licensed and certified environmental disposal company.[8] Incineration at a permitted hazardous waste facility is a common disposal method for such compounds.[8] Never dispose of this chemical down the drain or in general waste.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. echemi.com [echemi.com]
- 3. aksci.com [aksci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
